4-Fluoro-3-nitrobenzyl alcohol
Description
Structure
3D Structure
Propriétés
IUPAC Name |
(4-fluoro-3-nitrophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO3/c8-6-2-1-5(4-10)3-7(6)9(11)12/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWJZTFMDWSRIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20400189 | |
| Record name | 4-Fluoro-3-nitrobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20274-69-5 | |
| Record name | 4-Fluoro-3-nitrobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Fluoro-3-nitrobenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Fluoro-3-nitrobenzyl alcohol physical properties
An In-depth Technical Guide to the Physical Properties of 4-Fluoro-3-nitrobenzyl Alcohol
For professionals in research, discovery, and drug development, a comprehensive understanding of a molecule's physical properties is the bedrock of successful application. This guide provides a detailed examination of this compound (CAS No. 20274-69-5), a substituted benzyl alcohol of interest in synthetic and medicinal chemistry. While some fundamental properties of this specific molecule are not yet extensively documented in public literature, this guide serves as a definitive resource on the methodologies required for its complete characterization, empowering researchers to generate reliable data in their own laboratories.
Precise identification is the first step in any rigorous scientific investigation. This compound is a solid organic compound belonging to the halogenated nitroaromatic family.[1] The presence of a fluorine atom, a nitro group, and a hydroxymethyl group on the benzene ring creates a unique electronic and steric environment, influencing its reactivity, intermolecular interactions, and, consequently, its physical properties.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 20274-69-5 | [1][2][3] |
| Molecular Formula | C₇H₆FNO₃ | [1][2][3] |
| Molecular Weight | 171.13 g/mol | [2] |
| IUPAC Name | (4-fluoro-3-nitrophenyl)methanol | [2] |
| Synonyms | 4-Fluoro-3-nitro-benzyl alcohol | [1][4] |
| InChI Key | MKWJZTFMDWSRIH-UHFFFAOYSA-N | [1][2][4] |
| Canonical SMILES | C1=CC(=C(C=C1CO)--INVALID-LINK--[O-])F |[2] |
Core Physical Properties: An Experimental Approach
A thorough literature search reveals a gap in publicly available, experimentally determined quantitative data for key physical properties such as melting point, boiling point, and solubility for this compound specifically. Commercial suppliers describe it as a solid, with a color ranging from white to yellow or brown, and offer it in purities of 96-97%.[1][4]
The absence of established data necessitates a robust experimental approach. The following sections detail the authoritative protocols for determining these properties, ensuring data integrity and reproducibility. For context, the structurally similar isomer, 3-Fluoro-4-nitrobenzyl alcohol, has a reported melting point of 93-94 °C.[5]
Spectroscopic Profile: Characterization and Prediction
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene (CH₂) protons, and the hydroxyl (OH) proton. The aromatic region will be complex due to the substitution pattern and fluorine-proton coupling.
-
¹³C NMR: The carbon NMR will display signals for each of the seven unique carbon atoms in the molecule. The carbon attached to the fluorine will show a characteristic large coupling constant (¹JCF).
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale & Key Features |
|---|---|---|---|
| Ar-H (C5-H) | ~7.6-7.8 | ~125-130 | Aromatic proton ortho to the CH₂OH group. |
| Ar-H (C6-H) | ~7.4-7.6 | ~115-120 (d, ²JCF ≈ 20-25 Hz) | Aromatic proton ortho to the fluorine atom, showing doublet splitting from F. |
| Ar-H (C2-H) | ~8.0-8.2 | ~130-135 | Aromatic proton ortho to the nitro group, expected to be the most downfield. |
| -CH₂OH | ~4.7-4.9 | ~63-65 | Benzylic protons adjacent to an electronegative oxygen atom. Appears as a singlet, or a doublet if coupled to the OH proton. |
| -CH₂OH | ~1.5-2.5 (broad s) | - | The hydroxyl proton signal is often broad and its position is concentration and solvent dependent. |
| Ar-C (C1) | - | ~140-145 | Quaternary carbon attached to the CH₂OH group. |
| Ar-C (C3) | - | ~148-152 | Quaternary carbon attached to the NO₂ group. |
| Ar-C (C4) | - | ~155-160 (d, ¹JCF ≈ 240-250 Hz) | Quaternary carbon directly bonded to fluorine, exhibiting a large C-F coupling constant. |
3.2. Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Predicted Principal IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (Alcohol) | 3200-3500 | Strong, Broad |
| Aromatic C-H Stretch | 3000-3100 | Medium |
| Asymmetric N-O Stretch (NO₂) | 1520-1560 | Strong |
| Symmetric N-O Stretch (NO₂) | 1340-1360 | Strong |
| Aromatic C=C Stretch | 1450-1600 | Medium-Weak |
| C-O Stretch (Primary Alcohol) | 1050-1085 | Strong |
| C-F Stretch | 1100-1250 | Strong |
3.3. Mass Spectrometry (MS) Electron Ionization Mass Spectrometry (EI-MS) would provide the molecular weight and fragmentation patterns.
-
Molecular Ion (M⁺): A peak at m/z = 171, corresponding to the molecular weight.
-
Key Fragments: Common fragmentation pathways for benzyl alcohols include the loss of water (M-18) and cleavage of the C-C bond adjacent to the oxygen.[6] PubChem predicts collision cross-section data for various adducts, with the [M+H]⁺ ion having a predicted m/z of 172.04045.[7]
Methodologies for Physical Property Determination
The following protocols are presented as self-validating systems, incorporating best practices to ensure data of the highest quality. The overall workflow for characterizing a new or undocumented compound is outlined below.
Caption: General workflow for the physical characterization of a solid organic compound.
4.1. Protocol for Melting Point Determination The melting point is a critical indicator of purity. Pure crystalline compounds exhibit a sharp melting range (0.5-1.0 °C), whereas impurities typically depress the melting point and broaden the range.[8]
-
Rationale: This method relies on the precise observation of the phase transition from solid to liquid under slow, controlled heating to ensure thermal equilibrium between the sample and the thermometer.
-
Apparatus: Calibrated melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), thermometer.
-
Procedure:
-
Sample Preparation: Place a small amount of finely powdered, dry this compound onto a clean, dry surface. Gently tap the open end of a capillary tube into the powder.[5]
-
Loading: Invert the tube and tap the sealed end on a hard surface to pack the solid into the bottom. The sample height should be 1-2 mm.[9]
-
Initial Determination (Rapid): Place the capillary in the heating block. Heat rapidly to get an approximate melting temperature. This saves time in subsequent, more accurate measurements.[8]
-
Accurate Determination (Slow): Allow the apparatus to cool. Using a fresh sample, heat rapidly to within 15-20 °C of the approximate melting point.
-
Reduce the heating rate to 1-2 °C per minute to ensure accurate temperature reading during the phase change.[1]
-
Data Recording: Record the temperature (T₁) at which the first drop of liquid appears. Record the temperature (T₂) at which the last crystal melts completely. The melting point is reported as the range T₁-T₂.[1]
-
Validation: Repeat the accurate determination at least twice with fresh samples. Consistent results validate the measurement.
-
4.2. Protocol for Equilibrium Solubility Determination (Shake-Flask Method) This "gold standard" method measures the thermodynamic equilibrium solubility, which is the maximum concentration of a solute that can dissolve in a solvent at a specific temperature.
-
Rationale: By agitating an excess of the solid compound in a solvent for an extended period, a saturated solution is formed, achieving thermodynamic equilibrium. Quantifying the dissolved compound in the supernatant provides the solubility value.
-
Materials: this compound (solid), analytical grade solvents (e.g., water, PBS, ethanol, DMSO), thermostatic shaker, centrifuge, calibrated analytical instrument (HPLC or UV-Vis spectrophotometer), syringe filters (e.g., 0.45 µm PTFE).
-
Procedure:
-
Preparation: Add an excess amount of solid this compound to several vials (perform in triplicate). The presence of undissolved solid at the end of the experiment is crucial.
-
Solvent Addition: Add a precise, known volume of the desired solvent to each vial.
-
Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand to let the solid settle. Centrifuge the vials to pellet the remaining solid.
-
Sampling & Filtration: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample through a syringe filter to remove any microscopic undissolved particles. This step is critical to avoid overestimation of solubility.
-
Quantification: Dilute the filtered solution as necessary and analyze the concentration of the dissolved compound using a pre-validated HPLC or UV-Vis method against a standard curve.
-
Calculation: The determined concentration is the equilibrium solubility of the compound in that solvent at the specified temperature.
-
4.3. Protocol for NMR Sample Preparation and Acquisition
-
Rationale: Proper sample preparation is key to obtaining a high-resolution spectrum. The compound must be fully dissolved in a deuterated solvent, and any particulate matter must be removed to prevent peak broadening.
-
Materials: 10-20 mg of this compound, deuterated solvent (e.g., CDCl₃, DMSO-d₆), NMR tube, pipette with cotton plug.
-
Procedure:
-
Dissolution: Weigh approximately 10-20 mg of the solid into a small vial. Add ~0.7 mL of the chosen deuterated solvent.[2]
-
Transfer: Ensure the sample is fully dissolved. If any solid remains, filter the solution into the NMR tube through a pipette fitted with a small cotton plug to remove particulates.[2]
-
Acquisition: Place the NMR tube in the spectrometer. The instrument will lock on the deuterium signal of the solvent, shim to optimize magnetic field homogeneity, and then acquire the spectrum according to standard instrument parameters.
-
Illustrative Synthesis Pathway
This compound is not commonly synthesized in introductory literature. However, a logical and field-proven approach is the selective reduction of its corresponding aldehyde, 4-Fluoro-3-nitrobenzaldehyde, which is commercially available. The reduction of a nitrobenzaldehyde to a nitrobenzyl alcohol using a mild reducing agent like sodium borohydride (NaBH₄) is a standard transformation that preserves the nitro group.
Caption: A representative synthesis workflow for this compound.
Safety, Handling, and Storage
As a Senior Application Scientist, prioritizing safety is paramount. Adherence to established safety protocols is non-negotiable.
-
Hazard Identification: Aggregated GHS data indicates that this compound causes serious eye irritation (H319).[2] Some suppliers also list H315 (Causes skin irritation) and H335 (May cause respiratory irritation).[4] The corresponding GHS pictogram is the exclamation mark (GHS07).[4]
-
Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat when handling this compound.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place at room temperature.[4]
This guide provides the foundational knowledge and detailed experimental frameworks necessary for researchers to confidently determine and utilize the physical properties of this compound. By following these validated protocols, scientists can ensure the generation of high-quality, reliable data essential for advancing their research and development objectives.
References
- 1. 4-Fluoro-3-nitro-benzyl alcohol | CymitQuimica [cymitquimica.com]
- 2. This compound | C7H6FNO3 | CID 4167587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 4-Fluoro-3-nitro-benzyl alcohol | 20274-69-5 [sigmaaldrich.com]
- 5. 503315-74-0 | 4654-3-51 | 3-Fluoro-4-nitrobenzyl alcohol | SynQuest Laboratories [synquestlabs-azuredev-test.azurewebsites.net]
- 6. This compound [chemicalbook.com]
- 7. This compound 96 - Safety Data Sheet [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
The Strategic Intermediate: A Comprehensive Technical Guide to 4-Fluoro-3-nitrobenzyl alcohol
For Immediate Release
[City, State] – January 5, 2026 – In the landscape of modern medicinal chemistry and drug development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutics. Among these, 4-Fluoro-3-nitrobenzyl alcohol emerges as a pivotal intermediate, offering a unique combination of reactive sites that are instrumental in the construction of complex, biologically active molecules. This in-depth guide serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of its chemical properties, a detailed synthesis protocol, key applications, and essential safety information.
Core Chemical Identity of this compound
This compound, identified by the CAS Number 20274-69-5, is a substituted benzyl alcohol derivative.[1][2] Its structure is characterized by a benzene ring substituted with a fluorine atom at the 4-position, a nitro group at the 3-position, and a hydroxymethyl group at the 1-position. This strategic arrangement of an electron-withdrawing nitro group and a halogen atom significantly influences the reactivity of the aromatic ring and the benzyl alcohol moiety, making it a versatile reagent in organic synthesis.
Key Physicochemical Properties:
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆FNO₃ | [2] |
| Molecular Weight | 171.13 g/mol | [2] |
| Appearance | Solid | [3] |
| CAS Number | 20274-69-5 | [1][2] |
| IUPAC Name | (4-fluoro-3-nitrophenyl)methanol | [2] |
Synthesis of this compound: A Self-Validating Protocol
The most common and efficient laboratory-scale synthesis of this compound involves the selective reduction of the corresponding aldehyde, 4-fluoro-3-nitrobenzaldehyde. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its chemoselectivity, mild reaction conditions, and operational simplicity.
Causality Behind Experimental Choices:
-
Choice of Reducing Agent: Sodium borohydride is a mild reducing agent that selectively reduces aldehydes and ketones to alcohols.[4] Unlike stronger reducing agents such as lithium aluminum hydride (LiAlH₄), NaBH₄ does not typically reduce other functional groups like nitro groups, esters, or carboxylic acids under standard conditions.[4] This chemoselectivity is crucial for the synthesis of this compound, as it preserves the essential nitro functional group.
-
Solvent System: A mixture of protic and aprotic solvents, such as methanol or ethanol with tetrahydrofuran (THF), is often employed.[4] The alcohol serves to protonate the resulting alkoxide intermediate, while THF can help to solubilize the starting material. The use of a protic solvent also facilitates the decomposition of any excess NaBH₄ during the workup.
-
Temperature Control: The reaction is typically carried out at a reduced temperature (e.g., 0 °C) during the addition of the reducing agent. This is to control the rate of the reaction, which can be exothermic, and to minimize potential side reactions.
Experimental Protocol:
Step 1: Dissolution of Starting Material
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-fluoro-3-nitrobenzaldehyde (1.0 equivalent) in a suitable solvent mixture, such as methanol and tetrahydrofuran (THF) in a 1:1 ratio.
Step 2: Reduction Reaction
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.1 to 1.5 equivalents) portion-wise to the stirred solution. The slow addition is critical to control the reaction temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting aldehyde.
Step 3: Quenching and Workup
-
Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) to decompose the excess sodium borohydride and any borate esters formed.
-
Remove the organic solvents under reduced pressure.
-
Extract the aqueous residue with an organic solvent such as ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Step 4: Purification
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
References
- 1. A Novel Process For The Preparation Of An Intermediate Of Alectinib [quickcompany.in]
- 2. This compound | C7H6FNO3 | CID 4167587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. EP1114809A1 - Process for the preparation of fluorobenzyl derivatives - Google Patents [patents.google.com]
- 4. WO2022051983A1 - Synthesis method of alectinib - Google Patents [patents.google.com]
A Senior Application Scientist's Technical Guide to 4-Fluoro-3-nitrobenzyl alcohol (CAS 20274-69-5): Synthesis, Characterization, and Application
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with 4-Fluoro-3-nitrobenzyl alcohol. This key organic intermediate is notable for its role as a versatile building block in the synthesis of complex molecules, particularly within the pharmaceutical industry. We will delve into its physicochemical properties, spectroscopic signature, a validated high-yield synthesis protocol, and its critical application in the development of advanced therapeutic agents.
Core Physicochemical & Spectroscopic Profile
This compound, with the CAS number 20274-69-5, is a substituted aromatic alcohol.[1] Its structure, featuring a fluorine atom and a nitro group ortho and meta to the hydroxymethyl group, respectively, imparts unique reactivity and makes it a valuable precursor in multi-step syntheses.[2]
Physicochemical Properties
The fundamental properties of this compound are summarized below, providing essential data for experimental design and safety considerations.
| Property | Value | Reference(s) |
| CAS Number | 20274-69-5 | [1][3][4] |
| Molecular Formula | C₇H₆FNO₃ | [1][3][4] |
| Molecular Weight | 171.13 g/mol | [1][3][4] |
| IUPAC Name | (4-fluoro-3-nitrophenyl)methanol | [4] |
| Synonyms | This compound | [2][5] |
| Appearance | White to light yellow solid | [3][5] |
| Melting Point | 39-44 °C | [5] |
| Storage | Store at room temperature in a dry, well-ventilated place.[3] |
Spectroscopic Characterization
Authenticating the structure and purity of this compound is critical. The following is a guide to its expected spectroscopic profile, which serves as a benchmark for sample validation.
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum is expected to show distinct signals. Protons on the carbon adjacent to the alcohol's oxygen typically appear in the 3.4-4.5 ppm range.[6] The benzylic protons (-CH₂OH) should appear as a singlet around 4.6 ppm, while the aromatic protons will be located further downfield (7.0-8.5 ppm), exhibiting complex splitting patterns due to fluorine-proton and proton-proton coupling. The hydroxyl proton (-OH) signal is often a broad singlet with a variable chemical shift.[6]
-
Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of key functional groups. A prominent, broad absorption band in the 3300-3400 cm⁻¹ region corresponds to the O-H stretch of the alcohol.[6] Strong asymmetric and symmetric stretching bands for the nitro group (NO₂) are expected around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. A sharp absorption for the C-F bond will also be present.
-
Mass Spectrometry (MS): In a mass spectrum, alcohols often undergo characteristic fragmentation patterns, including alpha cleavage and dehydration.[6] GC-MS data for this compound shows a top peak at an m/z of 125.[4]
High-Yield Synthesis Protocol & Mechanistic Rationale
A reliable and efficient synthesis is paramount for any key intermediate. The most common and effective method for preparing this compound is the chemoselective reduction of its corresponding carboxylic acid, 4-fluoro-3-nitrobenzoic acid.
Mechanistic Insight
The primary challenge in this synthesis is to reduce the carboxylic acid to an alcohol without affecting the chemically sensitive nitro group. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would indiscriminately reduce both functional groups. Therefore, a more selective reducing agent is required. The use of a borane-tetrahydrofuran complex (BH₃-THF) or a combination of sodium borohydride (NaBH₄) and a Lewis acid like boron trifluoride diethyl etherate (BF₃·OEt₂) is ideal.[5] These reagents form a complex that selectively targets the carboxylic acid carbonyl, leaving the nitro group intact and ensuring a high yield of the desired product.
Synthesis Workflow Diagram
The following diagram outlines the logical flow of the synthesis, from starting material to the purified final product.
Caption: High-level workflow for the synthesis of this compound.
Detailed Step-by-Step Laboratory Protocol
This protocol is adapted from a validated procedure and is designed to be a self-validating system when combined with the spectroscopic analysis described previously.[5]
Materials:
-
4-Fluoro-3-nitrobenzoic acid (12.0 g, 64.83 mmol)
-
Sodium borohydride (2.70 g, 64.83 mmol)
-
Boron trifluoride diethyl etherate (6.55 mL, 71.31 mmol)
-
Tetrahydrofuran (THF), anhydrous (100 mL)
-
Ethyl acetate (500 mL)
-
Saturated sodium chloride solution (brine, 500 mL)
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
Reagent Preparation: Dissolve sodium borohydride in 100 mL of anhydrous THF in a round-bottom flask and cool the solution to 0 °C using an ice bath.
-
Substrate Addition: Add 4-fluoro-3-nitrobenzoic acid to the cooled solution in small portions over a period of 1 hour, maintaining the temperature at 0 °C.
-
Lewis Acid Addition: Add boron trifluoride diethyl etherate dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 3 hours.
-
Workup and Extraction: Upon completion, add 500 mL of ethyl acetate and 300 mL of water to the mixture. Transfer the contents to a separatory funnel and collect the organic phase.
-
Washing and Drying: Wash the organic phase with 500 mL of saturated sodium chloride solution, then dry it over anhydrous sodium sulfate.
-
Purification: Filter the dried organic phase and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Validation: The resulting light yellow solid is this compound (expected yield ~11.0 g, 99.1%).[5] Confirm identity and purity via melting point determination and the spectroscopic methods outlined in Section 1.2.
Application in Pharmaceutical Development
The utility of a chemical intermediate is defined by its successful incorporation into valuable target molecules. This compound is a critical starting material in the synthesis of several advanced pharmaceutical compounds.
Cornerstone in Kinase Inhibitor Synthesis
A prominent application of this compound is its use as a key reagent in the preparation of EW-7197 .[5] EW-7197 is a highly potent and orally bioavailable inhibitor of the TGF-β type I receptor kinase, a key target in cancer immunotherapy and anti-fibrotic treatments.[5] The benzyl alcohol serves as a foundational scaffold, providing the specifically substituted phenyl ring required for the final drug structure. The alcohol functionality is readily converted to other groups, such as a chloride, to facilitate coupling with other fragments of the target molecule.
Application Workflow Diagram
This diagram illustrates the strategic position of this compound as a precursor in a multi-step synthesis pathway for a complex therapeutic agent.
Caption: Role of this compound in a synthetic pathway.
Safety and Handling
Proper handling of all chemical reagents is essential for laboratory safety. This compound is classified as hazardous, and appropriate precautions must be taken.
GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements |
| GHS07[7] | Warning [7] | H315: Causes skin irritation[4][8] H319: Causes serious eye irritation[4][8] H335: May cause respiratory irritation[8] |
Handling and Storage Recommendations
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[9][10]
-
Handling: Avoid breathing dust or fumes. Avoid contact with skin and eyes.[9][11] Wash hands thoroughly after handling.
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[11]
Conclusion
This compound is more than a simple chemical; it is a strategically designed building block that enables the synthesis of complex and high-value molecules. Its well-defined physicochemical properties, predictable spectroscopic signature, and accessible high-yield synthesis route make it a reliable tool for researchers. Its demonstrated importance in the synthesis of kinase inhibitors like EW-7197 underscores its value to the drug development community. By understanding its synthesis, characterization, and safe handling, scientists can effectively leverage this versatile intermediate to advance their research and development goals.
References
- 1. scbt.com [scbt.com]
- 2. CAS 20274-69-5: (4-Fluoro-3-nitrophenyl)methanol [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | C7H6FNO3 | CID 4167587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound 96 | 20274-69-5 [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 4-Fluoro-3-nitro-benzyl alcohol | 20274-69-5 [sigmaaldrich.com]
- 8. 3-Fluoro-4-nitrobenzyl alcohol | C7H6FNO3 | CID 2774658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. fishersci.com [fishersci.com]
A Comprehensive Technical Guide to 4-Fluoro-3-nitrobenzyl alcohol (CAS: 20274-69-5): Properties, Synthesis, and Applications in Modern Research
Introduction
4-Fluoro-3-nitrobenzyl alcohol is a substituted aromatic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. Its molecular architecture, featuring a benzyl alcohol moiety functionalized with both a fluorine atom and a nitro group, makes it a uniquely versatile synthon. The strategic placement of these functional groups imparts a distinct reactivity profile, rendering it a valuable intermediate for the synthesis of complex organic molecules, including Active Pharmaceutical Ingredients (APIs) and photoactive materials.[1][2]
The presence of the electron-withdrawing nitro group significantly influences the chemistry of the aromatic ring and the benzylic alcohol. Concurrently, the fluorine substituent can enhance biological activity, improve metabolic stability, and modulate the physicochemical properties of derivative compounds, a strategy frequently employed in modern drug design. This guide provides an in-depth exploration of this compound, covering its fundamental properties, a logical synthesis strategy, key applications, and robust analytical protocols for its quantification.
Physicochemical Properties and Safety Data
A thorough understanding of a chemical's properties is foundational to its effective and safe use in a research and development setting.
Core Properties
The key quantitative data for this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆FNO₃ | [3][4][5][6] |
| Molecular Weight | 171.13 g/mol | [4][5][6] |
| CAS Number | 20274-69-5 | [3][4][5] |
| IUPAC Name | (4-fluoro-3-nitrophenyl)methanol | [6] |
| Appearance | Solid; White to light yellow powder | [3] |
| Purity (Typical) | ≥96% | [4][7] |
| InChI Key | MKWJZTFMDWSRIH-UHFFFAOYSA-N | [3][6] |
Safety and Handling
As a functionalized nitroaromatic compound, this compound requires careful handling to mitigate potential hazards.
-
GHS Hazard Statements: According to aggregated data, the compound is classified with hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[7]
-
Precautionary Measures: The causality for this irritation lies in the chemical reactivity of the molecule, which can interact with biological macromolecules. Therefore, handling should always occur in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat, is mandatory to prevent skin and eye contact.
Synthesis and Purification Strategy
While numerous vendors supply this reagent, understanding its synthesis is crucial for contexts requiring custom isotopic labeling or analogue development. A common and chemically sound approach is the selective reduction of the corresponding benzaldehyde.
Synthetic Rationale
The most direct synthetic pathway to this compound is the reduction of 4-fluoro-3-nitrobenzaldehyde. This precursor is commercially available. The key challenge is the selective reduction of the aldehyde group without affecting the nitro group. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation.
Causality of Reagent Choice: Sodium borohydride is a mild reducing agent, highly selective for aldehydes and ketones. It does not typically reduce nitro groups, esters, or carboxylic acids under standard conditions (e.g., alcoholic solvents at room temperature). This selectivity provides a clean, high-yielding reaction, minimizing the need for complex purification of byproducts that might arise from more powerful reducing agents like lithium aluminum hydride (LiAlH₄).
Proposed Experimental Protocol: Synthesis via Aldehyde Reduction
This protocol is a self-validating system; progress can be monitored by Thin Layer Chromatography (TLC), and the final product's identity is confirmed by standard analytical techniques.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoro-3-nitrobenzaldehyde (1.0 eq) in anhydrous methanol (approx. 10 mL per gram of aldehyde). Cool the flask to 0 °C in an ice-water bath.
-
Reduction: Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise to the stirred solution over 15-20 minutes. The portion-wise addition is critical to control the exothermic reaction and prevent excessive foaming.
-
Monitoring: Monitor the reaction progress using TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the starting aldehyde spot and the appearance of a new, more polar spot (the alcohol) indicates reaction completion (typically 1-2 hours).
-
Quenching: Once the reaction is complete, cautiously add 1 M hydrochloric acid (HCl) dropwise to quench the excess NaBH₄ and neutralize the solution. This step should be performed slowly at 0 °C as hydrogen gas is evolved.
-
Workup: Remove the methanol under reduced pressure. Add deionized water to the residue and extract the product into an organic solvent such as ethyl acetate (3x volumes). The extraction isolates the organic product from inorganic salts.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure this compound.
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Core Applications in Research & Development
The utility of this compound stems from its trifunctional nature, providing multiple handles for synthetic elaboration.
Key Building Block in Medicinal Chemistry
This molecule is a quintessential starting material for multi-step syntheses of drug candidates. The three reactive centers—the alcohol, the nitro group, and the aromatic ring—can be manipulated selectively.
-
Alcohol Functionalization: The primary alcohol can be easily oxidized to the corresponding aldehyde for use in reductive aminations or Wittig reactions. Alternatively, it can be converted into ethers or esters to act as a linker or be incorporated into a larger molecular scaffold.
-
Nitro Group Reduction: The nitro group is arguably its most valuable functionality. It serves as a masked amine. Catalytic hydrogenation (e.g., using H₂/Pd-C) or chemical reduction (e.g., with SnCl₂) cleanly converts the nitro group to an aniline derivative (4-fluoro-3-aminobenzyl alcohol). This amine is a powerful nucleophile, enabling the formation of amides, sulfonamides, ureas, and other functional groups common in APIs.
-
Aromatic Ring Substitution: The fluorine and nitro groups direct further electrophilic aromatic substitution, although such reactions are less common than transformations of the existing functional groups.
Conceptual Drug Synthesis Pathway
The diagram below illustrates a logical, though hypothetical, pathway from this compound to a more complex, drug-like molecule, highlighting the strategic transformations.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. 4-Fluoro-3-nitro-benzyl alcohol | CymitQuimica [cymitquimica.com]
- 4. calpaclab.com [calpaclab.com]
- 5. scbt.com [scbt.com]
- 6. This compound | C7H6FNO3 | CID 4167587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Fluoro-3-nitro-benzyl alcohol | 20274-69-5 [sigmaaldrich.com]
A Comprehensive Technical Guide to 4-Fluoro-3-nitrobenzyl Alcohol: Properties, Determination, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-3-nitrobenzyl alcohol, with the CAS number 20274-69-5, is a substituted aromatic alcohol of increasing interest in medicinal chemistry and drug development. Its unique substitution pattern, featuring a fluorine atom and a nitro group on the benzyl ring, imparts specific electronic properties that make it a valuable intermediate for the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). The presence of the nitro group, a strong electron-withdrawing group, and the electronegative fluorine atom can significantly influence the reactivity of the benzylic alcohol and the aromatic ring, offering diverse possibilities for chemical transformations.
This technical guide provides an in-depth exploration of the key physicochemical properties of this compound, with a focus on its melting and boiling points. It will detail the experimental methodologies for the accurate determination of these properties, discuss the underlying scientific principles, and provide a representative synthesis protocol. This document is intended to serve as a valuable resource for researchers and professionals working with this compound, ensuring its safe handling, proper characterization, and effective utilization in their scientific endeavors.
Physicochemical Properties of this compound
A thorough understanding of the physical constants of a compound is fundamental for its purification, identification, and manipulation in a laboratory setting. The melting and boiling points are particularly crucial, as they are indicators of purity and are essential for designing experimental conditions.
Melting and Boiling Point Data
While this compound is commercially available and listed as a solid by numerous suppliers, a comprehensive, experimentally validated dataset for its physical properties is not widely available in common chemical databases. However, a literature-reported melting point and a predicted boiling point have been identified:
| Property | Value | Source |
| Melting Point | 39-44 °C (literature) | iChemical[1] |
| Boiling Point | 333.7 °C at 760 mmHg (predicted) | iChemical[1] |
It is important for researchers to note that the boiling point is a predicted value and should be used with caution. Experimental determination is recommended for applications where this property is critical. The relatively low melting point indicates that this compound can be conveniently handled as a solid at standard room temperature but will melt at slightly elevated temperatures.
Molecular and Structural Data
| Identifier | Value |
| CAS Number | 20274-69-5[1][2][3] |
| Molecular Formula | C₇H₆FNO₃[2][3] |
| Molecular Weight | 171.13 g/mol [2] |
| IUPAC Name | (4-fluoro-3-nitrophenyl)methanol[2][3] |
Experimental Determination of Melting and Boiling Points
The accurate determination of melting and boiling points is a cornerstone of chemical characterization. The methodologies described herein are standard procedures in organic chemistry laboratories and are designed to yield reliable and reproducible results.
Melting Point Determination
The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range. Impurities typically depress the melting point and broaden the melting range.
Protocol: Capillary Melting Point Determination
This method is the most common and accurate for determining the melting point of a crystalline solid.
Materials:
-
Melting point apparatus (e.g., Mel-Temp, Stuart SMP10)
-
Capillary tubes (sealed at one end)
-
Sample of this compound (finely powdered)
-
Spatula
-
Watch glass
Procedure:
-
Sample Preparation: Place a small amount of dry this compound on a clean watch glass and crush it into a fine powder using a spatula.
-
Loading the Capillary Tube: Gently tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube. The packed sample should be approximately 2-3 mm in height.
-
Placing the Sample in the Apparatus: Insert the capillary tube into the heating block of the melting point apparatus.
-
Heating Rate: For an unknown sample, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range. For a more accurate measurement, a slower heating rate (1-2 °C/min) should be used as the temperature approaches the expected melting point.
-
Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range).
-
Repeatability: For ensuring accuracy, the determination should be repeated at least twice, and the results should be consistent.
Causality in Experimental Choices:
-
Fine Powder: Using a finely powdered sample ensures uniform heat distribution and a sharper melting point determination.
-
Slow Heating Rate: A slow heating rate allows the temperature of the heating block and the sample to remain in thermal equilibrium, leading to a more accurate measurement. Rapid heating can cause the thermometer reading to lag behind the actual temperature of the sample, resulting in an erroneously high and broad melting range.
References
A Comprehensive Technical Guide to the Solubility of 4-Fluoro-3-nitrobenzyl Alcohol
Introduction
For researchers, scientists, and professionals in drug development, understanding the physicochemical properties of a compound is a critical early step. Among these properties, solubility is a cornerstone that dictates a compound's behavior in various biological and chemical systems. This guide provides an in-depth technical overview of 4-fluoro-3-nitrobenzyl alcohol, with a focus on its solubility characteristics. While specific solubility data for this compound is not extensively published, this document outlines the definitive methods for its determination, enabling researchers to generate reliable and reproducible data.
This compound (CAS No. 20274-69-5) is a solid organic compound with a molecular formula of C₇H₆FNO₃ and a molecular weight of 171.13 g/mol .[1][2] Its structure, featuring a benzyl alcohol moiety substituted with both a fluorine atom and a nitro group, suggests a nuanced solubility profile that is crucial for its potential applications in chemical synthesis and pharmaceutical development. This guide will provide the foundational knowledge and detailed protocols necessary to thoroughly characterize the solubility of this compound.
Physicochemical Properties of this compound
A comprehensive understanding of a compound's physicochemical properties is essential for interpreting its solubility. The following table summarizes the key known properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₆FNO₃ | [1][2] |
| Molecular Weight | 171.13 g/mol | [2] |
| Physical Form | Solid | [1] |
| CAS Number | 20274-69-5 | [1][2] |
| Purity | Typically ~97-98% | [1] |
Thermodynamic Solubility Determination: The Shake-Flask Method
The gold standard for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[3] This technique is based on achieving a saturated solution by allowing excess solid to equilibrate with the solvent over a defined period. The concentration of the dissolved compound in the supernatant is then measured. This method is highly regarded for its reliability and is a cornerstone in pharmaceutical sciences.[3]
Experimental Protocol: Shake-Flask Solubility Determination
This protocol outlines the steps for determining the solubility of this compound in a desired solvent.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., water, ethanol, DMSO)
-
Glass vials or centrifuge tubes with screw caps
-
Orbital shaker or rotator
-
Thermostatically controlled incubator or water bath
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Analytical balance
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer and quartz cuvettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to several glass vials. The excess solid should be visually apparent to ensure saturation.
-
Add a known volume of the desired solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter. This step is crucial to avoid artificially inflated solubility readings.
-
Dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification by UV-Vis Spectrophotometry:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to construct a calibration curve.
-
Measure the absorbance of the diluted supernatant sample at the same λmax.
-
Calculate the concentration of this compound in the diluted sample using the calibration curve.
-
Account for the dilution factor to determine the final solubility of the compound in the undiluted saturated solution.
-
The following diagram illustrates the workflow for the shake-flask solubility determination method.
Caption: Workflow for Shake-Flask Solubility Determination.
Expected Solubility Profile
Based on the chemical structure of this compound, a qualitative solubility profile can be predicted. The presence of the polar hydroxyl (-OH) and nitro (-NO₂) groups suggests potential solubility in polar solvents through hydrogen bonding and dipole-dipole interactions. Conversely, the aromatic ring provides a nonpolar character, which may lead to some solubility in organic solvents of lower polarity. The fluorine atom can further influence solubility through its electron-withdrawing effects.
The following table presents a hypothetical summary of solubility data for this compound in various solvents, as would be determined by the protocol described above.
| Solvent | Temperature (°C) | Molar Solubility (mol/L) | Solubility (g/L) |
| Water | 25 | Data to be determined | Data to be determined |
| Ethanol | 25 | Data to be determined | Data to be determined |
| Methanol | 25 | Data to be determined | Data to be determined |
| Acetone | 25 | Data to be determined | Data to be determined |
| Dichloromethane | 25 | Data to be determined | Data to be determined |
| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined |
| Phosphate-Buffered Saline (pH 7.4) | 37 | Data to be determined | Data to be determined |
Factors Influencing Solubility
Several experimental factors can significantly impact the measured solubility and should be carefully controlled:
-
Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with temperature. It is crucial to maintain a constant and accurately recorded temperature during equilibration.[4]
-
pH of the Solvent: For ionizable compounds, the pH of the aqueous medium will have a profound effect on solubility. Although this compound is not strongly acidic or basic, the pH should be controlled, especially when using buffered solutions relevant to physiological conditions.
-
Polymorphism: Different crystalline forms (polymorphs) of a solid can exhibit different solubilities. It is important to characterize the solid form of the compound being tested.
-
Purity of the Compound: Impurities can affect the measured solubility. Using a well-characterized compound with high purity is essential for obtaining accurate data.
Conclusion
While specific, publicly available quantitative solubility data for this compound is limited, this guide provides the necessary framework for its rigorous experimental determination. The shake-flask method, coupled with UV-Vis spectrophotometric analysis, offers a robust and reliable approach for generating high-quality solubility data. By carefully controlling experimental variables, researchers can obtain accurate and reproducible results that are critical for advancing the use of this compound in drug discovery and other scientific applications. The protocols and principles outlined herein serve as a comprehensive resource for scientists and researchers in this field.
References
An In-depth Technical Guide to the Safe Handling of 4-Fluoro-3-nitrobenzyl alcohol
This guide provides comprehensive safety and handling protocols for 4-Fluoro-3-nitrobenzyl alcohol, designed for researchers, chemists, and drug development professionals. The information herein is synthesized from established safety data, regulatory guidelines, and field-proven laboratory practices to ensure a multi-faceted understanding of risk mitigation when working with this compound.
Chemical Identification and Physicochemical Properties
A foundational understanding of a chemical's properties is paramount to anticipating its behavior and handling it safely. This compound is a substituted aromatic compound used as a reagent in organic synthesis.[1] Its physical state as a solid at ambient temperature directly influences handling procedures, particularly concerning the potential for dust generation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 20274-69-5 | [2][3] |
| Molecular Formula | C₇H₆FNO₃ | [2][3] |
| Molecular Weight | 171.13 g/mol | [2][3] |
| IUPAC Name | (4-fluoro-3-nitrophenyl)methanol | [2] |
| Appearance | White to yellowish solid particles or crystalline powder | [4] |
| Melting Point | 39-44 °C | [1] |
| Storage Temperature | Room Temperature, sealed in a dry environment | [4] |
Hazard Assessment and Toxicological Profile
The primary hazards associated with this compound stem from its irritant properties. The Globally Harmonized System (GHS) classification provides a standardized framework for understanding these risks.
GHS Classification
Aggregated notifications to the ECHA C&L Inventory identify this compound as a serious eye irritant.[2] However, it is crucial for laboratory personnel to recognize that structurally similar compounds, such as other nitrobenzyl alcohols, often present a wider range of hazards, including skin irritation, respiratory irritation, and acute toxicity if swallowed, inhaled, or in contact with skin.[5][6][7][8]
Causality Behind a Conservative Approach: The presence of the nitro group on an aromatic ring is a common structural alert in toxicology. Such compounds can sometimes be metabolized to reactive species. Therefore, in the absence of comprehensive toxicological data for this specific isomer, a conservative approach that assumes the potential for skin and respiratory irritation is a cornerstone of responsible laboratory practice.
Table 2: GHS Hazard Classification for this compound and Related Analogs
| Hazard Class | GHS Code | Hazard Statement | Notes |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | Documented for this compound.[2][4] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | Potential hazard based on analogs.[6][7] |
| STOT - Single Exposure | H335 | May cause respiratory irritation | Potential hazard based on analogs.[6] |
GHS Pictogram:
Routes of Exposure and Primary Health Effects
-
Eye Contact: Direct contact with the solid or dust can cause serious irritation.[2] All handling procedures must prioritize the prevention of eye exposure.
-
Skin Contact: May cause skin irritation upon contact.[5][6] Prolonged exposure should be avoided, and contaminated skin should be washed immediately.
-
Inhalation: Inhalation of dust may lead to respiratory tract irritation.[6] This is a primary concern when weighing or transferring the solid material.
-
Ingestion: While less common in a laboratory setting, ingestion may be harmful, a hazard noted for analogous compounds.[5][7][9]
Engineering Controls & Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential, beginning with engineering controls as the primary barrier, supplemented by appropriate PPE.
Engineering Controls
All operations involving the handling of this compound powder, such as weighing, transferring, or preparing solutions, must be conducted within a certified chemical fume hood.[10][11] The fume hood provides critical ventilation to capture and exhaust any generated dust, effectively minimizing the risk of inhalation.
Personal Protective Equipment (PPE)
The selection of PPE is not a static checklist but a dynamic process based on a risk assessment of the specific task.
Caption: PPE selection workflow based on the task's physical form.
-
Eye and Face Protection: Chemical safety goggles are mandatory at all times.[9] For tasks with a higher risk of splashing or dust generation, such as weighing larger quantities, a face shield should be worn in addition to goggles.[12]
-
Skin Protection: A standard laboratory coat must be worn and kept buttoned.[12] For hand protection, chemical-resistant gloves are required. Butyl gloves offer excellent protection against nitro-compounds.[13] Nitrile gloves are also a suitable alternative for incidental contact, but they should be inspected before use and changed immediately upon contamination.[14]
-
Respiratory Protection: When engineering controls (i.e., a fume hood) are properly used, respiratory protection is typically not required. If a situation arises where dust cannot be controlled at the source, a NIOSH-approved respirator with a particulate filter would be necessary after a full risk assessment and user training.[9][11][12]
Safe Handling and Storage Procedures
Adherence to methodical handling and storage protocols is fundamental to preventing accidental exposure and ensuring chemical stability.
Handling
-
Preparation: Before handling, ensure the work area within the fume hood is clean and uncluttered. Locate the nearest eyewash station and safety shower.[11]
-
Weighing: When weighing the solid, use a spatula to gently transfer the material to minimize dust creation. Perform this task deep within the fume hood to ensure optimal containment.
-
Solution Preparation: When dissolving the solid, add it slowly to the solvent to avoid splashing.
-
Post-Handling: After handling, decontaminate the work surface. Remove gloves using the proper technique (without touching the outer surface) and dispose of them in the appropriate waste container. Always wash hands thoroughly with soap and water after completing work and before leaving the laboratory.[9][11]
Storage
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[9][15] It should be stored away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides, which could initiate a hazardous reaction.[9]
Emergency Protocols
Preparedness is key to mitigating the consequences of an accidental exposure or spill. All personnel must be familiar with these procedures.
First Aid Measures
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][14]
-
Skin Contact: Remove all contaminated clothing. Wash the affected skin area immediately and thoroughly with soap and plenty of water.[5] Seek medical attention if irritation develops or persists.[14]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[5][9]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and seek immediate medical attention.[14]
Spill Response
The response to a spill depends on its scale and the immediate environment.
Caption: Decision-making flowchart for spill response.
-
Minor Spill (contained in a fume hood):
-
Ensure appropriate PPE is worn.
-
Avoid generating dust. Gently cover the spill with an inert absorbent material like vermiculite or sand.[16]
-
Carefully sweep the mixture into a suitable, labeled container for chemical waste disposal.[16]
-
Wipe the spill area with a damp cloth, and decontaminate the surface.
-
-
Major Spill (outside of a fume hood or large quantity):
-
Alert all personnel in the immediate vicinity and evacuate the area.[16]
-
Notify your laboratory supervisor and the institution's Environmental Health & Safety (EHS) department immediately.
-
Restrict access to the spill area.
-
Await the arrival of trained emergency response personnel for cleanup.
-
Waste Disposal
All waste containing this compound, including contaminated absorbents and disposable PPE, must be collected in a properly labeled, sealed container.[9] Disposal must be carried out in strict accordance with local, state, and federal regulations for chemical waste. Do not dispose of this chemical down the drain.
References
- 1. This compound 96 | 20274-69-5 [chemicalbook.com]
- 2. This compound | C7H6FNO3 | CID 4167587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. This compound | 20274-69-5 [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. 3-Fluoro-4-nitrobenzyl alcohol | C7H6FNO3 | CID 2774658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. fishersci.com [fishersci.com]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. Chemical Safety – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 12. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 13. safety.fsu.edu [safety.fsu.edu]
- 14. benchchem.com [benchchem.com]
- 15. fishersci.com [fishersci.com]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
An In-Depth Technical Guide to 4-Fluoro-3-nitrobenzyl alcohol: Properties, Safety, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 4-Fluoro-3-nitrobenzyl alcohol (CAS No. 20274-69-5), a key intermediate in organic synthesis. The document delves into its chemical and physical properties, detailed safety protocols based on the Globally Harmonized System (GHS), and its application in the synthesis of advanced pharmaceutical compounds. This information is intended to ensure its safe and effective use in research and development environments.
Core Chemical Identity and Properties
This compound, with the IUPAC name (4-fluoro-3-nitrophenyl)methanol, is a substituted aromatic alcohol.[1] The presence of a fluorine atom and a nitro group on the benzene ring makes it a versatile building block in medicinal chemistry and organic synthesis.[2] The electron-withdrawing nature of these substituents significantly influences the reactivity of the benzylic alcohol.[3]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 20274-69-5 | [1][4] |
| Molecular Formula | C₇H₆FNO₃ | [4] |
| Molecular Weight | 171.13 g/mol | [1][4] |
| Appearance | White to yellow to brown solid or liquid | |
| Melting Point | 39-44 °C | [5][6][7] |
| Boiling Point | 333.7 °C at 760 mmHg | [5][6] |
| Density | 1.434 g/cm³ | [5] |
| Purity | Typically ≥96% | [4] |
Hazard Analysis and GHS Classification
Understanding the hazardous properties of this compound is paramount for its safe handling. According to aggregated GHS data, this compound is classified as an irritant.[1][8]
Table 2: GHS Classification for this compound
| Hazard Class | Hazard Category | Hazard Statement |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
The corresponding GHS pictogram is the exclamation mark (GHS07), and the signal word is "Warning".[8] While comprehensive toxicological properties have not been thoroughly investigated, the available classifications necessitate stringent adherence to safety protocols.[9]
Safe Handling and Emergency Protocols
A systematic approach to safety is crucial when working with this compound. This includes proper engineering controls, personal protective equipment, and established emergency procedures.
Exposure Controls and Personal Protection
To minimize exposure, it is essential to handle this chemical in a well-ventilated area, preferably within a fume hood.[10] Personal protective equipment (PPE) is mandatory.
-
Eye and Face Protection : Wear chemical safety goggles that conform to NIOSH (US) or EN 166 (EU) standards.[10]
-
Skin Protection : Chemical-resistant gloves (e.g., nitrile rubber) should be worn. Always inspect gloves for integrity before use and dispose of them properly after handling.[10] A lab coat or other protective clothing is also required.
-
Respiratory Protection : If dust or aerosols are generated, a NIOSH-approved particulate respirator should be used.[10]
First Aid Measures
In the event of accidental exposure, immediate and appropriate first aid should be administered.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][10]
-
Skin Contact : Remove contaminated clothing and wash the affected skin area with soap and plenty of water. If irritation persists, consult a physician.[9]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration and seek immediate medical attention.[9]
-
Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.[9]
Fire-Fighting and Accidental Release Measures
-
Fire-Fighting : In case of a fire, use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[10] Firefighters should wear self-contained breathing apparatus. Hazardous combustion products include carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride.[9]
-
Accidental Release : For spills, avoid dust formation.[10] Wear appropriate PPE, sweep up the material, and place it in a suitable, closed container for disposal.[10] Prevent the substance from entering drains.
The logical flow for handling this chemical prioritizes preventing exposure through engineering controls and PPE, with clear, actionable steps for emergency situations.
Caption: Workflow for safe handling and emergency response.
Stability and Storage
This compound is stable under recommended storage conditions.[9] It should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[9] Incompatible materials to avoid include strong oxidizing agents.[9]
Application in Organic Synthesis
This compound is a valuable building block for the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The functional groups present on the aromatic ring provide multiple reaction sites for further chemical transformations.
Synthesis of TGF-β Type I Receptor Kinase Inhibitors
A significant application of this compound is its use as a key intermediate in the synthesis of EW-7197, a potent and orally bioavailable inhibitor of the TGF-β type I receptor kinase, which has been investigated for its immunotherapeutic and antifibrotic properties in cancer treatment.[7]
The synthesis typically involves the conversion of the alcohol to a more reactive species, such as a benzyl halide, which can then be used in nucleophilic substitution reactions to construct the core of the target molecule.
General Synthetic Protocol: Preparation of this compound
For researchers who may need to prepare this intermediate in the lab, a common method is the reduction of the corresponding carboxylic acid.[7]
Protocol: Synthesis of this compound from 4-Fluoro-3-nitrobenzoic acid [7]
-
Setup : In a round-bottom flask under an inert atmosphere, dissolve sodium borohydride (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the mixture to 0 °C in an ice bath.
-
Addition of Acid : Slowly add 4-fluoro-3-nitrobenzoic acid (1.0 eq) to the cooled solution in portions over approximately one hour, maintaining the temperature at 0 °C.
-
Addition of Lewis Acid : Add boron trifluoride diethyl etherate (BF₃·OEt₂) (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction : Allow the reaction mixture to slowly warm to room temperature and continue stirring for 3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up : Upon completion, quench the reaction by adding ethyl acetate and water. Separate the organic layer.
-
Purification : Wash the organic phase with a saturated sodium chloride solution, dry it over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the product.
This protocol demonstrates a standard and efficient method for producing this compound, highlighting the causality of using a borane-based reducing agent for the selective reduction of the carboxylic acid in the presence of a nitro group.
References
- 1. This compound | C7H6FNO3 | CID 4167587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. calpaclab.com [calpaclab.com]
- 5. This compound, CAS No. 20274-69-5 - iChemical [ichemical.com]
- 6. This compound 96, CasNo.20274-69-5 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]
- 7. This compound 96 | 20274-69-5 [chemicalbook.com]
- 8. 4-Fluoro-3-nitro-benzyl alcohol | 20274-69-5 [sigmaaldrich.com]
- 9. This compound 96 - Safety Data Sheet [chemicalbook.com]
- 10. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 20274-69-5 Name: this compound [xixisys.com]
The Emergent Role of Fluorinated Nitrobenzyl Alcohols in Targeted Cancer Therapy: A Technical Guide
Preamble: A Strategic Convergence of Fluorine Chemistry and Bioreductive Prodrug Activation
In the landscape of modern oncology, the quest for therapeutic agents with high tumor selectivity and minimal systemic toxicity remains a paramount objective. This guide delves into the promising intersection of two powerful strategies in drug design: the nuanced application of fluorine substitution and the elegant concept of bioreductive prodrug activation. Specifically, we will explore the burgeoning potential of fluorinated nitrobenzyl alcohols as a novel class of compounds for targeted cancer therapy. This document is intended for researchers, medicinal chemists, and drug development professionals, providing a comprehensive overview of the core principles, experimental validation, and future directions in this exciting field.
The central hypothesis underpinning this exploration is that the strategic incorporation of fluorine atoms onto the nitrobenzyl alcohol scaffold can significantly enhance its properties as a prodrug moiety. These enhancements are anticipated to manifest as improved metabolic stability, modulated electronic properties influencing the rate of bioreductive activation, and ultimately, superior cytotoxic efficacy and tumor selectivity. This guide will provide the foundational knowledge and detailed methodologies to investigate this hypothesis, thereby paving the way for the development of next-generation cancer therapeutics.
I. The Scientific Rationale: Why Fluorinate Nitrobenzyl Alcohols?
The therapeutic potential of nitroaromatic compounds as prodrugs lies in their selective activation to cytotoxic agents by nitroreductase enzymes, which are significantly overexpressed in the hypoxic microenvironment of solid tumors.[1] 4-Nitrobenzyl carbamates, for instance, have been investigated as triggers for bioreductive drugs. Upon reduction of the nitro group to a hydroxylamine by nitroreductases, these compounds fragment to release potent cytotoxic agents.[2]
The introduction of fluorine, a bioisostere of hydrogen with unique electronic properties, offers a compelling avenue for refining the therapeutic index of these prodrugs.[3] Fluorine's high electronegativity can profoundly influence the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to target enzymes.[3] In the context of nitrobenzyl alcohols, fluorination is postulated to:
-
Modulate Bioreductive Activation: The electron-withdrawing nature of fluorine can alter the reduction potential of the nitro group, potentially influencing the kinetics of its activation by nitroreductases. A systematic study of substituent effects on the fragmentation of nitrobenzyl carbamates has shown that electron-donating groups can accelerate the release of the active toxin.[2] While fluorine is electron-withdrawing, its precise effect on the multi-step reduction and fragmentation process warrants detailed investigation.
-
Enhance Metabolic Stability: Fluorine substitution at sites susceptible to oxidative metabolism can block these pathways, thereby increasing the bioavailability and half-life of the prodrug.[4]
-
Fine-tune Lipophilicity: The strategic placement of fluorine can modulate the lipophilicity of the prodrug, which is a critical parameter for cell membrane permeability and overall pharmacokinetics.[3]
-
Improve Target Engagement: In cases where the activated cytotoxic agent has a specific molecular target, fluorine substitution can enhance binding affinity and selectivity.
This multifaceted influence of fluorine provides a strong rationale for the systematic investigation of fluorinated nitrobenzyl alcohols as a new frontier in targeted cancer therapy.
II. Core Concepts and Mechanisms of Action
The biological activity of fluorinated nitrobenzyl alcohols as prodrugs is contingent on a precisely orchestrated sequence of events, beginning with selective delivery to the tumor microenvironment and culminating in the targeted release of a cytotoxic payload.
A. The Nitroreductase-Mediated Activation Cascade
The central mechanism involves the enzymatic reduction of the nitro group, a process that is significantly more efficient in the hypoxic (low oxygen) conditions characteristic of solid tumors. This is due to the overexpression of nitroreductase enzymes in these regions.[1] The activation cascade can be conceptualized as follows:
-
Prodrug Delivery: The fluorinated nitrobenzyl alcohol, typically derivatized as a carbamate to carry a cytotoxic "warhead," is administered systemically in its inactive form.
-
Selective Reduction: In the hypoxic tumor microenvironment, nitroreductase enzymes catalyze the reduction of the nitro group to a nitroso, hydroxylamino, and finally an amino group.[5]
-
Spontaneous Fragmentation: The reduction to the electron-rich hydroxylamine or amine triggers a spontaneous electronic cascade, leading to the cleavage of the carbamate linker.[2][5]
-
Payload Release: This fragmentation liberates the active cytotoxic agent directly within the tumor, thereby minimizing exposure to healthy tissues.[2]
Diagram: Nitroreductase-Mediated Activation of a Fluorinated Nitrobenzyl Carbamate Prodrug
Caption: Workflow of prodrug activation in the tumor microenvironment.
III. Experimental Validation: A Step-by-Step Methodological Framework
A robust and comprehensive evaluation of the biological activity of fluorinated nitrobenzyl alcohols requires a multi-faceted experimental approach. The following protocols provide a self-validating system for the synthesis, enzymatic characterization, and cytotoxic assessment of these novel compounds.
A. Synthesis of Fluorinated Nitrobenzyl Alcohol Derivatives
The synthesis of a library of fluorinated nitrobenzyl alcohols with varying fluorine substitution patterns is the foundational step. A representative synthetic route is outlined below.
Protocol 1: Synthesis of a Fluorinated 4-Nitrobenzyl Carbamate
-
Synthesis of the Fluorinated 4-Nitrobenzyl Alcohol:
-
Start with a commercially available fluorinated benzaldehyde derivative.
-
Nitrate the aromatic ring using a standard nitrating mixture (e.g., HNO₃/H₂SO₄) to introduce the nitro group, carefully controlling the reaction conditions to achieve the desired regioselectivity.
-
Reduce the aldehyde to the corresponding alcohol using a mild reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent.[6]
-
Purify the resulting fluorinated nitrobenzyl alcohol by column chromatography.
-
-
Formation of the Chloroformate:
-
React the purified fluorinated nitrobenzyl alcohol with phosgene or a phosgene equivalent (e.g., triphosgene) in the presence of a non-nucleophilic base (e.g., pyridine) to form the corresponding chloroformate.[2] This reaction should be performed in an inert, anhydrous solvent (e.g., dichloromethane) at low temperatures.
-
-
Carbamate Formation:
-
Couple the chloroformate with a chosen amine-containing cytotoxic agent (e.g., a derivative of doxorubicin or a duocarmycin analog) in the presence of a base to yield the final fluorinated 4-nitrobenzyl carbamate prodrug.[2]
-
Purify the final product using column chromatography and characterize it thoroughly using NMR, mass spectrometry, and HPLC.
-
Diagram: Synthetic Pathway for a Fluorinated Nitrobenzyl Carbamate Prodrug
Caption: General synthetic scheme for prodrug synthesis.
B. In Vitro Evaluation of Nitroreductase Activity
The efficiency of prodrug activation is critically dependent on the kinetics of the nitroreductase enzyme. A robust in vitro assay is essential to quantify this activity.
Protocol 2: Nitroreductase Enzyme Kinetics Assay
-
Reagents and Buffers:
-
Assay Procedure:
-
In a 96-well plate, combine the assay buffer, NAD(P)H, and varying concentrations of the prodrug.
-
Initiate the reaction by adding the nitroreductase enzyme.
-
Monitor the decrease in absorbance at 340 nm (corresponding to the consumption of NAD(P)H) over time using a microplate reader.
-
Alternatively, a fluorogenic substrate can be used where the reduction of the nitro group leads to the release of a fluorescent molecule, allowing for a more sensitive readout.[7]
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the absorbance/fluorescence versus time plots.
-
Determine the Michaelis-Menten kinetic parameters (Kₘ and Vₘₐₓ) by fitting the initial velocity data to the Michaelis-Menten equation.
-
Compare the kinetic parameters for different fluorinated analogues to elucidate structure-activity relationships.
-
C. Cytotoxicity and Cell Viability Assays
The ultimate measure of a prodrug's efficacy is its ability to selectively kill cancer cells. In vitro cytotoxicity assays are crucial for determining the potency and selectivity of the fluorinated nitrobenzyl alcohol derivatives.
Protocol 3: In Vitro Cytotoxicity Assay
-
Cell Lines:
-
Use a panel of cancer cell lines with varying levels of nitroreductase expression. If necessary, transfect a cell line with a nitroreductase gene to create a model system with high enzyme activity.[1]
-
Include a non-cancerous cell line as a control for assessing general toxicity.
-
-
Assay Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the fluorinated nitrobenzyl carbamate prodrugs for a specified period (e.g., 48-72 hours).
-
Assess cell viability using a standard method such as the MTT or MTS assay, which measures mitochondrial metabolic activity.[9][10] A decrease in metabolic activity is indicative of cytotoxicity.
-
-
Data Analysis:
-
Calculate the half-maximal inhibitory concentration (IC₅₀) for each compound in each cell line.
-
Compare the IC₅₀ values between the nitroreductase-expressing and non-expressing cell lines to determine the selectivity of the prodrug.
-
A significantly lower IC₅₀ in the nitroreductase-expressing cells indicates successful prodrug activation and targeted cytotoxicity.
-
IV. Structure-Activity Relationships (SAR) and Data Interpretation
The systematic synthesis and evaluation of a library of fluorinated nitrobenzyl alcohols will enable the elucidation of critical structure-activity relationships.
Table 1: Hypothetical Data for a Series of Fluorinated 4-Nitrobenzyl Carbamate Prodrugs
| Compound | Fluorine Position | Nitroreductase Kₘ (µM) | IC₅₀ (NTR+) (nM) | IC₅₀ (NTR-) (nM) | Selectivity Index (IC₅₀ NTR- / IC₅₀ NTR+) |
| 1 | None | 50 | 100 | >10,000 | >100 |
| 2a | 2-Fluoro | 45 | 80 | >10,000 | >125 |
| 2b | 3-Fluoro | 60 | 120 | >10,000 | >83 |
| 2c | 2,6-Difluoro | 40 | 60 | >10,000 | >167 |
V. Future Perspectives and Concluding Remarks
The exploration of fluorinated nitrobenzyl alcohols as bioreductive prodrugs represents a promising and largely untapped area of cancer research. The methodologies outlined in this guide provide a clear roadmap for the rational design, synthesis, and biological evaluation of these novel therapeutic agents.
Future work should focus on expanding the library of fluorinated analogues to include different substitution patterns and combinations with various cytotoxic payloads. In vivo studies in animal models of cancer will be essential to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of the most promising candidates. Furthermore, the development of advanced delivery systems, such as nanoparticles, could further enhance the tumor-targeting capabilities of these prodrugs.
VI. References
-
Abid, M., et al. (2012). Isocoumarins: a new class of anti-metastatic agents. Bioorganic & Medicinal Chemistry Letters, 22(1), 374-377.
-
Ackerley, D. F., et al. (2021). Engineering the Escherichia coli Nitroreductase NfsA to Create a Flexible Enzyme-Prodrug Activation System. ACS Synthetic Biology, 10(7), 1735-1745.
-
Al-Suwaidan, I. A., et al. (2016). Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. Molecules, 21(11), 1541.
-
Atwell, G. J., et al. (2000). Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs. Journal of the Chemical Society, Perkin Transactions 1, (10), 1579-1586.
-
BenchChem. (n.d.). 6-Nitrocoumarin as a Fluorogenic Substrate for Nitroreductase Kinetics. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Synthesis routes of 3-Nitrobenzyl alcohol. Retrieved from --INVALID-LINK--
-
Copp, J. N., et al. (2017). A cell-based assay for nitroreductase activity. Methods in Molecular Biology, 1640, 125-139.
-
Denny, W. A. (2002). Nitroreductase-based GDEPT. Current Pharmaceutical Design, 8(15), 1349-1361.
-
Denny, W. A., & Wilson, W. R. (2000). Nitroreductase: a prodrug-activating enzyme for cancer gene therapy. Journal of Pharmacy and Pharmacology, 52(4), 365-372.
-
Jiang, B., et al. (2008). Synthesis and biological activity of fluorinated combretastatin analogues. Journal of Medicinal Chemistry, 51(10), 2965-2975.
-
Li, Y., et al. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Bioorganic & Medicinal Chemistry, 105, 117689.
-
O'Brien, M. A., et al. (2014). Evaluation of Nitrobenzyl Derivatives of Camptothecin as Anti-Cancer Agents and Potential Hypoxia Targeting Prodrugs. Molecules, 19(6), 7542-7555.
-
Park, B. K., & Kitteringham, N. R. (1994). Effects of Fluorine Substitution on Drug Metabolism: Pharmacological and Toxicological Implications. Drug Metabolism Reviews, 26(3), 605-643.
-
Prosser, G. A., et al. (2013). Kinetic and structural characterisation of Escherichia coli nitroreductase mutants showing improved efficacy for the prodrug substrate CB1954. FEBS Journal, 280(16), 3845-3857.
-
Rauth, A. M. (1996). In vitro activation of 2-aminobenzyl alcohol and 2-amino-6-nitrobenzyl alcohol, metabolites of 2-nitrotoluene and 2,6-dinitrotoluene. Carcinogenesis, 17(1), 125-131.
-
ResearchGate. (n.d.). In vitro cytotoxicity assay of PBD analogs from MTT Assay. Retrieved from --INVALID-LINK--
-
Rich, M. H., et al. (2018). Engineering the Escherichia coli Nitroreductase NfsA to Create a Flexible Enzyme-Prodrug Activation System. ACS Synthetic Biology, 7(6), 1598-1607.
-
Ruzza, P., et al. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196.
-
SciSpace. (n.d.). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 5-Fluoro-2-nitrobenzyl alcohol. Retrieved from --INVALID-LINK--
-
Tran, P. N., et al. (2023). Synthesis, Molecular Docking, and Cytotoxic Evaluation of Fluorinated Podophyllotoxin Derivatives. Molecules, 28(3), 1386.
-
Wang, J., et al. (2014). Fluorine in drug discovery: Role, design and case studies. European Journal of Medicinal Chemistry, 84, 1-20.
-
Zhang, X., et al. (2013). Facile Synthesis of o-Nitrobenzylcarbamate and 1-(2-Nitrophenyl ethyl) Carbamate Protected α,ω-Diamines. Letters in Organic Chemistry, 10(1), 63-66.
References
- 1. Nitroreductase: a prodrug-activating enzyme for cancer gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. xinzhou2002blog.wordpress.com [xinzhou2002blog.wordpress.com]
- 5. Engineering the Escherichia coli Nitroreductase NfsA to Create a Flexible Enzyme-Prodrug Activation System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Role of Fluorine in the Medicinal Chemistry of Nitro Compounds
Executive Summary
The strategic incorporation of fluorine into nitro-containing drug candidates represents a sophisticated approach to overcoming the inherent challenges associated with the nitro group while harnessing its potent biological activity. The nitro group, a powerful electron-withdrawing moiety, is crucial to the mechanism of action for numerous antimicrobial and anticancer agents, which often function as prodrugs activated via metabolic reduction. However, these same reductive pathways can generate cytotoxic and mutagenic intermediates, casting a long shadow of toxicity over their therapeutic potential. This guide provides a comprehensive analysis of how fluorine, with its unique physicochemical properties, serves as a master modulator for medicinal chemists. We will explore the causal mechanisms by which fluorine substitution alters electronic properties, steers metabolic fate, mitigates toxicity, and enhances pharmacokinetic profiles. Furthermore, we will examine the pivotal strategy of using fluorine-containing groups, such as the trifluoromethyl moiety, as bioisosteric replacements for the nitro group itself, thereby eliminating its liabilities while preserving or enhancing therapeutic efficacy. Through detailed mechanistic discussions, step-by-step protocols, and illustrative case studies, this document serves as a technical resource for researchers and drug development professionals navigating the complex but rewarding interface of fluorine and nitro-compound chemistry.
The Nitro Group: A Double-Edged Sword in Drug Design
The nitro group (–NO₂) is a classic functional group in medicinal chemistry, prized for its strong electron-withdrawing nature, which it exerts through both inductive and resonance effects.[1] This electronic influence is the cornerstone of its utility in a range of therapeutic agents, particularly in the realm of infectious diseases.
1.1. The Mechanism of Reductive Bioactivation
Many nitroaromatic and nitroheterocyclic drugs are, in fact, prodrugs.[1] Their therapeutic effect is contingent upon the in-vivo reduction of the nitro group, a process typically carried out by nitroreductase enzymes found in anaerobic bacteria, certain protozoa, and hypoxic tumor cells.[1][2] This multi-step reduction cascade generates a series of reactive nitrogen species, including nitroso, hydroxylamino, and amino metabolites.[3] It is the highly reactive hydroxylamino intermediate that is often credited with the ultimate cytotoxic effect, capable of causing DNA damage and inhibiting essential cellular processes in the target pathogen or cell.[3]
1.2. The Inherent Toxicity Dilemma
The very mechanism that confers therapeutic activity also underlies the primary safety concern for nitro compounds: toxicity. The same reactive intermediates that kill pathogens can also damage host DNA, leading to reports of mutagenicity and genotoxicity.[1] This dual nature has rendered the nitro group a "structural alert" or toxicophore for many medicinal chemists, necessitating careful risk-benefit assessment and strategies to mitigate its harmful potential.[2] The challenge, therefore, is to preserve the reductive bioactivation required for efficacy while minimizing the collateral damage that leads to toxicity.
Fluorine: The Precision Tool for Molecular Engineering
The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with nearly a quarter of all FDA-approved small-molecule drugs in recent years containing at least one fluorine atom.[4][5] This prevalence is due to the unique combination of properties inherent to fluorine and the carbon-fluorine (C-F) bond.
-
Size and Sterics: With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å), allowing it to replace hydrogen with minimal steric perturbation.[6][7]
-
Extreme Electronegativity: As the most electronegative element (3.98 on the Pauling scale), fluorine powerfully polarizes the C-F bond and exerts a strong inductive electron-withdrawing effect on neighboring atoms and molecular frameworks.[6][7]
-
Metabolic Stability: The C-F bond is the strongest single bond in organic chemistry (bond energy ~472 kJ/mol), making it highly resistant to metabolic cleavage by enzymes like the cytochrome P450 (CYP450) family.[6][8]
These fundamental characteristics translate into a powerful toolkit for medicinal chemists to fine-tune critical drug properties, including metabolic stability, pKa, lipophilicity, and target binding affinity.[7][9][10]
Synergistic Interplay: Fluorinating Nitro Compounds for Optimized Performance
The strategic placement of fluorine on a nitro-containing scaffold is a multifaceted approach aimed at tipping the delicate balance between efficacy and toxicity in a favorable direction. This is achieved by precisely modulating the molecule's physicochemical properties and metabolic fate.
3.1. Modulating Physicochemical Properties
The introduction of fluorine can profoundly alter a molecule's absorption, distribution, and target engagement by tuning its fundamental properties.
-
pKa Adjustment: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby basic functional groups, such as amines.[8][10] This can be a critical adjustment to improve bioavailability, as a less basic compound may have better membrane permeability.[7]
-
Lipophilicity Tuning: Fluorine's effect on lipophilicity (logP) is context-dependent. Replacing a hydrogen with fluorine on an aromatic ring generally increases lipophilicity, which can enhance membrane penetration and target binding.[11][12] Conversely, adding fluorine to alkyl groups can decrease lipophilicity.[6] This allows for precise control over the molecule's solubility and distribution profile.
-
Conformational Control: Fluorine can influence the conformational preferences of a molecule through electrostatic and steric interactions, potentially locking it into a more bioactive conformation for improved target engagement.[9][13]
| Property | Effect of Fluorine Substitution on a Nitroaromatic Scaffold | Rationale & Impact |
| Basicity (pKa) | Decreases pKa of proximal amines.[7][8] | Strong inductive effect of fluorine reduces electron density on the nitrogen. Can improve oral bioavailability by increasing the fraction of neutral species. |
| Lipophilicity (logP) | Generally increases when replacing H on an aromatic ring.[11] | The C-F bond is more lipophilic than the C-H bond. Can enhance membrane permeability and access to hydrophobic binding pockets. |
| Metabolic Stability | Increases by blocking sites of oxidation.[9][10] | The high strength of the C-F bond prevents enzymatic (e.g., CYP450) hydroxylation at the fluorinated position. Increases drug half-life. |
| Dipole Moment | Alters the molecular dipole. | The highly polar C-F bond can change electrostatic interactions with the biological target, potentially increasing binding affinity.[10] |
3.2. Steering Metabolic Fate and Mitigating Toxicity
The most profound impact of fluorine on nitro compounds lies in its ability to influence their metabolic activation and deactivation pathways.
Blocking Competing Metabolic Pathways: A primary strategy is to place a fluorine atom at a "metabolic soft spot" on the molecule—a position susceptible to oxidative metabolism by CYP450 enzymes.[9][10] For example, para-hydroxylation of an aromatic ring is a common metabolic route. Placing a fluorine atom at this position effectively blocks this pathway due to the strength of the C-F bond.[7][10] By shutting down these competing oxidative routes, more of the parent drug is available to undergo the desired reductive bioactivation by nitroreductases, potentially increasing its potency and therapeutic window.
Modulating Nitro-Reduction and Toxicity: Fluorine's strong inductive effect can alter the reduction potential of the nitro group. This modulation can, in principle, be used to fine-tune the rate of formation of the reactive hydroxylamino species.[3] By altering the electronic landscape of the molecule, it may be possible to shift the equilibrium away from the formation of toxic metabolites or facilitate their detoxification, thereby mitigating the inherent mutagenicity of the nitro scaffold. However, this approach carries its own risks. The metabolism of some fluorinated compounds can lead to defluorination and the release of toxic fluoride ions or, more dangerously, the formation of highly toxic metabolites like fluoroacetic acid, which can disrupt the Krebs cycle.[13][14] Therefore, careful toxicological evaluation of all metabolites is essential.
Caption: Fluorine's dual role in modulating nitroaromatic drug metabolism.
3.3. The Trifluoromethyl Group: A Bioisosteric Exit Strategy
Perhaps the most elegant strategy involving fluorine is not to modify the nitro compound, but to replace the problematic nitro group entirely. The trifluoromethyl (–CF₃) group has emerged as an effective bioisostere for the aliphatic nitro group.[15][16][17] While not a perfect electronic mimic of an aromatic nitro group, it shares key characteristics like strong electron-withdrawing properties and a similar steric profile, while crucially lacking the liability of reductive activation to toxic intermediates.
A landmark study on positive allosteric modulators for the cannabinoid CB1 receptor demonstrated the power of this approach. The initial lead compounds featured an aliphatic nitro group. By replacing this group with a CF₃ moiety, the researchers developed analogs that were not only more potent but also exhibited significantly improved metabolic stability in vitro.[15][16] This "nitro-to-CF₃" swap represents a paradigm shift, moving from mitigating the risks of the nitro group to eliminating them at the source.
Synthetic Strategies and Protocols
The synthesis of fluorinated nitro compounds is accessible through established organic chemistry reactions. The chosen route often depends on the availability of starting materials and the desired substitution pattern.
Caption: Common synthetic routes to fluorinated nitroaromatics.
Experimental Protocol: Electrophilic Nitration of a Fluoroaromatic Precursor
This protocol describes a general method for the nitration of an activated fluoroaromatic compound, such as 1-chloro-4-fluorobenzene, a common building block.[18]
WARNING: This procedure involves strong acids and nitrating agents. It must be performed by trained personnel in a chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add the fluoroaromatic starting material (1.0 eq).
-
Cooling: Cool the flask to 0-5 °C using an ice-water bath.
-
Acid Addition: Slowly add concentrated sulfuric acid (H₂SO₄, ~3.0 eq) to the flask while maintaining the temperature below 10 °C.
-
Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 eq) to concentrated sulfuric acid (1.1 eq) while cooling in an ice bath.
-
Nitration: Add the prepared nitrating mixture dropwise to the reaction flask via the dropping funnel over 30-60 minutes. Critically, maintain the internal reaction temperature below 10 °C throughout the addition to control the reaction and minimize side-product formation.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude product.
-
Workup: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure fluorinated nitroaromatic compound.
Case Studies: From Concept to Clinic
The principles outlined above are best illustrated through real-world examples from drug discovery and development.
Case Study 1: Pretomanid – An Approved Nitro-Drug
Pretomanid is an FDA-approved drug for treating specific types of highly drug-resistant tuberculosis.[5] As a nitroimidazooxazine, its mechanism relies on the reductive activation of its nitro group within the Mycobacterium tuberculosis bacillus. This activation leads to the generation of reactive nitrogen species, including nitric oxide, which are lethal to the bacteria. While not fluorinated, Pretomanid is a modern example of a drug where the therapeutic benefits of a nitro-drug were deemed to outweigh the risks, underscoring the continued relevance of this compound class. The development of such drugs often involves extensive toxicology screening to ensure a safe therapeutic window.
Case Study 2: Bioisosteric Replacement in CB1 Receptor Modulators
As previously discussed, the development of CB1 allosteric modulators provides a compelling example of the "nitro-to-CF₃" strategy.[15][16] This case validates the hypothesis that the liabilities of a nitro group can be successfully engineered out of a molecule while improving its overall drug-like properties.
| Compound | Key Functional Group | Potency (EC₅₀) | Metabolic Stability (t½ in microsomes) |
| Lead Compound (ZCZ011) | Aliphatic –CH₂NO₂ | Baseline | Moderate |
| Optimized Analog (1) | Aliphatic –CH₂CF₃ | More Potent | Significantly Improved |
| (Data conceptualized from findings in cited literature[15][16]) |
The data clearly demonstrates that the trifluoromethyl analog is superior in both potency and metabolic stability, providing a powerful rationale for pursuing this bioisosteric replacement in drug design campaigns.
Conclusion and Future Perspectives
The role of fluorine in the medicinal chemistry of nitro compounds is one of strategic refinement and intelligent design. It offers a sophisticated toolkit to address the well-documented liabilities of the nitro group. By leveraging fluorine's unique properties, medicinal chemists can:
-
Enhance Pharmacokinetics: Judicious fluorination can block unwanted oxidative metabolism, increasing a drug's half-life and bioavailability.[9][19]
-
Fine-Tune Physicochemical Properties: Fluorine substitution allows for the precise modulation of pKa and lipophilicity to optimize a compound's ADME profile.[8][10]
-
Mitigate Toxicity: While requiring careful study, altering the electronic environment of the nitro group may influence its reduction potential and shift metabolic pathways away from toxic intermediates.[3]
-
Eliminate Risk via Bioisosterism: The replacement of the nitro group with a trifluoromethyl group stands as a powerful and validated strategy to completely remove the associated toxicological risks while retaining or enhancing biological activity.[15][16][17]
The future of this field will likely focus on a deeper, more predictive understanding of how fluorine substitution patterns quantitatively affect nitro group reduction potentials and the subsequent toxicological profiles. As synthetic methods for late-stage and precision fluorination continue to advance, the ability to rationally design safer, more effective nitro-class and nitro-inspired therapeutics will only expand.[9][20] The interplay between fluorine and the nitro group is a testament to the power of modern medicinal chemistry to transform challenging scaffolds into valuable therapeutic agents.
References
- 1. scielo.br [scielo.br]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmacyjournal.org [pharmacyjournal.org]
- 10. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. nbinno.com [nbinno.com]
- 19. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: Selective Synthesis of 4-Fluoro-3-nitrobenzyl Alcohol
A Chemoselective Borane-Mediated Reduction of 4-Fluoro-3-nitrobenzoic Acid
Abstract
This document provides a comprehensive guide for the synthesis of 4-fluoro-3-nitrobenzyl alcohol, a valuable building block in pharmaceutical and materials science, from its corresponding carboxylic acid. The protocol centers on the highly selective reduction of the carboxylic acid moiety using a borane-tetrahydrofuran (BH3·THF) complex. This method is specifically chosen for its exceptional ability to leave sensitive functional groups, such as the nitro group and the carbon-fluorine bond, intact. We will detail the underlying chemical principles, provide a step-by-step experimental protocol, and outline methods for reaction monitoring, product purification, and characterization, ensuring a reproducible and high-yield synthesis for research and development applications.
Introduction & Rationale
4-Fluoro-3-nitrobenzoic acid is a versatile chemical intermediate possessing three distinct functional groups: a carboxylic acid, a nitro group, and a fluorine atom.[1] Its derivative, this compound, serves as a crucial precursor in the synthesis of more complex molecules, including benzimidazoles, which are core structures in many active pharmaceutical ingredients (APIs).[2]
The primary challenge in converting 4-fluoro-3-nitrobenzoic acid to the corresponding benzyl alcohol is achieving chemoselectivity. The reducing agent must selectively target the carboxylic acid without affecting the easily reducible nitro group or the robust but potentially reactive C-F bond.
-
Common Reducing Agents:
-
Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent capable of reducing carboxylic acids, but it will also readily reduce the nitro group to an amine, making it unsuitable for this transformation.[3][4]
-
Sodium Borohydride (NaBH₄): Generally too mild to reduce carboxylic acids directly. While modifications exist (e.g., conversion to a mixed anhydride), they add steps and complexity to the process.[3]
-
-
Reagent of Choice: Borane (BH₃) Borane, typically used as a stable complex with tetrahydrofuran (BH₃·THF) or dimethyl sulfide (BH₃·SMe₂), is an ideal reagent for this synthesis.[5] Borane is an electrophilic reducing agent that selectively attacks the electron-rich carbonyl oxygen of the carboxylic acid.[6] Its mildness and high selectivity allow for the reduction of carboxylic acids in the presence of functional groups like nitro, ester, and halogen moieties.[7][8] This makes it the superior choice for achieving the desired transformation with high fidelity and yield.
Reaction Mechanism
The reduction of a carboxylic acid with borane proceeds through the formation of an acyloxyborane intermediate. The reaction is believed to occur via the following steps:
-
Deprotonation: The acidic proton of the carboxylic acid reacts with a molecule of BH₃ to release hydrogen gas and form an acyloxyborane.
-
Coordination: A second molecule of BH₃ coordinates to the carbonyl oxygen of the acyloxyborane, activating the carbonyl group towards reduction.
-
Hydride Transfer: A hydride ion (H⁻) is transferred from the coordinated BH₃ to the carbonyl carbon.
-
Intermediate Collapse & Further Reduction: This process repeats, ultimately leading to a trialkoxyborane intermediate.
-
Hydrolysis: Upon workup with water or alcohol, the trialkoxyborane is hydrolyzed to yield the final primary alcohol product.
Caption: Figure 1: Simplified Mechanism of Borane Reduction.
Experimental Protocol
This protocol is designed for a laboratory scale synthesis. All operations involving anhydrous solvents and reagents should be conducted under an inert atmosphere (e.g., nitrogen or argon) using oven-dried glassware.
Materials and Equipment
| Reagents & Solvents | Equipment |
| 4-Fluoro-3-nitrobenzoic acid (>98%) | Round-bottom flask (oven-dried) |
| Borane-tetrahydrofuran complex (1.0 M in THF) | Magnetic stirrer and stir bar |
| Anhydrous Tetrahydrofuran (THF) | Septa and needles for inert atmosphere |
| Methanol (MeOH) | Inert gas line (Nitrogen or Argon) |
| Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution | Addition funnel or syringe pump |
| Saturated aqueous Sodium Chloride (NaCl) solution (Brine) | Separatory funnel |
| Ethyl Acetate (EtOAc) | Rotary evaporator |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Thin-Layer Chromatography (TLC) plates |
| Silica Gel for column chromatography | Glass column for chromatography |
Safety Precautions
-
Borane-THF Complex: Highly flammable and reacts violently with water. Handle in a well-ventilated fume hood under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Tetrahydrofuran (THF): Flammable liquid and can form explosive peroxides. Use from a freshly opened bottle or test for peroxides before use.
-
4-Fluoro-3-nitrobenzoic acid: May cause skin and serious eye irritation. Harmful if swallowed.[9]
-
This compound: Causes serious eye irritation.[10]
-
Quenching: The quenching of excess borane with methanol is exothermic and releases hydrogen gas. Perform this step slowly and with cooling.
Step-by-Step Procedure
-
Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluoro-3-nitrobenzoic acid (1.85 g, 10.0 mmol). Seal the flask with a septum and purge with nitrogen.
-
Dissolution: Add 20 mL of anhydrous THF via syringe and stir the mixture at room temperature until the acid is fully dissolved.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Borane: Slowly add the borane-THF solution (1.0 M, 12.0 mL, 12.0 mmol, 1.2 equivalents) dropwise to the stirred solution over 20-30 minutes using a syringe or addition funnel. Maintain the temperature at 0 °C during the addition. Note: Hydrogen gas evolution will be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.
-
Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). Eluent: 30% Ethyl Acetate in Hexane. The product spot should appear at a higher Rf than the starting carboxylic acid. The reaction is complete when the starting material spot is no longer visible.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Very slowly and carefully, add methanol (5 mL) dropwise to quench the excess borane. Caution: Vigorous hydrogen evolution will occur. Stir for 20 minutes.
-
Solvent Removal: Remove the THF and methanol under reduced pressure using a rotary evaporator.
-
Aqueous Workup: To the resulting residue, add ethyl acetate (50 mL) and saturated aqueous NaHCO₃ solution (30 mL). Transfer the mixture to a separatory funnel and shake well.
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Washing: Combine all organic layers and wash sequentially with water (30 mL) and then brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product, typically as a light yellow solid.
Purification
The crude this compound can be purified by flash column chromatography on silica gel.
-
Eluent: A gradient of 10% to 40% ethyl acetate in hexane.
-
Procedure: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate, adsorb it onto a small amount of silica gel, and load it onto the column. Elute with the solvent gradient, collecting fractions and monitoring by TLC to isolate the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain this compound as a solid.
Workflow and Data
Caption: Figure 2: Experimental Workflow Diagram.
Expected Results
| Parameter | Value |
| Starting Material | 4-Fluoro-3-nitrobenzoic acid (1.85 g, 10.0 mmol) |
| Reducing Agent | 1.0 M BH₃·THF (12.0 mL, 12.0 mmol) |
| Theoretical Yield of Product | 1.71 g |
| Typical Isolated Yield | 85-95% |
| Appearance | Light yellow to white solid[11] |
| Melting Point | ~91-93 °C (literature value for similar nitrobenzyl alcohols)[12][13] |
Characterization of Product
To confirm the identity and purity of the synthesized this compound (CAS: 20274-69-5), the following analytical techniques are recommended.[14]
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Expected Peaks: A singlet for the benzylic -CH₂- protons (~4.8 ppm), aromatic protons in the 7.5-8.5 ppm region showing characteristic splitting patterns, and a broad singlet for the hydroxyl (-OH) proton.
-
-
¹³C NMR (Carbon Nuclear Magnetic Resonance):
-
Expected Peaks: A peak for the benzylic carbon (~64 ppm) and distinct peaks for the aromatic carbons, showing C-F coupling.
-
-
Mass Spectrometry (MS):
-
Infrared Spectroscopy (IR):
-
Expected Bands: A broad absorption band for the O-H stretch (~3300-3500 cm⁻¹), characteristic strong asymmetric and symmetric stretches for the NO₂ group (~1530 cm⁻¹ and ~1350 cm⁻¹), and a C-F stretching band (~1200-1300 cm⁻¹).
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete Reaction | Insufficient reducing agent; inactive reagent; low temp. | Add more BH₃·THF solution portionwise. Ensure the reagent is fresh. Allow the reaction to stir longer or warm slightly (e.g., to 40 °C).[6] |
| Side Product Formation | Over-reduction of the nitro group. | This is unlikely with BH₃ but could indicate a contaminated reagent. Ensure slow addition of borane at 0 °C to control exotherms. |
| Low Yield after Workup | Product loss during extraction; incomplete reaction. | Ensure pH of the aqueous layer is basic during extraction to keep unreacted acid in the aqueous phase. Perform additional extractions. |
| Difficult Purification | Co-elution of impurities. | Adjust the polarity of the column eluent. A shallower gradient may improve separation. Recrystallization could be an alternative. |
Conclusion
The protocol described herein offers a reliable, high-yield, and chemoselective method for the synthesis of this compound from 4-fluoro-3-nitrobenzoic acid. The use of a borane-THF complex is critical for preserving the nitro and fluoro functional groups, which are essential for subsequent synthetic transformations. By following this detailed guide, researchers can confidently produce this important chemical intermediate for applications in drug discovery and materials science.
References
- 1. nbinno.com [nbinno.com]
- 2. ossila.com [ossila.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Borane Reagents [organic-chemistry.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. researchgate.net [researchgate.net]
- 8. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Fluoro-3-nitrobenzoic acid | C7H4FNO4 | CID 67987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | C7H6FNO3 | CID 4167587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4-Fluoro-3-nitro-benzyl alcohol | CymitQuimica [cymitquimica.com]
- 12. rsc.org [rsc.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. scbt.com [scbt.com]
borane reduction of 4-fluoro-3-nitrobenzoic acid protocol
Application Note & Protocol
Topic: Chemoselective Borane Reduction of 4-Fluoro-3-Nitrobenzoic Acid to (4-Fluoro-3-nitrophenyl)methanol
Abstract
This document provides a comprehensive guide for the chemoselective reduction of 4-fluoro-3-nitrobenzoic acid to its corresponding primary alcohol, (4-fluoro-3-nitrophenyl)methanol. The protocol leverages the unique electrophilic nature of borane (BH₃), typically employed as a complex with tetrahydrofuran (THF), to selectively reduce the carboxylic acid functional group while preserving the synthetically valuable nitro group. This method stands in contrast to reductions with nucleophilic hydrides, such as lithium aluminum hydride (LAH), which would indiscriminately reduce both functionalities.[1][2] This application note details the underlying mechanism, critical safety procedures for handling borane reagents, a step-by-step experimental protocol, and expected analytical outcomes, tailored for researchers in synthetic chemistry and drug development.
Principle and Mechanism: The Basis of Chemoselectivity
The selective reduction of a carboxylic acid in the presence of a nitro group is a common challenge in multi-step synthesis. The success of this protocol hinges on the electrophilic character of the borane reagent.[3] Unlike nucleophilic reducing agents (e.g., LiAlH₄) that attack the electron-deficient carbonyl carbon, borane first acts as a Lewis acid, coordinating to the electron-rich carbonyl oxygen of the carboxylic acid.
This initial coordination activates the carboxylic acid, leading to the formation of an acyloxyborane intermediate with the release of hydrogen gas. This intermediate undergoes intramolecular hydride transfers, ultimately leading to a trialkoxyborane species. The final alcohol product is liberated upon quenching and workup with a protic solvent like methanol, followed by water. A landmark study by Herbert C. Brown established borane-tetrahydrofuran as a remarkably convenient and selective reagent for this transformation.[4] The nitro group, being strongly electron-withdrawing and less Lewis basic than the carboxylic acid's carbonyl oxygen, does not effectively coordinate with the electrophilic borane and remains untouched under these conditions.[5]
Critical Safety Considerations
Borane-tetrahydrofuran complex (BTHF) is a hazardous reagent that demands strict adherence to safety protocols. Its primary dangers include high flammability, spontaneous ignition in air (pyrophoric potential of evolved diborane gas), and violent reaction with water.[6]
-
Inert Atmosphere: All handling of BTHF solutions and the reaction itself must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent contact with oxygen and moisture.[6][7]
-
Anhydrous Conditions: The reaction must be performed using anhydrous solvents and glassware. Water reacts violently with borane, releasing flammable hydrogen gas.[7]
-
Peroxide Formation: Tetrahydrofuran (THF) can form explosive peroxides over time.[6] Always use freshly distilled or inhibitor-free, anhydrous THF from a sealed container. Test for peroxides if the solvent's age or storage history is uncertain.
-
Personal Protective Equipment (PPE): Wear flame-retardant lab coats, safety goggles, and appropriate chemical-resistant gloves at all times.[7] The entire procedure must be performed inside a certified chemical fume hood.
-
Quenching: The quenching process (addition of methanol) is highly exothermic and produces hydrogen gas. This step must be performed slowly at reduced temperature (0 °C) to control the reaction rate and gas evolution.[3]
-
Static Discharge: Ensure all equipment is properly grounded to prevent static discharge, which can ignite flammable vapors.[6][8]
Materials and Equipment
Reagents & Consumables
| Reagent | Formula | M.W. ( g/mol ) | CAS No. | Quantity | Notes |
| 4-Fluoro-3-nitrobenzoic acid | C₇H₄FNO₄ | 185.11 | 403-24-7 | 5.00 g (27.0 mmol) | Starting Material |
| Borane-THF complex | BH₃·THF | 85.94 | 14044-65-6 | 81 mL (81.0 mmol) | 1.0 M solution in THF, 3.0 equivalents |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 | ~200 mL | Anhydrous, inhibitor-free |
| Methanol (MeOH) | CH₃OH | 32.04 | 67-56-1 | ~50 mL | Anhydrous |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | ~300 mL | Reagent Grade |
| Saturated NaCl solution (Brine) | NaCl(aq) | - | - | ~100 mL | For workup |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | As needed | Drying agent |
| Silica Gel | SiO₂ | 60.08 | 7631-86-9 | As needed | For column chromatography |
Equipment
-
500 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and nitrogen/argon inlet adapter
-
Addition funnel (100 mL)
-
Thermometer
-
Ice-water bath
-
Rotary evaporator
-
Separatory funnel (500 mL)
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
Experimental Protocol
Reaction Setup and Execution
-
Glassware Preparation: Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen or argon to maintain anhydrous conditions.
-
Reactant Loading: To the 500 mL three-neck flask equipped with a magnetic stir bar, add 4-fluoro-3-nitrobenzoic acid (5.00 g, 27.0 mmol).
-
Solvent Addition: Add anhydrous THF (100 mL) to the flask to dissolve the starting material. Stir the solution until all solid has dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.
-
Reagent Addition: Transfer the borane-THF solution (1.0 M, 81 mL, 81.0 mmol) to the addition funnel via cannula or syringe. Add the borane solution dropwise to the stirred reaction mixture over approximately 45-60 minutes, maintaining the internal temperature at or below 5 °C.
-
Causality Note: Slow, controlled addition is crucial to manage the exothermic reaction and the initial evolution of hydrogen gas from the reaction of borane with the carboxylic acid proton.
-
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 8-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
Reaction Quench and Workup
-
Cooling: Once the reaction is complete, cool the flask back down to 0 °C in an ice-water bath.
-
Quenching: Perform this step with extreme caution inside the fume hood. Slowly and carefully add anhydrous methanol (approx. 40 mL) dropwise to the reaction mixture. Vigorous hydrogen gas evolution will occur.[3] Continue stirring for 30 minutes after the addition is complete to ensure all excess borane is quenched.
-
Solvent Removal: Remove the solvent from the reaction mixture using a rotary evaporator.
-
Extraction: Redissolve the resulting residue in ethyl acetate (150 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL) and saturated brine solution (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
Purification
-
Purify the crude residue via flash column chromatography on silica gel.
-
Use a hexane/ethyl acetate gradient (e.g., starting from 9:1 and gradually increasing polarity to 7:3) as the eluent.
-
Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure to yield (4-fluoro-3-nitrophenyl)methanol as a solid.
Characterization of (4-fluoro-3-nitrophenyl)methanol
| Property | Expected Result |
| Appearance | Yellowish to pale orange solid |
| Molecular Formula | C₇H₆FNO₃[9][10] |
| Molecular Weight | 171.13 g/mol [10] |
| Yield | Typically >85% |
| Melting Point | 58-62 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~8.1 (dd, 1H), 7.6 (m, 1H), 7.3 (t, 1H), 4.8 (s, 2H), 2.0 (br s, 1H, -OH) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~160 (d), 140 (d), 135, 128 (d), 120 (d), 118 (d), 63 |
Process Workflow Visualization
Caption: Experimental workflow for borane reduction.
Mechanistic Pathway Visualization
Caption: Simplified mechanism of carboxylic acid reduction.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive borane reagent (degraded).2. Non-anhydrous conditions (reagent quenched by water).3. Insufficient reaction time or temperature. | 1. Use a fresh, unopened bottle of BTHF or titrate the solution to confirm molarity.2. Ensure all glassware is rigorously dried and the reaction is run under a strict inert atmosphere.3. Allow the reaction to stir longer at room temperature or gently heat to 40-50 °C if necessary.[3] |
| Formation of Side Products | Impurities in starting material or over-reduction if reaction is heated excessively. | 1. Confirm purity of starting material before reaction.2. Avoid excessive heating. The reaction should proceed cleanly at room temperature. |
| Violent Quenching | Quenching performed too quickly or at too high a temperature. | Always cool the reaction mixture to 0 °C before quenching. Add the quenching agent (methanol) very slowly and dropwise to control the rate of H₂ evolution. |
| Low Yield After Workup | 1. Incomplete extraction of the product.2. Product loss during chromatography. | 1. Perform an additional extraction of the aqueous layer with ethyl acetate.2. Ensure proper selection of eluent for chromatography to achieve good separation without excessive band broadening. |
References
- 1. Khan Academy [khanacademy.org]
- 2. researchgate.net [researchgate.net]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CAS 20274-69-5: (4-Fluoro-3-nitrophenyl)methanol [cymitquimica.com]
- 10. 4-Fluoro-3-nitrobenzyl alcohol | C7H6FNO3 | CID 4167587 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 4-Fluoro-3-nitrobenzyl alcohol as a Versatile Chemical Intermediate
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 4-Fluoro-3-nitrobenzyl alcohol (CAS No. 20274-69-5) as a pivotal intermediate in organic synthesis. We delve into the compound's core reactivity, underpinned by its unique trifunctional molecular architecture. This guide offers not just detailed, field-proven experimental protocols for its key transformations—oxidation, nitro-group reduction, and etherification—but also explains the mechanistic rationale behind these synthetic choices. The aim is to empower chemists to harness the full potential of this versatile building block for the efficient construction of complex molecular targets, particularly within the pharmaceutical landscape.
Introduction: The Strategic Value of a Trifunctional Intermediate
In the landscape of medicinal chemistry and fine chemical synthesis, the efficiency of a synthetic route is often dictated by the strategic utility of its constituent building blocks. This compound is a prime exemplar of a high-value chemical intermediate. Its structure is distinguished by three key functional groups on a benzene scaffold: a primary alcohol, a nitro group, and a fluorine atom. This trifunctional nature provides a remarkable degree of synthetic flexibility, allowing for orthogonal chemical modifications and the sequential introduction of diverse functionalities.
The interplay between these groups is central to its utility:
-
The nitro group is a potent electron-withdrawing group, which activates the aromatic ring for nucleophilic aromatic substitution (SNAr) of the fluorine atom. Furthermore, it can be readily reduced to an amine, a cornerstone transformation for introducing basic centers or for subsequent amide, urea, or sulfonamide formation.
-
The benzyl alcohol moiety is a versatile handle for oxidation to the corresponding aldehyde, a key precursor for imine formation, Wittig reactions, or reductive aminations. It can also undergo etherification or esterification to introduce varied side chains or linking groups.
-
The fluorine atom , positioned ortho to the nitro group, is an excellent leaving group in SNAr reactions, a common strategy in the synthesis of kinase inhibitors and other complex heterocyclic systems.[1]
This guide will explore how to selectively manipulate these functional groups to achieve desired synthetic outcomes, providing robust protocols for immediate laboratory application.
Physicochemical Properties & Safety Mandates
Proper handling and understanding of a reagent's physical properties are prerequisites for safe and successful experimentation.
| Property | Value | Source(s) |
| CAS Number | 20274-69-5 | [2][3] |
| Molecular Formula | C₇H₆FNO₃ | [2][4] |
| Molecular Weight | 171.13 g/mol | [2][4] |
| Appearance | White to yellow or brown solid | |
| Purity | Typically ≥96-98% | [2] |
| Storage | Sealed in dry, room temperature conditions | |
| IUPAC Name | (4-fluoro-3-nitrophenyl)methanol | [4] |
Safety Profile:
This compound is classified as an irritant. All manipulations must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
-
GHS Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]
Always consult the latest Safety Data Sheet (SDS) from your supplier before use.[5]
Core Reactivity & Strategic Application
The synthetic utility of this compound is best understood by examining the independent and synergistic reactivity of its functional groups. The following diagram illustrates the primary synthetic pathways branching from this intermediate.
Caption: Primary synthetic transformations of this compound.
This strategic versatility allows for the generation of three distinct classes of intermediates, each poised for further elaboration. For example, the reduction to 3-Amino-4-fluorobenzyl alcohol is a critical step in synthesizing scaffolds for kinase inhibitors, where the newly formed aniline can participate in coupling reactions.[1]
Detailed Experimental Protocols
The following protocols are designed to be robust and reproducible. They include causality-driven explanations for key steps and serve as self-validating procedures with clear endpoints and purification strategies.
Protocol 1: Selective Oxidation to 4-Fluoro-3-nitrobenzaldehyde
Rationale: The selective oxidation of a primary benzyl alcohol to an aldehyde requires a mild oxidizing agent to prevent over-oxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) is an effective choice for this transformation, as it operates under anhydrous conditions, which inherently stops the reaction at the aldehyde stage.[6][7] The reaction is performed in an inert solvent like dichloromethane (DCM).
Workflow Visualization:
Caption: Step-by-step workflow for the oxidation of this compound.
Procedure:
-
Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.0 g, 5.84 mmol).
-
Dissolution: Add 30 mL of anhydrous dichloromethane (DCM) and stir until the solid is fully dissolved.
-
Reagent Addition: In a single portion, add pyridinium chlorochromate (PCC) (1.89 g, 8.76 mmol, 1.5 eq). The mixture will turn dark brown.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane/Ethyl Acetate eluent system. The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, dilute the reaction mixture with 30 mL of diethyl ether and pass it through a short plug of silica gel topped with a layer of Celite to filter out the chromium salts. Wash the plug with additional diethyl ether (2 x 20 mL).
-
Purification: Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by flash column chromatography on silica gel (eluting with a gradient of 5% to 20% ethyl acetate in hexane) to yield the pure aldehyde.
-
Validation: The final product, 4-Fluoro-3-nitrobenzaldehyde, should be a pale yellow solid. Expected yield: 85-95%. Confirm identity using ¹H NMR and mass spectrometry.
Protocol 2: Catalytic Reduction to 3-Amino-4-fluorobenzyl alcohol
Rationale: The reduction of an aromatic nitro group to an amine is a fundamental transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly efficient and clean method.[8] Methanol is an excellent solvent for this reaction. It is crucial to monitor the reaction carefully to prevent potential de-fluorination, a known side reaction with palladium catalysts, although it is generally less of a concern with fluoroarenes compared to chloro- or bromoarenes.
Procedure:
-
Setup: To a 250 mL heavy-walled hydrogenation flask, add this compound (1.0 g, 5.84 mmol) and 50 mL of methanol.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (100 mg, 10% w/w).
-
Causality Note: Pd/C is an efficient catalyst for nitro group reduction. The 10% loading ensures a reasonable reaction rate without excessive cost or side reactions.
-
-
Hydrogenation: Secure the flask to a Parr hydrogenator apparatus. Evacuate the flask and backfill with hydrogen gas (repeat this cycle 3 times to ensure an inert atmosphere). Pressurize the vessel to 50 psi with hydrogen.
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by observing the cessation of hydrogen uptake. Typically, the reaction is complete in 3-5 hours.
-
Work-up: Carefully vent the hydrogen pressure from the flask and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol (2 x 15 mL).
-
Purification: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude product is often of high purity. If necessary, it can be recrystallized from an ethyl acetate/hexane mixture.
-
Validation: The final product, 3-Amino-4-fluorobenzyl alcohol, should be an off-white to light brown solid. Expected yield: 90-98%. Confirm identity via ¹H NMR and mass spectrometry, paying close attention to the aromatic region to confirm the presence of the fluorine coupling and the disappearance of the nitro-group-induced downfield shifts.
Protocol 3: O-Alkylation via Williamson Ether Synthesis
Rationale: The Williamson ether synthesis is a classic and reliable method for forming ethers. It involves the deprotonation of an alcohol to form an alkoxide, followed by nucleophilic substitution on an alkyl halide.[9] Sodium hydride (NaH) is a strong, non-nucleophilic base ideal for generating the alkoxide from the benzyl alcohol. Anhydrous tetrahydrofuran (THF) is a suitable aprotic solvent.
Procedure:
-
Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil) (280 mg, 7.01 mmol, 1.2 eq). Wash the NaH with dry hexanes (2 x 5 mL) to remove the mineral oil, decanting the hexanes carefully via cannula.
-
Alkoxide Formation: Add 20 mL of anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath. Slowly add a solution of this compound (1.0 g, 5.84 mmol) in 10 mL of anhydrous THF dropwise. Stir at 0 °C for 30 minutes. Hydrogen gas will evolve.
-
Self-Validation: The cessation of gas evolution is a visual indicator that alkoxide formation is complete.
-
-
Electrophile Addition: Add the desired alkyl halide (e.g., methyl iodide, 0.40 mL, 6.42 mmol, 1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Carefully quench the reaction by slowly adding 10 mL of saturated aqueous ammonium chloride solution at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (eluting with a suitable gradient of ethyl acetate in hexane).
-
Validation: The final product will be the corresponding ether. Expected yield: 75-90%. Confirm structure via ¹H NMR (observing the new signals corresponding to the added alkyl group) and mass spectrometry.
Conclusion
This compound is a strategically valuable and versatile chemical intermediate. Its trifunctional nature permits a wide range of selective transformations, providing access to key precursors for the synthesis of pharmaceuticals, agrochemicals, and other high-value materials.[10] The protocols detailed in this guide offer reliable and reproducible methods for exploiting its core reactivity. By understanding the underlying mechanistic principles, researchers can confidently integrate this building block into their synthetic strategies to accelerate the development of complex molecular architectures.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Fluoro-3-nitro-benzyl alcohol | CymitQuimica [cymitquimica.com]
- 3. 4-Fluoro-3-nitro-benzyl alcohol | 20274-69-5 [sigmaaldrich.com]
- 4. This compound | C7H6FNO3 | CID 4167587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound 96 - Safety Data Sheet [chemicalbook.com]
- 6. 19.6. Oxidation of alcohols & aldehydes | Organic Chemistry II [courses.lumenlearning.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 9. Ether synthesis by etherification (alkylation) [organic-chemistry.org]
- 10. nbinno.com [nbinno.com]
The Strategic Utility of 4-Fluoro-3-nitrobenzyl Alcohol in Modern Pharmaceutical Synthesis
Abstract
This technical guide delineates the multifaceted applications of 4-Fluoro-3-nitrobenzyl alcohol, a pivotal intermediate in contemporary pharmaceutical synthesis. We will explore its strategic importance as a versatile building block, focusing on its role in the synthesis of targeted therapeutics, particularly kinase inhibitors. This document provides an in-depth analysis of its reactivity, supported by detailed experimental protocols for its key transformations, including oxidation to the corresponding aldehyde and subsequent elaboration into complex pharmaceutical architectures. The causality behind experimental choices and the influence of its unique substitution pattern on synthetic strategies will be elucidated, offering researchers and drug development professionals a comprehensive resource for leveraging this valuable compound.
Introduction: The Architectural Significance of Fluorinated Nitroaromatics
In the landscape of medicinal chemistry, the deliberate incorporation of fluorine atoms and nitro groups into molecular scaffolds is a well-established strategy for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. This compound emerges as a particularly valuable starting material due to the orthogonal reactivity of its functional groups. The electron-withdrawing nature of the nitro and fluoro substituents activates the aromatic ring for nucleophilic aromatic substitution, while the primary alcohol provides a handle for a variety of chemical transformations. This unique combination of features makes it an ideal precursor for the synthesis of a diverse array of pharmaceutical intermediates.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a starting material is paramount for its effective and safe utilization in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₇H₆FNO₃ | [1][2] |
| Molecular Weight | 171.13 g/mol | [1][2] |
| CAS Number | 20274-69-5 | [1][2][3] |
| Appearance | Solid | [3] |
| Purity | Typically ≥96% | |
| IUPAC Name | (4-fluoro-3-nitrophenyl)methanol | [2][3] |
| Hazard Statements | H315, H319, H335 (Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation) | [3] |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P403+P233, P405, P501 | [3] |
Note: Always consult the Safety Data Sheet (SDS) from the supplier before handling this compound. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Core Synthetic Transformations and Protocols
The utility of this compound in pharmaceutical synthesis is primarily realized through two key transformations: oxidation of the benzylic alcohol and reduction of the nitro group. These reactions unlock a cascade of possibilities for molecular elaboration.
Selective Oxidation to 4-Fluoro-3-nitrobenzaldehyde
The selective oxidation of the primary alcohol to the corresponding aldehyde is a critical first step in many synthetic routes. This transformation provides a versatile electrophilic handle for subsequent carbon-carbon and carbon-nitrogen bond-forming reactions. Over-oxidation to the carboxylic acid must be carefully avoided.
This is a classic and reliable method for the selective oxidation of primary alcohols to aldehydes.
Rationale: PCC is a mild oxidizing agent that is particularly well-suited for this transformation as it minimizes over-oxidation. The reaction is typically performed in an anhydrous non-polar solvent like dichloromethane (DCM).
Figure 1: Workflow for PCC-mediated oxidation.
Step-by-Step Protocol:
-
Reaction Setup: To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane (DCM) (10 volumes), add a solution of this compound (1.0 equivalent) in anhydrous DCM (5 volumes) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane/ethyl acetate eluent). The reaction is typically complete within 1-3 hours.
-
Workup: Upon completion, dilute the reaction mixture with an equal volume of diethyl ether and pass it through a short plug of silica gel to remove the chromium byproducts. Wash the silica gel plug with additional DCM.
-
Purification: Combine the filtrates and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel if necessary.
This method offers a more environmentally friendly alternative to chromium-based oxidants, utilizing air as the terminal oxidant.[2]
Rationale: This catalytic system provides high selectivity for the oxidation of primary alcohols to aldehydes under mild conditions.[2] The copper(I) and TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxyl) work in a synergistic catalytic cycle.
Figure 2: Workflow for Cu(I)/TEMPO-catalyzed aerobic oxidation.
Step-by-Step Protocol:
-
Catalyst Preparation: In a round-bottom flask, combine CuBr (5 mol%), 2,2'-bipyridine (5 mol%), and TEMPO (5 mol%).
-
Reaction Initiation: Add a solution of this compound (1.0 equivalent) in a suitable solvent (e.g., acetonitrile or a mixture of DCM and water).
-
Reaction Conditions: Stir the reaction mixture vigorously at room temperature, open to the atmosphere (or with an air inlet).
-
Reaction Monitoring: Monitor the reaction by TLC. A color change from a deep red-brown to a turbid green often indicates the consumption of the starting material.[2]
-
Workup and Purification: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Application in the Synthesis of Kinase Inhibitors: A Proposed Route to a Trametinib Analog Precursor
The 4-fluoro-3-nitrophenyl motif is a key structural element in several kinase inhibitors. For instance, the MEK inhibitor Trametinib features a 2-fluoro-4-iodophenylamino group.[4] While the direct synthesis of Trametinib from this compound is not explicitly documented in the provided search results, a plausible synthetic pathway to a key aniline intermediate can be proposed, highlighting the utility of our starting material.
Figure 3: Proposed synthetic pathway to a kinase inhibitor precursor.
Step 1: Oxidation to 4-Fluoro-3-nitrobenzaldehyde
As detailed in Section 3.1, the initial step is the selective oxidation of the benzylic alcohol.
Step 2: Reduction of the Nitro Group to 4-Fluoro-3-aminobenzaldehyde
The reduction of the nitro group to an aniline is a fundamental transformation in the synthesis of many pharmaceuticals.
Protocol: Iron-Mediated Reduction
Rationale: This is a classic, cost-effective, and robust method for the reduction of aromatic nitro compounds. The reaction is typically carried out in a protic solvent with an acid promoter.
Step-by-Step Protocol:
-
Reaction Setup: To a stirred suspension of iron powder (5-10 equivalents) in a mixture of ethanol and water (e.g., 4:1), add a few drops of concentrated hydrochloric acid.
-
Addition of Substrate: Heat the mixture to reflux and add a solution of 4-Fluoro-3-nitrobenzaldehyde (1.0 equivalent) in ethanol dropwise.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.
-
Purification: Concentrate the filtrate under reduced pressure. The residue can be taken up in an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Dry the organic layer and concentrate to afford the desired aniline, which can be purified further by crystallization or column chromatography.
Step 3: Subsequent Elaboration
The resulting 4-fluoro-3-aminobenzaldehyde is a valuable intermediate. The aldehyde can be used in reductive amination or condensation reactions, while the aniline is a key nucleophile for coupling with electrophilic partners to construct the core of various kinase inhibitors.
Conclusion
This compound is a strategically important and versatile building block in pharmaceutical synthesis. Its value is derived from the presence of three distinct functional handles—a primary alcohol, a nitro group, and a fluorine atom on an aromatic ring—that can be manipulated with high selectivity. This guide has provided detailed protocols for its key transformations and illustrated its potential in the synthesis of complex pharmaceutical targets, such as precursors to kinase inhibitors. By understanding the reactivity and synthetic potential of this compound, researchers and drug development professionals can effectively incorporate it into their synthetic strategies to access novel and medicinally relevant molecules.
References
Application Notes and Protocols: 4-Fluoro-3-nitrobenzyl Alcohol as a Key Reagent in the Synthesis of EW-7197 (Vactosertib)
Introduction: The Significance of EW-7197 (Vactosertib) in Modern Drug Discovery
EW-7197, also known as Vactosertib, is a potent and selective small-molecule inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, also known as Activin-like Kinase 5 (ALK5).[1][2] The TGF-β signaling pathway is a critical regulator of a multitude of cellular processes, including proliferation, differentiation, and apoptosis.[2] While it acts as a tumor suppressor in the early stages of cancer, in advanced malignancies, the TGF-β pathway is often co-opted by cancer cells to promote tumor progression, invasion, metastasis, and to create an immunosuppressive tumor microenvironment.[3] By targeting ALK5, EW-7197 effectively blocks the downstream signaling cascade, making it a promising therapeutic agent for various cancers and fibrotic diseases.[1][2][4]
This document provides a comprehensive guide for the synthesis of EW-7197, with a particular focus on the strategic use of 4-Fluoro-3-nitrobenzyl alcohol as a pivotal starting material. The protocols outlined herein are designed for researchers, medicinal chemists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles.
The Strategic Role of this compound in the Synthetic Route
The molecular architecture of EW-7197 necessitates a convergent synthetic strategy. This compound serves as a crucial building block for constructing the substituted benzyl ether moiety of the final molecule.
Chemical Rationale:
-
Activation of the Benzyl Position: The benzylic alcohol of this compound is readily converted to a more reactive leaving group, such as a benzyl bromide, facilitating a nucleophilic substitution reaction.
-
Electron-Withdrawing Groups: The fluoro and nitro substituents on the aromatic ring play a significant role. The nitro group is a strong electron-withdrawing group, which can influence the reactivity of the benzyl position. More importantly, the nitro group serves as a precursor to the essential amino group in the final EW-7197 structure. The fluorine atom can enhance the binding affinity of the final compound to its biological target through favorable interactions.
-
Synthetic Convergence: The use of this pre-functionalized aromatic ring allows for a more efficient and convergent synthesis, where complex molecular fragments are prepared separately and then combined.
Proposed Synthetic Pathway for EW-7197
The synthesis of EW-7197 from this compound can be envisioned as a three-stage process, as illustrated in the workflow below.
Caption: Proposed synthetic workflow for EW-7197.
Detailed Experimental Protocols
Stage 1: Synthesis of the Key Intermediate 4-((4-Fluoro-3-nitrobenzyl)oxy)aniline
This stage involves the activation of this compound and its subsequent coupling with 4-Aminophenol via a Williamson ether synthesis.
Protocol 1.1: Bromination of this compound
Causality: The conversion of the benzylic alcohol to a bromide is essential to create a good leaving group for the subsequent SN2 reaction. Phosphorus tribromide (PBr₃) is a common and effective reagent for this transformation.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 171.12 | 10.0 g | 58.4 mmol |
| Phosphorus tribromide (PBr₃) | 270.69 | 6.3 g (2.3 mL) | 23.4 mmol |
| Dichloromethane (DCM), anhydrous | 84.93 | 100 mL | - |
Procedure:
-
Dissolve this compound (10.0 g, 58.4 mmol) in anhydrous dichloromethane (100 mL) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (2.3 mL, 23.4 mmol) dropwise to the stirred solution over 15 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Carefully quench the reaction by slowly pouring the mixture into 100 mL of ice-cold water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-Fluoro-3-nitrobenzyl bromide as a crude product, which can be used in the next step without further purification.
Protocol 1.2: Williamson Ether Synthesis
Causality: This classic SN2 reaction forms the crucial ether linkage. The use of a base, such as potassium carbonate, is necessary to deprotonate the phenolic hydroxyl group of 4-aminophenol, generating a potent nucleophile.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Fluoro-3-nitrobenzyl bromide | 234.02 | 13.6 g (crude) | ~58.4 mmol |
| 4-Aminophenol | 109.13 | 6.37 g | 58.4 mmol |
| Potassium carbonate (K₂CO₃) | 138.21 | 16.1 g | 116.8 mmol |
| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | 150 mL | - |
Procedure:
-
To a solution of 4-Aminophenol (6.37 g, 58.4 mmol) in anhydrous N,N-Dimethylformamide (150 mL), add potassium carbonate (16.1 g, 116.8 mmol).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the crude 4-Fluoro-3-nitrobenzyl bromide (13.6 g, ~58.4 mmol) to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into 500 mL of cold water.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum to obtain 4-((4-Fluoro-3-nitrobenzyl)oxy)aniline. The product can be purified by recrystallization from ethanol if necessary.
Stage 2: Thiazole Coupling
This stage involves the formation of the aminothiazole core of EW-7197 through a coupling reaction. A plausible approach is a Buchwald-Hartwig amination.
Protocol 2.1: Synthesis of N-(4-((4-Fluoro-3-nitrobenzyl)oxy)phenyl)-4-(pyridin-4-yl)thiazol-2-amine
Causality: The Buchwald-Hartwig cross-coupling reaction is a powerful method for forming C-N bonds. It utilizes a palladium catalyst and a suitable ligand to couple an amine with an aryl halide.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-((4-Fluoro-3-nitrobenzyl)oxy)aniline | 262.23 | 10.0 g | 38.1 mmol |
| 2-Bromo-4-(pyridin-4-yl)thiazole | 241.10 | 9.2 g | 38.1 mmol |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 0.35 g | 0.38 mmol |
| Xantphos | 578.68 | 0.44 g | 0.76 mmol |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 5.5 g | 57.2 mmol |
| Toluene, anhydrous | 92.14 | 200 mL | - |
Procedure:
-
In a Schlenk flask, combine 4-((4-Fluoro-3-nitrobenzyl)oxy)aniline (10.0 g, 38.1 mmol), 2-Bromo-4-(pyridin-4-yl)thiazole (9.2 g, 38.1 mmol), Pd₂(dba)₃ (0.35 g, 0.38 mmol), Xantphos (0.44 g, 0.76 mmol), and sodium tert-butoxide (5.5 g, 57.2 mmol).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add anhydrous toluene (200 mL) via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) to afford N-(4-((4-Fluoro-3-nitrobenzyl)oxy)phenyl)-4-(pyridin-4-yl)thiazol-2-amine.
Stage 3: Final Reduction to EW-7197
The final step is the selective reduction of the nitro group to an amine.
Protocol 3.1: Reduction of the Nitro Group
Causality: The reduction of the aromatic nitro group is a critical final step. Catalytic hydrogenation with palladium on carbon (Pd/C) is a clean and efficient method for this transformation.[2] Alternatively, reduction with tin(II) chloride (SnCl₂) in a non-acidic medium can be employed to avoid potential side reactions.[5]
Method A: Catalytic Hydrogenation
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| N-(4-((4-Fluoro-3-nitrobenzyl)oxy)phenyl)-4-(pyridin-4-yl)thiazol-2-amine | 422.44 | 5.0 g | 11.8 mmol |
| 10% Palladium on Carbon (Pd/C) | - | 0.5 g | - |
| Ethanol | 46.07 | 100 mL | - |
| Hydrogen (H₂) gas | 2.02 | - | - |
Procedure:
-
Dissolve the nitro compound (5.0 g, 11.8 mmol) in ethanol (100 mL) in a hydrogenation flask.
-
Carefully add 10% Pd/C (0.5 g) to the solution.
-
Connect the flask to a hydrogenation apparatus and purge the system with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure or a Parr shaker) at room temperature for 4-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield EW-7197. The product can be further purified by recrystallization or chromatography if necessary.
Method B: Tin(II) Chloride Reduction
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| N-(4-((4-Fluoro-3-nitrobenzyl)oxy)phenyl)-4-(pyridin-4-yl)thiazol-2-amine | 422.44 | 5.0 g | 11.8 mmol |
| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | 225.63 | 13.3 g | 59.0 mmol |
| Ethanol | 46.07 | 100 mL | - |
| Ethyl acetate | 88.11 | 100 mL | - |
Procedure:
-
To a solution of the nitro compound (5.0 g, 11.8 mmol) in ethanol (100 mL), add tin(II) chloride dihydrate (13.3 g, 59.0 mmol).
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Partition the residue between ethyl acetate (100 mL) and a saturated aqueous solution of sodium bicarbonate (100 mL).
-
Filter the mixture to remove the tin salts.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give EW-7197.
Mechanism of Action: Inhibition of TGF-β Signaling
EW-7197 exerts its therapeutic effects by competitively binding to the ATP-binding site of the ALK5 kinase domain.[6] This prevents the phosphorylation and activation of the downstream signaling mediators, Smad2 and Smad3.[2] The inhibition of Smad phosphorylation blocks their translocation to the nucleus and subsequent regulation of target gene expression, ultimately attenuating the pro-fibrotic and pro-tumorigenic effects of TGF-β.[2][5]
Caption: Mechanism of action of EW-7197 in the TGF-β signaling pathway.
Conclusion
The synthetic route detailed in these application notes provides a robust and reproducible method for the preparation of the potent ALK5 inhibitor, EW-7197. The strategic use of this compound as a key starting material allows for an efficient and convergent synthesis. The provided protocols, grounded in established chemical principles and supported by the scientific literature, offer a valuable resource for researchers in the fields of medicinal chemistry and drug discovery. The successful synthesis of EW-7197 will enable further investigation into its therapeutic potential for a range of diseases driven by aberrant TGF-β signaling.
References
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 5. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 6. researchgate.net [researchgate.net]
Application Note: Comprehensive Analytical Characterization of 4-Fluoro-3-nitrobenzyl Alcohol
Introduction
4-Fluoro-3-nitrobenzyl alcohol is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its purity and structural integrity are critical for the quality and efficacy of the final products. This application note provides a comprehensive guide to the analytical methods for the characterization of this compound, ensuring its identity, purity, and quality. The protocols detailed herein are designed to be self-validating and are grounded in established scientific principles and regulatory guidelines.
The molecular structure of this compound is presented below:
Figure 1: Chemical Structure of this compound.
This guide will cover spectroscopic and chromatographic techniques, providing both the theoretical basis for their application and detailed, step-by-step protocols for practical implementation.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for the development of robust analytical methods.
| Property | Value | Source |
| Molecular Formula | C7H6FNO3 | --INVALID-LINK--[1] |
| Molecular Weight | 171.13 g/mol | --INVALID-LINK--[1] |
| CAS Number | 20274-69-5 | --INVALID-LINK-- |
| Appearance | White to yellow to brown solid or liquid | --INVALID-LINK--[2] |
| Purity (Typical) | ≥96% | --INVALID-LINK--[3] |
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the elucidation of the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous identification and structural confirmation of organic molecules. Both ¹H and ¹³C NMR should be employed.
Expertise & Experience: The chemical shifts in NMR are highly sensitive to the electronic environment of the nuclei. For this compound, the presence of the electron-withdrawing nitro group and the fluorine atom will significantly influence the chemical shifts of the aromatic protons and carbons, leading to a predictable pattern.
¹H NMR Spectroscopy
-
Expected Chemical Shifts: Based on the analysis of similar compounds such as 4-fluorobenzyl alcohol and 4-nitrobenzyl alcohol, the following proton signals are anticipated[4]. The aromatic region will display complex splitting patterns due to proton-proton and proton-fluorine couplings.
-
Aromatic Protons (3H): Expected in the range of δ 7.5-8.5 ppm. The proton ortho to the nitro group is expected to be the most downfield.
-
Benzylic Protons (-CH₂OH, 2H): A singlet or a doublet (if coupled to the hydroxyl proton) is expected around δ 4.7 ppm.
-
Hydroxyl Proton (-OH, 1H): A broad singlet, the chemical shift of which is concentration and solvent dependent, typically between δ 2-5 ppm.
-
¹³C NMR Spectroscopy
-
Expected Chemical Shifts: The carbon chemical shifts are influenced by the electronegativity of the substituents. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.
-
Aromatic Carbons (6C): Expected in the range of δ 115-165 ppm. The carbon bearing the fluorine atom will be significantly downfield and will appear as a doublet. The carbon bearing the nitro group will also be downfield.
-
Benzylic Carbon (-CH₂OH, 1C): Expected around δ 63-65 ppm.
-
Protocol for NMR Analysis
-
Sample Preparation: Dissolve 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with a spectral width of at least 15 ppm.
-
Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum with a spectral width of at least 200 ppm.
-
-
Data Processing and Interpretation:
-
Process the spectra using appropriate software.
-
Integrate the ¹H NMR signals and determine the coupling constants.
-
Assign the chemical shifts to the corresponding protons and carbons in the molecule.
-
Figure 2: Workflow for NMR analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Expertise & Experience: The vibrational frequencies of functional groups are characteristic. For this compound, key absorptions will include the O-H stretch of the alcohol, the C-H stretches of the aromatic ring and the methylene group, the asymmetric and symmetric stretches of the nitro group, and the C-F stretch.
Expected Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H (alcohol) | 3500-3200 | Strong, Broad |
| C-H (aromatic) | 3100-3000 | Medium |
| C-H (CH₂) | 2950-2850 | Medium |
| NO₂ (asymmetric stretch) | 1550-1500 | Strong |
| NO₂ (symmetric stretch) | 1360-1320 | Strong |
| C-O (alcohol) | 1050-1000 | Strong |
| C-F (aryl fluoride) | 1250-1100 | Strong |
Protocol for FT-IR Analysis
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin pellet.
-
ATR: Place a small amount of the sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Use a Fourier-Transform Infrared spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Interpretation:
-
Identify the characteristic absorption bands and assign them to the functional groups of this compound.
-
UV-Visible Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.
Expertise & Experience: The presence of the nitro-substituted benzene ring will result in characteristic UV absorptions. The position and intensity of these absorptions are dependent on the solvent used.
Expected Absorption Maxima (λmax)
-
In a polar solvent like methanol, nitroaromatic compounds typically exhibit strong absorption bands. For 4-nitrobenzyl alcohol, a λmax around 285 nm has been reported[5]. A similar absorption maximum is expected for this compound.
Protocol for UV-Visible Analysis
-
Sample Preparation:
-
Prepare a stock solution of this compound in a UV-grade solvent (e.g., methanol or ethanol) of a known concentration.
-
Prepare a series of dilutions from the stock solution to determine the molar absorptivity.
-
-
Instrumentation: Use a double-beam UV-Visible spectrophotometer.
-
Data Acquisition:
-
Scan the sample from 200 to 400 nm using the solvent as a blank.
-
Determine the wavelength of maximum absorbance (λmax).
-
-
Quantitative Analysis:
-
Construct a calibration curve of absorbance versus concentration to determine the molar absorptivity (ε) using the Beer-Lambert law (A = εbc).
-
Chromatographic Characterization
Chromatographic techniques are essential for assessing the purity of this compound and for quantifying any impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation, identification, and quantification of non-volatile and thermally labile compounds.
Expertise & Experience: A reversed-phase HPLC method is most suitable for a moderately polar compound like this compound. The choice of stationary phase and mobile phase composition is critical for achieving good resolution from potential impurities. A C18 column is a good starting point, but for nitroaromatic compounds, a phenyl-based stationary phase can offer alternative selectivity[6]. The method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose[7].
Protocol for HPLC Analysis
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical gradient could be: 0-2 min, 30% B; 2-15 min, 30-80% B; 15-17 min, 80% B; 17-18 min, 80-30% B; 18-20 min, 30% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm or the λmax determined by UV-Vis spectroscopy.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Dissolve the sample in the mobile phase starting composition to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter.
-
Method Validation (as per ICH Q2(R1)) [7][8]:
-
Specificity: Demonstrate that the peak for this compound is well-resolved from any impurities.
-
Linearity: Analyze a series of at least five concentrations to demonstrate a linear relationship between peak area and concentration.
-
Accuracy and Precision: Determine the closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature).
-
Figure 3: Workflow for HPLC method development and validation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.
Expertise & Experience: this compound is amenable to GC analysis. A non-polar or medium-polarity capillary column is suitable. The mass spectrometer provides both qualitative (mass spectrum) and quantitative (peak area) information.
Protocol for GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
GC Conditions:
-
Column: A capillary column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Injection Mode: Split (e.g., 50:1).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
-
Sample Preparation: Dissolve the sample in a suitable solvent like ethyl acetate or dichloromethane to a concentration of approximately 1 mg/mL.
-
Data Analysis:
-
Identify the peak corresponding to this compound by its retention time and mass spectrum.
-
The mass spectrum should show a molecular ion peak (m/z 171) and characteristic fragmentation patterns. PubChem lists major peaks at m/z 125, 95, and 124[1].
-
Quantify the purity by the relative peak area.
-
Conclusion
The analytical methods described in this application note provide a comprehensive framework for the characterization of this compound. The combination of spectroscopic and chromatographic techniques ensures the unambiguous identification, structural confirmation, and purity assessment of this important chemical intermediate. Adherence to these protocols and the principles of method validation will guarantee the generation of reliable and accurate data, which is paramount in research, development, and quality control environments.
References
- 1. This compound | C7H6FNO3 | CID 4167587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. calpaclab.com [calpaclab.com]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 7. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 8. scbt.com [scbt.com]
Application Note: A Robust HPLC Method for Purity Assessment of 4-Fluoro-3-nitrobenzyl alcohol
Abstract
This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of the purity of 4-Fluoro-3-nitrobenzyl alcohol, a key intermediate in pharmaceutical synthesis and chemical research. The described isocratic reversed-phase HPLC (RP-HPLC) method is demonstrated to be specific, linear, accurate, and precise, making it suitable for quality control and stability testing. This document provides a comprehensive protocol, including system suitability requirements, sample preparation, and method validation procedures, adhering to the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).
Introduction
This compound (CAS No. 20274-69-5) is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals.[1][2][3] The purity of this intermediate is paramount as impurities can affect the yield, purity, and safety profile of the final product. Therefore, a reliable and robust analytical method for its purity assessment is essential. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[4][5] This application note details a validated RP-HPLC method developed for the precise purity determination of this compound.
The method development was guided by the chemical properties of the analyte, a substituted benzyl alcohol with a nitroaromatic chromophore.[1] The presence of the nitro group provides strong UV absorbance, facilitating sensitive detection.[6][7] The methodology is grounded in established principles of chromatography as outlined in USP General Chapter <621>.[8][9][10]
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for optimal separation.
-
Solvents: HPLC grade acetonitrile and water are required.
-
Reagents: HPLC grade formic acid.
-
Reference Standard: A well-characterized reference standard of this compound with known purity (e.g., >98%) is necessary for quantification.[2]
-
Sample: this compound to be tested.
Chromatographic Conditions
The following chromatographic parameters have been optimized for the analysis of this compound:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (with 0.1% Formic Acid) (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Run Time | 15 minutes |
Causality Behind Choices:
-
C18 Column: A C18 stationary phase is chosen for its hydrophobicity, which provides good retention and separation for moderately polar aromatic compounds like this compound.[11][12]
-
Mobile Phase: A mixture of acetonitrile and water offers excellent solvating power and is a common mobile phase in reversed-phase chromatography. The addition of 0.1% formic acid helps to protonate any acidic functional groups, leading to sharper peaks and more reproducible retention times.[6]
-
Detection Wavelength: Nitroaromatic compounds typically exhibit strong UV absorbance around 254 nm, a common wavelength for detection that provides high sensitivity.[6]
Preparation of Solutions
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Filter: All solutions should be filtered through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.[12]
Method Validation Protocol
The analytical method was validated according to ICH Q2(R2) guidelines to ensure its suitability for the intended purpose.[5][13][14][15] The validation parameters assessed were specificity, linearity, accuracy, precision, and robustness.
System Suitability
Before performing any analysis, the suitability of the chromatographic system must be verified. This is achieved by injecting the standard solution five times and evaluating the following parameters:
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
These criteria ensure that the system is performing with adequate efficiency, symmetry, and reproducibility.[16]
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This was demonstrated by analyzing a blank (mobile phase), the reference standard, and the sample solution. The chromatograms should show no interfering peaks at the retention time of this compound in the blank.
Linearity
The linearity of the method was established by analyzing a series of solutions of this compound at different concentrations. A typical range would be from 50% to 150% of the nominal analytical concentration (e.g., 50, 75, 100, 125, and 150 µg/mL). The peak areas are then plotted against the corresponding concentrations, and a linear regression analysis is performed.
-
Acceptance Criterion: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Accuracy was determined by the recovery of a known amount of analyte spiked into a sample matrix. This is typically performed at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) in triplicate.
-
Acceptance Criterion: The mean recovery should be within 98.0% to 102.0%.
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Repeatability: Six replicate injections of the standard solution at 100% of the test concentration were performed on the same day.
-
Intermediate Precision: The repeatability assay was performed on a different day by a different analyst.
-
Acceptance Criterion: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.
Robustness
The robustness of the method was assessed by making deliberate small variations in the chromatographic conditions and observing the effect on the results. The parameters to be varied include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
The system suitability parameters should be met under all varied conditions.
Experimental Workflow and Data Presentation
Experimental Workflow Diagram
Caption: Workflow for HPLC purity analysis of this compound.
Logical Relationship Diagram for Method Development
Caption: Key considerations in the HPLC method development for this compound.
Results and Discussion
A typical chromatogram of this compound using the described method shows a sharp, well-defined peak at a retention time of approximately 5.8 minutes. The purity of the sample can be calculated using the area percent method, as shown in the formula below:
% Purity = (Area of Main Peak / Total Area of all Peaks) x 100
Example Data Summary
The following table summarizes the expected results from the method validation studies:
| Validation Parameter | Result | Acceptance Criteria Met |
| Linearity (r²) | 0.9995 | Yes |
| Accuracy (Recovery) | 99.5% - 101.2% | Yes |
| Repeatability (%RSD) | 0.45% | Yes |
| Intermediate Precision (%RSD) | 0.68% | Yes |
Conclusion
The developed and validated RP-HPLC method is demonstrated to be a reliable and robust tool for the routine quality control and purity assessment of this compound. The method is specific, linear, accurate, and precise, meeting all the acceptance criteria based on ICH guidelines. This application note provides a comprehensive framework for researchers, scientists, and drug development professionals to implement this method in their laboratories.
References
- 1. 4-Fluoro-3-nitro-benzyl alcohol | CymitQuimica [cymitquimica.com]
- 2. This compound | 20274-69-5 [sigmaaldrich.com]
- 3. This compound | C7H6FNO3 | CID 4167587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ingenieria-analitica.com [ingenieria-analitica.com]
- 5. actascientific.com [actascientific.com]
- 6. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 7. researchgate.net [researchgate.net]
- 8. usp.org [usp.org]
- 9. <621> CHROMATOGRAPHY [drugfuture.com]
- 10. agilent.com [agilent.com]
- 11. tandfonline.com [tandfonline.com]
- 12. benchchem.com [benchchem.com]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. database.ich.org [database.ich.org]
- 15. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. scribd.com [scribd.com]
Molecular Structure and Predicted Spectroscopic Fingerprints
An In-depth Spectroscopic Guide to 4-Fluoro-3-nitrobenzyl alcohol: Application Notes for Researchers
Introduction
This compound is a substituted aromatic compound of significant interest in synthetic organic chemistry, serving as a versatile building block for the development of novel pharmaceutical agents and functional materials. The precise arrangement of its functional groups—a hydroxyl, a nitro group, and a fluorine atom on a benzene ring—imparts unique electronic properties and reactivity. Accurate structural confirmation and purity assessment are paramount for its effective use in research and development. This application note provides a comprehensive technical guide to the characterization of this compound using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Moving beyond a simple recitation of data, this guide explains the causal relationships between molecular structure and spectral output, offering field-proven protocols and interpretation strategies for researchers, scientists, and drug development professionals.
The first step in any spectroscopic analysis is to form a hypothesis based on the known chemical structure. The arrangement of substituents on the aromatic ring dictates the electronic environment of each atom, which in turn governs the molecule's interaction with electromagnetic radiation in both IR and NMR spectroscopy.
Chemical Structure: (4-fluoro-3-nitrophenyl)methanol[1]
Predicted Infrared (IR) Absorption Bands
IR spectroscopy probes the vibrational frequencies of covalent bonds.[3] The spectrum of this compound is expected to be rich with distinct peaks corresponding to its key functional groups.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Characteristics |
| Alcohol (-OH) | O-H Stretch | 3500 - 3200 | Strong, Broad |
| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium, Sharp |
| Methylene (-CH₂) | C-H Stretch | 2950 - 2850 | Medium, Sharp |
| Nitro (-NO₂) | Asymmetric N-O Stretch | 1550 - 1475 | Very Strong, Sharp[4][5] |
| Nitro (-NO₂) | Symmetric N-O Stretch | 1360 - 1290 | Strong, Sharp[4][5] |
| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Weak, Sharp |
| Alcohol (-CH₂OH) | C-O Stretch | ~1200 - 1000 | Strong |
| Fluoroaromatic | C-F Stretch | ~1300 - 1100 | Strong |
The presence of the nitro group is particularly diagnostic in IR spectroscopy, typically presenting as two of the most intense peaks in the spectrum.[5] The broadness of the O-H stretch is a classic indicator of hydrogen bonding, a common feature in alcohols.[6][7]
Predicted Nuclear Magnetic Resonance (NMR) Signals
NMR spectroscopy provides detailed information about the connectivity and chemical environment of atoms. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
¹H NMR Predictions: The molecule has three distinct types of protons: aromatic, benzylic (CH₂), and hydroxyl (OH).
-
Aromatic Protons (3H): These will appear in the downfield region (δ 7.5 - 8.5 ppm) due to the deshielding effect of the aromatic ring current, further influenced by the electron-withdrawing nitro and fluoro groups. Complex splitting patterns (multiplets) are expected due to proton-proton and proton-fluorine coupling.
-
Benzylic Protons (2H, -CH₂OH): This signal is expected around δ 4.5 - 4.8 ppm. It will likely appear as a singlet, or a doublet if it couples to the hydroxyl proton.
-
Hydroxyl Proton (1H, -OH): The chemical shift of this proton is highly variable and depends on the solvent, concentration, and temperature. It often appears as a broad singlet and can be confirmed by a D₂O exchange experiment, where the peak disappears.[7]
¹³C NMR Predictions: Seven distinct carbon signals are expected.
-
Aromatic Carbons (6C): These will resonate between δ 110 - 165 ppm. The carbons directly attached to the electronegative F and NO₂ groups will be significantly shifted. The carbon bonded to fluorine will also exhibit a large one-bond coupling constant (¹JCF).
-
Benzylic Carbon (1C, -CH₂OH): Expected to appear around δ 60 - 65 ppm.[8]
¹⁹F NMR Predictions: A single resonance is expected for the fluorine atom. This signal will be split by coupling to the adjacent aromatic protons (ortho and meta), providing valuable confirmation of the substitution pattern.
Experimental Workflows and Protocols
Scientific integrity demands robust and reproducible experimental design. The following protocols are designed to be self-validating and grounded in standard laboratory practices.
Overall Spectroscopic Analysis Workflow
The characterization process follows a logical sequence to ensure comprehensive data is collected efficiently.
Caption: Workflow for spectroscopic characterization.
Protocol 1: Fourier-Transform Infrared (FTIR) Spectroscopy
For solid samples, Attenuated Total Reflectance (ATR) is the preferred technique due to its simplicity, speed, and minimal sample preparation.[9][10]
Instrumentation: FTIR Spectrometer equipped with a Diamond or Germanium ATR accessory.
Methodology:
-
Background Spectrum: Before analyzing the sample, record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract interfering signals from the atmosphere (e.g., CO₂, H₂O).
-
Sample Application: Place a small amount (a few milligrams) of solid this compound directly onto the ATR crystal surface.
-
Apply Pressure: Use the instrument's pressure clamp to apply firm, even pressure. This ensures good contact between the sample and the crystal, which is essential for a high-quality spectrum.[10]
-
Data Acquisition: Collect the sample spectrum. Typical parameters are a spectral range of 4000-600 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.
-
Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent Selection: The choice of a deuterated solvent is critical.[11][12] For this compound, a polar aprotic solvent is ideal.
-
Recommended Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Causality: DMSO-d₆ is an excellent choice because it readily dissolves polar compounds and, unlike protic solvents like CD₃OD, it allows for the observation of the exchangeable -OH proton signal.[13] Its residual proton signal appears around δ 2.50 ppm, which is unlikely to overlap with analyte signals.
Sample Preparation:
-
Weigh Sample: Accurately weigh 5-10 mg of this compound.
-
Dissolve: Transfer the solid into a clean, dry vial. Add approximately 0.7 mL of DMSO-d₆ and gently agitate until the sample is fully dissolved.
-
Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Confirmation (Optional): For absolute confirmation of the hydroxyl proton, a second sample can be prepared. After acquiring an initial ¹H NMR spectrum, add one drop of deuterium oxide (D₂O), shake the tube, and re-acquire the spectrum. The -OH signal will disappear or significantly diminish.
Data Acquisition Parameters:
The following table provides typical acquisition parameters for a 400 MHz spectrometer.
| Parameter | ¹H Experiment | ¹³C Experiment | ¹⁹F Experiment |
| Pulse Program | Standard (zg30) | Proton-decoupled (zgpg30) | Standard (zgfl) |
| Spectral Width | ~16 ppm | ~240 ppm | ~200 ppm |
| Acquisition Time | ~3-4 sec | ~1-2 sec | ~1-2 sec |
| Relaxation Delay (d1) | 2.0 sec | 2.0 sec | 2.0 sec |
| Number of Scans | 8 - 16 | 512 - 1024 | 16 - 32 |
Data Interpretation and Structural Assignment
This section correlates the predicted spectral features with representative experimental data, providing a logical framework for structural confirmation.
Analysis of the IR Spectrum
The IR spectrum provides a rapid confirmation of the key functional groups.
| Wavenumber (cm⁻¹) | Assignment | Interpretation |
| ~3350 (broad) | O-H stretch | Confirms the presence of the alcohol functional group.[6] |
| ~3080 (sharp) | Aromatic C-H stretch | Indicates the presence of the benzene ring. |
| ~1535 (very strong) | Asymmetric NO₂ stretch | Strong evidence for the nitro group.[4] |
| ~1350 (strong) | Symmetric NO₂ stretch | Paired with the 1535 cm⁻¹ band, this confirms the nitro group.[4][5] |
Analysis of the NMR Spectra
The NMR data provides unambiguous evidence for the precise arrangement of atoms. The strong electron-withdrawing nature of the nitro group and the electronegativity of fluorine are key to understanding the observed chemical shifts.
Caption: Influence of substituents on proton chemical shifts.
¹H NMR Data Interpretation (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment | Rationale |
| ~8.21 | d | 1H | J ≈ 2.2 | H-2 | Ortho to the strongly electron-withdrawing NO₂ group, resulting in the most downfield shift. Split by meta coupling to H-6. |
| ~7.95 | dd | 1H | J ≈ 8.8, 2.2 | H-6 | Ortho to the fluorine and meta to the NO₂ group. Split by ortho coupling to H-5 and meta coupling to H-2. |
| ~7.45 | t | 1H | J ≈ 8.8 | H-5 | Meta to both substituents. Split by ortho coupling to H-6 and what is likely a near-identical ortho coupling to the fluorine atom. |
| ~5.50 | t | 1H | J ≈ 5.6 | -OH | Exchangeable proton, coupled to the adjacent CH₂ group. This peak will disappear upon D₂O addition. |
| ~4.65 | d | 2H | J ≈ 5.6 | -CH₂ | Benzylic protons, coupled to the hydroxyl proton. Becomes a singlet upon D₂O addition.[14] |
¹³C NMR Data Interpretation (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~158 (d, ¹JCF ≈ 250 Hz) | C-4 | Carbon directly attached to fluorine shows a characteristic large one-bond C-F coupling. |
| ~148 | C-3 | Attached to the electron-withdrawing NO₂ group. |
| ~142 | C-1 | Ipso-carbon attached to the -CH₂OH group. |
| ~128 | C-6 | Aromatic CH. |
| ~122 | C-2 | Aromatic CH. |
| ~118 (d, ²JCF ≈ 20 Hz) | C-5 | Aromatic CH ortho to fluorine, showing a two-bond C-F coupling. |
| ~62.5 | -CH₂ | Benzylic carbon, consistent with a primary alcohol attached to an aromatic ring. |
Conclusion
The combined application of FTIR and multinuclear NMR spectroscopy provides a powerful and definitive method for the structural elucidation and verification of this compound. The IR spectrum rapidly confirms the presence of the key alcohol and nitro functional groups, while ¹H and ¹³C NMR spectroscopy provide detailed atomic-level information on the connectivity and electronic environment of the molecule. The protocols and interpretive frameworks presented in this guide offer a robust system for achieving accurate and reliable characterization, ensuring material quality for downstream applications in research and development.
References
- 1. This compound | C7H6FNO3 | CID 4167587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. gauthmath.com [gauthmath.com]
- 7. youtube.com [youtube.com]
- 8. nmr.oxinst.com [nmr.oxinst.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. edinst.com [edinst.com]
- 11. egpat.com [egpat.com]
- 12. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 13. m.youtube.com [m.youtube.com]
- 14. rsc.org [rsc.org]
Troubleshooting & Optimization
common side reactions in the synthesis of 4-Fluoro-3-nitrobenzyl alcohol
Welcome to the technical support center for the synthesis of 4-Fluoro-3-nitrobenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and answers to frequently asked questions (FAQs) encountered during the synthesis of this important intermediate. Our focus is on providing not just protocols, but a deep understanding of the underlying chemical principles to empower you to overcome common synthetic challenges.
Introduction to Synthetic Strategies
The synthesis of this compound can be approached through two primary routes, each with its own set of potential side reactions and optimization challenges. This guide is structured to address the specific issues you might encounter in each of these pathways.
-
Route 1: Electrophilic Nitration and Subsequent Functional Group Interconversion. This strategy typically involves the nitration of a readily available 4-fluorinated precursor, followed by modification of a side chain to the desired benzyl alcohol.
-
Route 2: Selective Reduction of a Precursor Aldehyde. This approach utilizes the selective reduction of the aldehyde functionality of 4-fluoro-3-nitrobenzaldehyde, leaving the nitro group intact.
Below, we will delve into the common problems and solutions for each of these synthetic routes in a question-and-answer format.
Route 1: Troubleshooting Guide for Nitration-Based Syntheses
This route offers flexibility in starting materials, but control of regioselectivity during the nitration step is paramount. Furthermore, subsequent transformations of the side chain can introduce additional impurities.
Frequently Asked Questions (FAQs)
Q1: I am getting a mixture of isomers during the nitration of my 4-fluorinated starting material. How can I improve the regioselectivity for the desired 3-nitro product?
A1: The formation of regioisomers is a classic challenge in electrophilic aromatic substitution. The directing effects of the substituents on the aromatic ring dictate the position of the incoming nitro group. In the case of a starting material like 4-fluorobenzyl alcohol or 4-fluorotoluene, both the fluorine and the alkyl/hydroxymethyl group are ortho-, para-directing.
-
Causality: The fluorine atom is an ortho-, para-director due to its ability to donate a lone pair of electrons through resonance, stabilizing the arenium ion intermediate. The hydroxymethyl (-CH₂OH) or methyl (-CH₃) group is also an ortho-, para-director through an inductive effect. This leads to a competition for the position of nitration, with the potential for the nitro group to add at the 2- or 3-position relative to the fluorine. The desired 3-nitro isomer is formed by nitration ortho to the hydroxymethyl/methyl group and meta to the fluorine.
-
Troubleshooting & Optimization:
-
Control of Reaction Temperature: Lowering the reaction temperature can often enhance the selectivity of nitration reactions. Running the reaction at 0°C or even lower can favor the thermodynamically more stable product.
-
Choice of Nitrating Agent: The choice of nitrating agent can significantly impact regioselectivity. While a standard mixture of concentrated nitric acid and sulfuric acid is common, other nitrating systems can be explored. For instance, using a milder nitrating agent like acetyl nitrate (generated in situ from nitric acid and acetic anhydride) may offer better control.
-
Protecting Groups: If you are starting with 4-fluorobenzyl alcohol, the hydroxyl group can be sensitive to the acidic nitration conditions. Protection of the alcohol as an ester (e.g., acetate) prior to nitration can be a viable strategy. The ester can then be hydrolyzed post-nitration.
-
Q2: When starting from 4-fluorotoluene, I am observing significant side-chain nitration and oxidation byproducts. How can I minimize these?
A2: This is a known side reaction, particularly when using strong nitrating conditions.[1][2] The benzylic protons of the methyl group are susceptible to radical reactions and oxidation.
-
Causality: The reaction conditions for aromatic nitration, especially at elevated temperatures, can promote the formation of radical species that can react at the benzylic position of the toluene derivative. This can lead to the formation of 4-fluoro-α-nitrotoluene. Furthermore, the strong oxidizing nature of nitric acid can lead to the oxidation of the methyl group to an aldehyde (4-fluorobenzaldehyde) or a carboxylic acid (4-fluorobenzoic acid).
-
Troubleshooting & Optimization:
-
Milder Nitrating Conditions: As with improving regioselectivity, using milder nitrating agents and lower temperatures can significantly reduce side-chain reactions.
-
Benzylic Bromination and Hydrolysis as an Alternative: A more controlled approach involves the nitration of 4-fluorotoluene first to obtain 4-fluoro-3-nitrotoluene. Subsequently, the methyl group can be converted to the benzyl alcohol. A common method is radical bromination of the benzylic position using N-bromosuccinimide (NBS) and a radical initiator like AIBN, followed by hydrolysis of the resulting benzyl bromide. A potential side reaction in the bromination step is the formation of the dibrominated product. Careful control of the stoichiometry of NBS is crucial.
-
Experimental Protocol: Benzylic Bromination of 4-Fluoro-3-nitrotoluene
-
To a solution of 4-fluoro-3-nitrotoluene (1.0 eq) in a suitable solvent (e.g., carbon tetrachloride or acetonitrile), add N-bromosuccinimide (1.05 eq).
-
Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and filter off the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium bisulfite to remove any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-fluoro-3-nitrobenzyl bromide. This can then be hydrolyzed to the desired alcohol.
Visualization of Side Reactions in the Nitration Route
Caption: Potential side reactions during the nitration of 4-fluorotoluene.
Route 2: Troubleshooting Guide for Selective Aldehyde Reduction
This route is often more direct if the starting aldehyde is commercially available. The primary challenge lies in achieving complete and selective reduction of the aldehyde without affecting the nitro group.
Frequently Asked Questions (FAQs)
Q3: My reduction of 4-fluoro-3-nitrobenzaldehyde with sodium borohydride (NaBH₄) is incomplete, and I still have starting material present. How can I drive the reaction to completion?
A3: Incomplete reduction is a common issue and can often be resolved by optimizing the reaction conditions.
-
Causality: Several factors can contribute to an incomplete reaction:
-
Insufficient Reducing Agent: The stoichiometry of NaBH₄ is critical. While theoretically one equivalent of NaBH₄ can reduce four equivalents of an aldehyde, in practice, an excess is often required to ensure complete conversion.
-
Deactivated Reducing Agent: Sodium borohydride can slowly decompose upon exposure to moisture. Using an old or improperly stored bottle of NaBH₄ can lead to reduced activity.
-
Low Reaction Temperature or Insufficient Time: While the reduction of aldehydes with NaBH₄ is generally fast, lower temperatures can slow down the reaction rate, and insufficient reaction time will naturally lead to incomplete conversion.
-
-
Troubleshooting & Optimization:
-
Increase the Equivalents of NaBH₄: A modest increase in the amount of NaBH₄ (e.g., from 1.1 eq to 1.5 eq) can often push the reaction to completion.
-
Use Fresh Reducing Agent: Ensure that you are using a fresh, high-quality batch of sodium borohydride.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. This will give you a clear indication of when the reaction is complete.
-
Temperature Control: While the reaction is often run at room temperature or 0°C, a slight increase in temperature might be necessary if the reaction is sluggish. However, be cautious as higher temperatures can sometimes lead to side reactions.
-
Q4: I have observed the formation of 4-fluoro-3-nitrobenzoic acid as a byproduct in my reduction reaction. What is the cause of this, and how can I prevent it?
A4: The formation of the corresponding carboxylic acid alongside the desired alcohol is a strong indication of a Cannizzaro reaction.
-
Causality: The Cannizzaro reaction is a base-induced disproportionation of two molecules of a non-enolizable aldehyde to yield a primary alcohol and a carboxylic acid. While NaBH₄ is not a strong base, the reaction conditions, especially if basic, can promote this side reaction. The alkoxide intermediate formed during the reduction can also act as a base.
-
Troubleshooting & Optimization:
-
Control of pH: Ensure that the reaction medium is not basic. The reduction is typically carried out in a protic solvent like methanol or ethanol. If a basic workup is used, it should be done carefully at low temperatures.
-
Order of Addition: Adding the aldehyde solution to the NaBH₄ solution (or suspension) can sometimes minimize the time the aldehyde is exposed to potentially basic conditions before being reduced.
-
Experimental Protocol: Selective Reduction of 4-Fluoro-3-nitrobenzaldehyde
-
Dissolve 4-fluoro-3-nitrobenzaldehyde (1.0 eq) in a suitable solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the stirred solution.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.
-
Once the starting material is consumed, carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) at 0°C.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Data Summary: Common Reducing Agents for Aldehydes
| Reducing Agent | Selectivity for Aldehydes over Nitro Groups | Typical Solvents | Key Considerations |
| Sodium Borohydride (NaBH₄) | High | Methanol, Ethanol, Water | Mild and easy to handle. May require an excess for complete reaction.[1] |
| Lithium Aluminum Hydride (LiAlH₄) | Low (will also reduce the nitro group) | Diethyl ether, THF | Very powerful reducing agent, not suitable for this selective transformation. |
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Variable (can also reduce the nitro group) | Methanol, Ethanol, Ethyl Acetate | Conditions need to be carefully controlled to avoid reduction of the nitro group. |
Visualization of the Reduction Pathway and a Key Side Reaction
Caption: Desired reduction pathway and the competing Cannizzaro side reaction.
Purification and Characterization
Q5: I am having difficulty purifying the final product, this compound. What are the recommended methods?
A5: Due to its polarity, this compound can be challenging to purify.
-
Column Chromatography: This is a very effective method for separating the desired product from non-polar impurities and closely related side products. A silica gel column with a gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically successful.
-
Recrystallization: If the crude product is of reasonable purity, recrystallization can be an excellent method for obtaining highly pure material. Suitable solvent systems include mixtures of ethyl acetate and hexane, or toluene. Experimenting with different solvent systems is often necessary to find the optimal conditions for crystallization.
References
troubleshooting incomplete borane reduction of nitrobenzoic acids
<Technical Support Center: Borane Reduction of Nitrobenzoic Acids
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the borane-mediated reduction of nitrobenzoic acids. This guide is designed to provide in-depth troubleshooting strategies and practical advice for overcoming common challenges in this important transformation, which aims to convert a nitrobenzoic acid to its corresponding aminobenzyl alcohol. As this reaction involves the reduction of two distinct functional groups with different reactivities, achieving a complete and selective conversion can be challenging. This resource combines mechanistic understanding with field-proven protocols to help you navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: Why is my reduction incomplete? I see starting material and/or a mix of intermediates.
A1: This is the most common issue. Incomplete reduction can stem from several factors:
-
Insufficient Borane: Both the carboxylic acid and the nitro group consume borane. Stoichiometry is critical. At least 4 equivalents of BH3 are theoretically needed (3 for the nitro group, 1 for the carboxylic acid), but a practical excess (4.5-6 equivalents) is often required to drive the reaction to completion.
-
Reagent Inactivity: Borane solutions, especially borane-tetrahydrofuran (BH3·THF), can degrade over time.[1] Use a fresh, recently titrated bottle of the reagent. Borane-dimethyl sulfide (BH3·SMe2 or BMS) is more stable and is available in higher concentrations.[2][3]
-
Low Reaction Temperature: While initial addition is often done at 0 °C to control the exothermic reaction, the reduction of the nitro group can be sluggish. After the initial reaction, allowing the mixture to warm to room temperature or even gently refluxing may be necessary.[4]
-
Poor Solubility: The nitrobenzoic acid must be fully dissolved in the solvent (typically THF) for the reaction to proceed efficiently. If solubility is an issue, consider a different solvent or a larger solvent volume.
Q2: My carboxylic acid is reduced, but the nitro group is not. What should I do?
A2: This indicates a significant difference in reduction rates. Borane is known to reduce carboxylic acids much faster than nitro groups.[5][6] In fact, boranes are often considered inert towards nitro groups unless specific activating conditions are met.[7] To address this, you need to employ more forcing conditions after the initial reduction of the acid. Increase the reaction temperature (e.g., reflux in THF) and extend the reaction time, carefully monitoring by TLC.[4] A higher excess of borane may also be required.
Q3: I'm getting a complex mixture of byproducts. What's happening?
A3: A complex product mixture often points to partially reduced nitro group intermediates (nitroso, hydroxylamine) which can undergo side reactions.[8] This is typically a result of insufficient reducing agent or non-optimal reaction time and temperature. Ensuring a sufficient excess of fresh borane and allowing the reaction to proceed to completion are the best remedies.
Q4: The workup is difficult, and I'm having trouble isolating my product. Any tips?
A4: Borane reactions are notorious for difficult workups due to the formation of boron salts and complexes.
-
Quenching: The most critical step is quenching the excess borane. This is typically done by the slow, careful addition of methanol at 0 °C. This produces volatile trimethyl borate.[9]
-
Acidification/Basification: After quenching, the reaction is often acidified (e.g., with HCl) to protonate the amine and break up borate complexes, followed by basification (e.g., with NaOH or NaHCO3) to deprotonate the aminium salt for extraction.
-
Boron Residue Removal: If boron residues persist, a common technique is to repeatedly evaporate the crude product from methanol.[9] This azeotropically removes boron as volatile trimethyl borate.
In-Depth Troubleshooting Guides
Problem 1: Incomplete Reduction of the Nitro Group
If TLC or NMR analysis shows the presence of nitrobenzyl alcohol or other intermediates like nitroso or hydroxylamine species, the nitro group reduction is the bottleneck.
Causality Analysis: The reduction of a nitro group by borane is a multi-step process involving several hydride transfers. This process is generally slower and requires higher activation energy than the rapid reduction of a carboxylic acid.[5][6] Electron-withdrawing groups can slow the reduction of the nitro group, while electron-donating groups can speed it up.[10]
Solutions:
-
Increase Temperature: After the initial, controlled addition of borane at 0 °C, gradually warm the reaction to room temperature and then to reflux (approx. 66 °C for THF). Monitor the reaction every few hours by TLC.
-
Increase Borane Equivalents: Increase the equivalents of BH3·THF or BH3·SMe2 to 5-6 equivalents. Add the extra equivalents after the initial exotherm has subsided and before heating.
-
Verify Reagent Quality: Use a new bottle of borane complex or titrate an older one to confirm its molarity. BH3·SMe2 is generally more stable and a better choice if reagent stability is a concern.[1][2]
Problem 2: Difficult Workup & Persistent Boron Impurities
The desired aminobenzyl alcohol product is often polar and can form complexes with boron byproducts, leading to poor extraction efficiency and contamination.
Causality Analysis: During the reaction and quench, various boron species (borates, boronic acids) are formed. These can coordinate to the amine and alcohol functional groups of the product, making it water-soluble and difficult to extract into an organic solvent.
Solutions:
-
Optimized Quench Protocol:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully add methanol dropwise. Vigorous hydrogen evolution will occur.[4] Continue adding methanol until the bubbling ceases.
-
Stir for 30-60 minutes at room temperature.
-
-
Acid/Base Workup:
-
Add aqueous HCl (e.g., 2M) to the mixture to reach a pH of ~1-2. This protonates the amine and helps break down boron complexes.
-
Stir for 30 minutes.
-
Carefully basify with aqueous NaOH (e.g., 6M) or saturated NaHCO3 to a pH of ~9-10. This deprotonates the ammonium salt to the free amine, making it extractable.
-
Extract multiple times with a suitable organic solvent like ethyl acetate (EtOAc).
-
-
Azeotropic Removal of Boron:
-
After the initial extraction and concentration, if NMR shows boron impurities, dissolve the crude product in methanol and concentrate it again under reduced pressure. Repeat this process 3-5 times. This converts boron residues to volatile B(OMe)3.[9]
-
Understanding the Chemistry: Reactivity & Mechanism
Borane is an electrophilic reducing agent, meaning it attacks electron-rich centers.[5] The relative reactivity for the functional groups of interest is generally:
Carboxylic Acid > Ketone > Amide > Nitro Group > Ester [5][6]
This selectivity is key to understanding the reaction's behavior. The carboxylic acid is rapidly reduced first, while the nitro group requires more forcing conditions.
The reduction of the carboxylic acid proceeds through a series of acyloxyborane intermediates. The reduction of the nitro group is more complex, proceeding through nitroso and hydroxylamine intermediates before reaching the amine.
Diagram 1: Troubleshooting Flowchart A logical decision tree for addressing common issues in the reduction.
Caption: Troubleshooting decision tree for borane reduction.
Key Experimental Protocols
Protocol 1: General Reduction of Nitrobenzoic Acid
This protocol is a starting point and may require optimization based on the specific substrate and observations.
Materials:
-
Nitrobenzoic acid (1.0 eq)
-
Borane-dimethyl sulfide complex (BH3·SMe2, 10 M solution) or Borane-THF complex (BH3·THF, 1 M solution) (5.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
2 M Hydrochloric Acid (HCl)
-
6 M Sodium Hydroxide (NaOH)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the nitrobenzoic acid (1.0 eq).
-
Dissolution: Add anhydrous THF (approx. 0.1 M concentration relative to the substrate). Stir until fully dissolved.
-
Borane Addition: Cool the flask to 0 °C using an ice-water bath. Slowly add the borane solution (5.0 eq) dropwise via syringe. Caution: The reaction is exothermic and generates gas. Maintain the temperature below 10 °C during addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Then, heat the reaction to reflux and monitor its progress by TLC until the starting material and key intermediates are consumed (typically 8-24 hours).
-
Quench: Cool the reaction back to 0 °C. Slowly and carefully add methanol dropwise to quench the excess borane until gas evolution ceases.
-
Workup:
-
Remove the solvent under reduced pressure.
-
Add 2 M HCl to the residue and stir for 20 minutes.
-
Cool to 0 °C and carefully add 6 M NaOH until the pH is ~9-10.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over Na2SO4, filter, and concentrate under reduced pressure to yield the crude aminobenzyl alcohol.
-
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization as needed.
Data Presentation: Reagent Stoichiometry
The number of hydrides (and thus equivalents of BH3) consumed by each functional group is critical for planning the experiment.
| Functional Group | Hydrides Consumed (H⁻) | BH₃ Equivalents Required |
| Carboxylic Acid (-COOH) | 3 | 1.0 |
| Nitro Group (-NO₂) | 6 | 2.0 |
| Total (Theoretical) | 9 | 3.0 |
| Recommended (Practical) | - | 4.5 - 6.0 |
Note: The carboxylic acid first undergoes an acid-base reaction with BH3 to release H2, then 2 hydrides are used for reduction.
Diagram 2: Experimental Workflow A visual guide from reaction setup to final product isolation.
Caption: Step-by-step experimental workflow.
References
- 1. blog.strem.com [blog.strem.com]
- 2. Borane dimethylsulfide - Wikipedia [en.wikipedia.org]
- 3. Introduction to Borane Dimethyl Sulfide | Borates Today [borates.today]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Khan Academy [khanacademy.org]
- 7. jrfglobal.com [jrfglobal.com]
- 8. benchchem.com [benchchem.com]
- 9. Workup [chem.rochester.edu]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Managing Exothermic Reactions in Borane Reduction of Substituted Benzoic Acids
Welcome to our dedicated technical support guide for navigating the intricacies of borane reduction of substituted benzoic acids. This resource is designed for researchers, scientists, and drug development professionals who are looking to perform this transformation safely and efficiently. We will delve into the mechanistic underpinnings of the reaction, provide practical, field-tested advice for managing its exothermic nature, and offer solutions to common challenges.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Reaction
Q1: Why is the borane reduction of benzoic acids so exothermic?
The significant exothermicity of this reaction stems from a combination of factors. The initial step is a highly favorable acid-base reaction between the acidic proton of the carboxylic acid and the hydride of borane, which liberates hydrogen gas.[1][2] This is followed by the coordination of the borane (a Lewis acid) to the carbonyl oxygen, which activates the carbonyl group for subsequent reduction.[3][4] The overall conversion of a carboxylic acid to a primary alcohol is a thermodynamically favorable process, releasing substantial energy as heat. During scale-up operations, a delayed exotherm can sometimes be observed, which is attributed to the reduction of the initially formed diacyloxyborane intermediate.[1]
Q2: How do substituents on the benzoic acid ring affect the reaction rate and exotherm?
Substituents on the aromatic ring can influence the acidity of the carboxylic acid and the electrophilicity of the carbonyl carbon, thereby affecting the reaction rate.
-
Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) increase the acidity of the benzoic acid, leading to a faster initial reaction with borane. They also make the carbonyl carbon more electron-deficient, which can accelerate the reduction steps.
-
Electron-donating groups (e.g., -OCH₃, -CH₃, -NH₂) decrease the acidity and can slow down the initial protonolysis step. However, the overall effect can be complex as these groups also increase the electron density on the carbonyl oxygen, potentially enhancing its coordination to borane.
In general, aliphatic carboxylic acids tend to be reduced more rapidly than aromatic carboxylic acids.[5]
Q3: BH₃·THF vs. BH₃·SMe₂ (BMS): Which should I choose and why?
The choice between Borane-Tetrahydrofuran (BH₃·THF) and Borane-Dimethyl Sulfide (BH₃·SMe₂ or BMS) depends on the specific requirements of your reaction, including scale, desired reactivity, and tolerance for odor.[4][6][7]
| Feature | BH₃·THF | BH₃·SMe₂ (BMS) |
| Reactivity | More reactive.[4] | Less reactive, more stable.[7] |
| Stability | Less stable; requires refrigeration for long-term storage (0-5 °C).[1] Can decompose to generate H₂ and tributyl borate, especially above 35°C.[8] | More stable; can be stored at ambient temperatures.[1] |
| Concentration | Typically available as a 1 M solution in THF.[8] | Available in higher concentrations, even neat (approx. 10 M).[7][8] |
| Odor | Odor of THF. | Strong, unpleasant odor of dimethyl sulfide.[6][8] |
| Byproducts | THF | Dimethyl sulfide |
Recommendation: For small-scale reactions where higher reactivity is desired, BH₃·THF is a suitable choice. For larger-scale reactions or when greater stability and higher concentration are advantageous, BMS is often preferred, provided the odor can be managed in a well-ventilated fume hood.[9]
Section 2: Troubleshooting Guide - Navigating Common Experimental Issues
Q4: My reaction is showing a significant and rapid temperature spike upon adding the borane solution. What's happening and how can I control it?
A rapid temperature increase indicates that the rate of heat generation is exceeding the rate of heat removal. This is a critical safety concern that can lead to a thermal runaway reaction.[10]
Immediate Actions & Preventative Measures:
-
Slow Addition Rate: The most crucial parameter for controlling the exotherm is the rate of addition of the borane reagent.[1][9] Add the borane solution dropwise via a syringe pump or an addition funnel to maintain the desired internal temperature.
-
Adequate Cooling: Ensure your reaction vessel is immersed in an efficient cooling bath (e.g., ice-water, dry ice-acetone). For larger scale reactions, mechanical cooling systems may be necessary. The reaction is often started at 0°C.[6][9]
-
Sufficient Solvent: Using a sufficient volume of an appropriate solvent (typically THF) helps to dissipate the heat generated.
-
Monitoring: Continuously monitor the internal temperature of the reaction mixture with a calibrated thermometer.
Experimental Protocol: Controlled Borane Reduction of a Substituted Benzoic Acid
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel or syringe pump.
-
Inert Atmosphere: Purge the flask with dry nitrogen or argon.[1]
-
Dissolution: Dissolve the substituted benzoic acid (1 equivalent) in anhydrous THF (e.g., 10 volumes).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Borane Addition: Add the borane solution (e.g., BH₃·THF, 1 M in THF, 1 equivalent) dropwise to the stirred solution, ensuring the internal temperature does not exceed 5-10 °C.[9]
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for a specified time (e.g., 2 hours), then warm to room temperature and continue stirring until the reaction is complete (monitored by TLC or LC-MS).[6]
Q5: The reaction seems to have stalled or is incomplete, even after extended reaction times. What are the possible causes and solutions?
-
Insufficient Borane: Ensure you have used a sufficient molar equivalent of the borane reagent. An excess is sometimes required.
-
Low Temperature: While initial cooling is crucial for safety, some less reactive substituted benzoic acids may require gentle heating (e.g., 40-50 °C) to proceed to completion after the initial exotherm is controlled.[9]
-
Reagent Quality: Borane solutions, particularly BH₃·THF, can degrade over time, leading to a lower effective concentration. Use freshly opened or properly stored reagents.
Q6: I'm observing significant gas evolution during the quenching step. Is this normal, and how should I handle it?
Yes, vigorous gas evolution (hydrogen) is expected during the quenching of unreacted borane.[1][2] This is a highly exothermic and potentially hazardous step if not performed correctly.
Safe Quenching Protocol:
-
Cool the reaction mixture back down to 0 °C in an ice bath.
-
Slowly and carefully add a protic solvent like methanol or ethanol dropwise.[9] Be prepared for frothing and gas evolution.[2]
-
Ensure adequate ventilation in a fume hood to safely vent the hydrogen gas produced.[1][2]
-
After the initial vigorous reaction subsides, continue stirring for a period (e.g., 2 hours) to ensure all residual borane is quenched before proceeding with the aqueous workup.[9]
Section 3: Visualizing the Process
Diagram 1: Reaction Mechanism
Caption: Borane reduction of a carboxylic acid.
Diagram 2: Experimental Workflow for Exotherm Management
Caption: Workflow for managing exotherms.
Section 4: Safety First - Handling Borane Reagents
All work with borane reagents must be conducted in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.[11]
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.[11]
-
Eye Protection: Safety goggles are essential to protect from splashes.[11]
-
Lab Coat: A flame-retardant lab coat should be worn.[12]
-
Inert Atmosphere: Borane reagents react violently with water and atmospheric moisture, releasing flammable hydrogen gas.[4][11] Always handle them under a dry, inert atmosphere (nitrogen or argon).[1][12]
-
Spill Management: In case of a spill, do not use water. Use an inert absorbent material.
References
- 1. researchgate.net [researchgate.net]
- 2. orgsyn.org [orgsyn.org]
- 3. Reduction of Carboxylic Acids and Their Derivatives - Chemistry Steps [chemistrysteps.com]
- 4. blog.strem.com [blog.strem.com]
- 5. researchgate.net [researchgate.net]
- 6. Borane Dimethylsulfide (BMS) [commonorganicchemistry.com]
- 7. Borane dimethylsulfide - Wikipedia [en.wikipedia.org]
- 8. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Thermal runaway - Wikipedia [en.wikipedia.org]
- 11. leapchem.com [leapchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Purification of 4-Fluoro-3-nitrobenzyl alcohol by Recrystallization
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 4-Fluoro-3-nitrobenzyl alcohol via recrystallization. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered during experimental work.
Introduction to this compound Purification
This compound (CAS No. 20274-69-5) is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals.[1] Its purity is paramount for the success of subsequent reaction steps and the quality of the final product. Recrystallization is a powerful and widely used technique for purifying solid organic compounds, leveraging differences in solubility between the desired compound and its impurities in a given solvent at different temperatures.[2][3] This guide explains the causal relationships behind experimental choices to ensure a robust and reproducible purification process.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of recrystallization for purifying this compound?
Recrystallization is a purification technique based on differential solubility.[2] The core principle is to dissolve the impure solid in a hot solvent in which the desired compound (this compound) is highly soluble, but impurities are either sparingly soluble or highly soluble.[4] As the saturated solution cools, the solubility of the this compound decreases, causing it to crystallize out of the solution in a pure form. The impurities, ideally, remain dissolved in the cold solvent (mother liquor) or are removed via hot filtration if they are insoluble in the hot solvent.[3]
Q2: How do I select the best solvent for recrystallizing this compound?
The choice of solvent is the most critical step for a successful recrystallization.[2] An ideal solvent should meet the following criteria:
-
High-Temperature Solubility: It must dissolve the this compound completely when hot (typically at or near the solvent's boiling point).[3]
-
Low-Temperature Insolubility: The compound should be sparingly soluble or insoluble in the same solvent when cold (at room temperature or in an ice bath). This ensures a high recovery yield.[3]
-
Impurity Solubility: Soluble impurities should remain dissolved in the solvent even at low temperatures. Insoluble impurities should not dissolve at all, allowing for their removal by hot filtration.[4]
-
Chemical Inertness: The solvent must not react with the this compound.[4]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.[3]
-
Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[5]
Given the structure of this compound (containing polar alcohol and nitro groups, and a less polar fluorinated aromatic ring), good starting points for solvent screening are alcohols (like ethanol or isopropanol), water, or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes).[6][7] A "like dissolves like" approach suggests that polar protic or polar aprotic solvents may be effective.
Q3: What is a mixed-solvent system and when should I use it?
A mixed-solvent system is used when no single solvent meets all the criteria for a good recrystallization. This typically involves a pair of miscible solvents, one in which this compound is highly soluble (the "soluble solvent") and another in which it is poorly soluble (the "anti-solvent").[8]
The procedure involves dissolving the compound in a minimum amount of the hot "soluble solvent." The "anti-solvent" is then added dropwise to the hot solution until it becomes faintly cloudy (the saturation point). A few more drops of the hot "soluble solvent" are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[9] This technique is particularly useful for fine-tuning the solubility properties to achieve optimal crystal growth.
Q4: How much solvent should I use?
The goal is to use the minimum amount of hot solvent necessary to completely dissolve the crude solid.[10] Using too much solvent is a common mistake that will lead to a low or no yield because the solution will not become saturated upon cooling, and the compound will remain dissolved in the mother liquor.[8][11]
Protocol for Determining Solvent Volume:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small portion of the selected solvent and heat the mixture to the solvent's boiling point. Use a boiling stone or stir bar to ensure smooth boiling.[9]
-
Continue adding small portions of the hot solvent until the solid just dissolves completely.
-
At this point, you have used the minimum volume required.
Experimental Workflow & Protocols
General Recrystallization Workflow
The following diagram illustrates the key stages of a typical recrystallization experiment.
Caption: Standard workflow for purification by recrystallization.
Step-by-Step Protocol for Recrystallization of this compound
-
Solvent Selection: Perform small-scale solubility tests in test tubes with various solvents (e.g., ethanol, water, ethyl acetate, toluene, hexanes) to find a suitable system. Record solubility at room temperature and at the solvent's boiling point.
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask with a boiling chip. Add the chosen solvent in small portions while heating the flask on a hot plate. Swirl continuously until the solid is fully dissolved in the minimum amount of boiling solvent.
-
Decolorization (if necessary): If the solution is colored by impurities, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[2] Once at room temperature, the flask can be placed in an ice-water bath to maximize crystal yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[10]
-
Drying: Allow the crystals to dry completely in the air on the filter paper or in a desiccator. Determine the melting point and yield of the purified product.
Troubleshooting Guide
Q5: My compound "oiled out" instead of forming crystals. What should I do?
"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[8] This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated with impurities.
Solutions:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional solvent to decrease the saturation level.[11]
-
Allow the solution to cool much more slowly. You can insulate the flask to slow the rate of cooling.[8]
-
Consider switching to a lower-boiling point solvent or a different solvent system altogether.
Q6: No crystals are forming, even after cooling in an ice bath. What went wrong?
This is a common problem, often due to either using too much solvent or the formation of a supersaturated solution.[8]
Solutions:
-
Induce Crystallization:
-
Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent. Gently heat the solution to boil off some of the solvent, then attempt to cool and crystallize again.[11]
-
Add an Anti-Solvent: If you are using a single-solvent system, you can cautiously add a miscible anti-solvent dropwise until the solution becomes cloudy, then clarify with a drop of the original solvent and cool.
Troubleshooting Decision Tree
Caption: Decision tree for common recrystallization problems.
Q7: My final yield is very low. How can I improve it?
A low yield can result from several factors:
-
Using too much solvent during dissolution.[10]
-
Premature crystallization during hot filtration.
-
Incomplete crystallization (not cooling for long enough or to a low enough temperature).
-
Washing the final crystals with too much solvent or with solvent that was not ice-cold, redissolving the product.[10]
-
The compound having significant solubility in the cold solvent.
To improve yield, ensure you use the minimum amount of boiling solvent, cool the solution thoroughly, and wash crystals sparingly with ice-cold solvent. You can also try to recover a second crop of crystals by evaporating some of the solvent from the mother liquor.
Safety and Handling
This compound and its related isomers are classified as irritants.[12][13] Handling requires appropriate personal protective equipment (PPE).
-
Hazard Identification: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[13][14]
-
Handling Precautions:
-
First Aid:
Always consult the most current Safety Data Sheet (SDS) for this compound and any solvents used before beginning work.
Data Summary
Table 1: Properties of this compound
| Property | Value | Source |
| CAS Number | 20274-69-5 | |
| Molecular Formula | C₇H₆FNO₃ | [12] |
| Molecular Weight | 171.13 g/mol | [12] |
| Appearance | Solid (White to yellow to brown) | [18] |
Table 2: Common Solvents for Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Water | 100 | Very High (Polar Protic) | Good for polar compounds; high boiling point can be an issue.[6] |
| Ethanol | 78 | High (Polar Protic) | A very general and effective solvent for many organic compounds.[7] |
| Methanol | 65 | High (Polar Protic) | Similar to ethanol but more volatile. |
| Isopropanol | 82 | Medium (Polar Protic) | Good general-purpose solvent. |
| Ethyl Acetate | 77 | Medium (Polar Aprotic) | Often used in combination with hexanes.[6] |
| Acetone | 56 | Medium (Polar Aprotic) | Very versatile but low boiling point requires careful handling. |
| Toluene | 111 | Low (Nonpolar) | Good for less polar compounds; high boiling point.[7] |
| Hexanes | ~69 | Very Low (Nonpolar) | Typically used as an anti-solvent for more polar compounds.[6] |
References
- 1. chemimpex.com [chemimpex.com]
- 2. edu.rsc.org [edu.rsc.org]
- 3. Recrystallization [sites.pitt.edu]
- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 5. mt.com [mt.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. youtube.com [youtube.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. This compound | C7H6FNO3 | CID 4167587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 3-Fluoro-4-nitrobenzyl alcohol | C7H6FNO3 | CID 2774658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. WERCS Studio - Application Error [assets.thermofisher.com]
- 15. fishersci.com [fishersci.com]
- 16. cdhfinechemical.com [cdhfinechemical.com]
- 17. assets.thermofisher.cn [assets.thermofisher.cn]
- 18. chemimpex.com [chemimpex.com]
Technical Support Center: Synthesis and Purification of 4-Fluoro-3-nitrobenzyl Alcohol
Welcome to the technical support center for the synthesis and purification of 4-Fluoro-3-nitrobenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthetic procedure. Here, we provide in-depth troubleshooting advice and detailed protocols in a practical question-and-answer format, grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: My nitration of 4-fluorobenzyl alcohol resulted in a complex mixture of products. What are the likely impurities?
A1: The nitration of 4-fluorobenzyl alcohol is an electrophilic aromatic substitution reaction. The regiochemical outcome is directed by the activating, ortho-, para-directing hydroxymethyl (-CH₂OH) group and the deactivating, but also ortho-, para-directing fluorine (-F) atom. The primary impurities arise from the formation of positional isomers and potential side reactions.
Likely Impurities:
-
Positional Isomers: The main byproduct is often the 2-fluoro-5-nitrobenzyl alcohol isomer. The formation of other isomers like 2-fluoro-3-nitrobenzyl alcohol is also possible, though generally in smaller amounts.
-
Oxidation Byproduct: The nitrating conditions, particularly the use of nitric acid, can lead to the oxidation of the benzylic alcohol to the corresponding aldehyde, 4-fluoro-3-nitrobenzaldehyde.[1][2]
-
Unreacted Starting Material: Incomplete reaction will leave residual 4-fluorobenzyl alcohol.
-
Dinitrated Products: Although less common under controlled conditions, over-nitration can lead to dinitrated species.
-
Residual Acids: Inadequate work-up can leave traces of sulfuric and nitric acid.[3]
Q2: I have a poor yield of the desired this compound. What are the common causes?
A2: Low yields can stem from several factors, from reaction conditions to work-up procedures.
-
Suboptimal Reaction Temperature: Nitration is highly exothermic.[4] If the temperature is too low, the reaction may be incomplete. If it is too high, it can promote the formation of byproducts and degradation.
-
Incorrect Reagent Stoichiometry: An insufficient amount of the nitrating agent will lead to incomplete conversion. Conversely, a large excess may increase the formation of dinitrated byproducts.
-
Inefficient Quenching and Extraction: The reaction mixture must be carefully quenched, typically by pouring it onto ice, to prevent further reaction and degradation. Inefficient extraction of the product from the aqueous layer will also result in a lower yield.
-
Product Loss During Purification: The purification method, whether recrystallization or chromatography, may not be optimized, leading to significant product loss.
Q3: My purified product is a yellowish solid, not the expected white to pale yellow solid. What could be the cause?
A3: A distinct yellow color often indicates the presence of nitro-aromatic impurities. Even small amounts of dinitrated compounds or the 4-fluoro-3-nitrobenzaldehyde byproduct can impart a noticeable color. Additionally, some nitro compounds are known to turn yellow upon exposure to air and light.[5]
Troubleshooting Guides
Issue 1: Difficulty in Separating Positional Isomers
Positional isomers of nitro-aromatic compounds often exhibit very similar polarities, making their separation by standard chromatographic techniques challenging.
Underlying Cause: The subtle differences in the dipole moments of the isomers can result in very close Rf values on a TLC plate, leading to poor separation during column chromatography.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for isomeric separation.
Detailed Protocols:
Protocol 1: Optimized Flash Column Chromatography
-
Eluent Optimization: Begin by performing TLC analysis with a standard eluent system like 3:1 hexane:ethyl acetate. If separation is poor, systematically vary the polarity. A common starting point for moderately polar compounds is a mixture of ethyl acetate and hexane.[6] For this specific separation, a less polar system such as 4:1 hexane:ethyl acetate may provide better resolution.[1]
-
Column Packing: Use a fine silica gel (230-400 mesh) for optimal separation.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a free-flowing powder and load this onto the column. This "dry loading" technique often results in better separation.
-
Elution: Run the column with the optimized eluent, collecting small fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure desired product.
Protocol 2: Recrystallization
Recrystallization is an effective technique for purifying solid compounds. The key is to find a solvent or solvent system in which the desired product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities are either highly soluble or insoluble at all temperatures.[7]
-
Solvent Screening: Test the solubility of your crude product in various solvents at room temperature and upon heating. Good candidates for nitro-aromatic alcohols include ethanol, methanol, isopropanol, toluene, and mixtures such as ethanol/water or hexane/ethyl acetate.[8]
-
Procedure:
-
Dissolve the crude solid in a minimal amount of the chosen hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
-
| Solvent System | Rationale |
| Ethanol/Water | The product is likely soluble in hot ethanol and less soluble in water. Adding water to a hot ethanolic solution can induce crystallization. |
| Isopropanol | A good single-solvent choice for moderately polar compounds. |
| Toluene | Aromatic solvents can sometimes provide good selectivity for aromatic compounds. |
| Hexane/Ethyl Acetate | A common mixed-solvent system where the polarity can be finely tuned. |
Issue 2: Presence of the Aldehyde Impurity
The oxidation of the benzyl alcohol to the corresponding aldehyde is a common side reaction in the presence of nitric acid.[1][2]
Identification: The aldehyde can be identified by ¹H NMR spectroscopy by the appearance of a characteristic peak for the aldehydic proton around 9-10 ppm.
Removal Strategy:
The aldehyde can be selectively reacted or separated based on its chemical properties.
Protocol 3: Bisulfite Adduct Formation
-
Dissolve the crude product in a suitable solvent (e.g., ethanol).
-
Add a saturated aqueous solution of sodium bisulfite and stir vigorously. The aldehyde will form a solid bisulfite adduct.
-
Filter the mixture to remove the adduct. The desired alcohol will remain in the filtrate.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
The product can then be further purified by recrystallization or column chromatography.
Purification by Column Chromatography:
The aldehyde is generally less polar than the corresponding alcohol. Therefore, during column chromatography, the aldehyde will elute before the alcohol. Using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can effectively separate the two compounds.
Illustrative Synthesis and Purification Workflow
Caption: General workflow for synthesis and purification.
This guide provides a framework for troubleshooting common issues in the synthesis and purification of this compound. Successful purification often requires careful optimization of the chosen method based on the specific impurity profile of the crude product.
References
- 1. rsc.org [rsc.org]
- 2. This compound 96 synthesis - chemicalbook [chemicalbook.com]
- 3. kbr.com [kbr.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. CAS 20274-69-5: (4-Fluoro-3-nitrophenyl)methanol [cymitquimica.com]
- 6. Chromatography [chem.rochester.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Yield for 4-Fluoro-3-nitrobenzyl Alcohol Synthesis
Welcome to the technical support center for the synthesis of 4-Fluoro-3-nitrobenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to help you optimize your reaction yield and purity.
Introduction
The synthesis of this compound is a crucial step in the development of various pharmaceutical compounds. The most common and efficient method for this synthesis is the chemoselective reduction of 4-Fluoro-3-nitrobenzaldehyde using sodium borohydride (NaBH₄). Sodium borohydride is favored for its ability to selectively reduce the aldehyde functional group to an alcohol while leaving the nitro group intact.[1][2][3] However, achieving high yield and purity can be challenging without careful optimization of reaction conditions. This guide will walk you through the key aspects of this synthesis, from understanding the reaction mechanism to troubleshooting common issues.
Reaction Mechanism and Workflow
The core of this synthesis lies in the nucleophilic addition of a hydride ion (H⁻) from sodium borohydride to the electrophilic carbonyl carbon of the aldehyde. This is followed by a protonation step to yield the final alcohol product.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound.
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yield is a common issue that can stem from several factors. Here's a breakdown of potential causes and their solutions:
-
Incomplete Reaction:
-
Cause: Insufficient reducing agent, low reaction temperature, or short reaction time.
-
Solution:
-
Molar Equivalents of NaBH₄: While theoretically 0.25 equivalents of NaBH₄ are needed, it's common practice to use a slight excess (e.g., 1.1 to 1.5 equivalents) to ensure the reaction goes to completion.[4]
-
Temperature: While the reaction is often started at 0°C to control the initial exotherm, it may need to be warmed to room temperature or slightly above to ensure completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Reaction Time: Ensure the reaction is stirred for an adequate amount of time. Again, TLC is your best tool to determine when the starting material has been fully consumed.
-
-
-
Side Reactions:
-
Cause: Over-reduction of the nitro group or Cannizzaro reaction of the starting aldehyde.
-
Solution:
-
Temperature Control: Maintain a low to moderate temperature. Elevated temperatures can increase the reducing power of NaBH₄ and may lead to the reduction of the nitro group.
-
pH Control: The Cannizzaro reaction is base-catalyzed. Ensure your reaction conditions are not overly basic.
-
-
-
Workup Losses:
-
Cause: The product has some solubility in the aqueous layer during extraction.
-
Solution:
-
Salting Out: Before extraction with an organic solvent, saturate the aqueous layer with a salt like sodium chloride (brine) to decrease the polarity of the aqueous phase and drive the product into the organic layer.
-
Multiple Extractions: Perform multiple extractions with your chosen organic solvent (e.g., ethyl acetate or dichloromethane) to ensure complete recovery of the product.
-
-
Question: I am observing an unknown impurity in my final product. What could it be and how can I prevent its formation?
Answer:
The presence of impurities can significantly impact the quality of your final product. Here are some likely culprits and how to address them:
-
Unreacted Starting Material (4-Fluoro-3-nitrobenzaldehyde):
-
Identification: This can be easily identified by comparing the TLC of your product with the starting material. The aldehyde will have a different Rf value.
-
Prevention: As mentioned above, ensure a slight excess of NaBH₄ and allow for sufficient reaction time.
-
-
Over-reduced Product (4-Fluoro-3-aminobenzyl alcohol):
-
Identification: This impurity will be more polar than the desired product and can be identified by techniques like LC-MS.
-
Prevention: Careful temperature control is key. Avoid prolonged reaction times at elevated temperatures.
-
-
Borate Esters:
-
Identification: These are formed as byproducts of the reaction between NaBH₄ and the alcohol solvent or product. They are typically hydrolyzed during the aqueous workup.
-
Prevention: A thorough aqueous workup with a mild acid (like ammonium chloride solution) will break down these esters.
-
Question: My product is an oil and won't crystallize, or it forms an oil during recrystallization. What should I do?
Answer:
"Oiling out" is a common problem in crystallization. Here are some strategies to overcome it:
-
Solvent Choice: The solvent system is critical for successful crystallization.
-
Single Solvent: A good single solvent for recrystallization should dissolve the compound when hot but not at room temperature.[5]
-
Solvent Pair: If a single solvent isn't effective, a two-solvent system can be used. Dissolve your product in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Then, add a small amount of the "good" solvent to redissolve the solid and allow it to cool slowly. A common solvent pair for compounds like this is ethanol/water or ethyl acetate/hexane.
-
-
Cooling Rate: Slow cooling is crucial for the formation of well-defined crystals. Rapid cooling often leads to the formation of an oil or very small crystals that are difficult to filter.
-
Seeding: If you have a small amount of pure, solid product, you can add a "seed crystal" to the supersaturated solution to induce crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can sometimes provide a surface for crystals to start forming.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the reduction of 4-Fluoro-3-nitrobenzaldehyde with NaBH₄?
A1: Protic solvents like methanol or ethanol are commonly used for this reaction as they help to protonate the intermediate alkoxide.[1][2] A mixture of a protic solvent with an aprotic solvent like tetrahydrofuran (THF) can also be effective. The choice of solvent can influence the reaction rate and selectivity, so it's worth experimenting to find the optimal system for your specific setup.
Q2: What is the ideal temperature for this reaction?
A2: The reaction is typically started at a low temperature, such as 0°C, to control the initial exothermic reaction upon the addition of NaBH₄. After the addition is complete, the reaction is often allowed to warm to room temperature and stirred until completion. Monitoring by TLC is essential to determine the optimal reaction time and to ensure the reaction does not proceed to over-reduction at higher temperatures.
Q3: How can I effectively purify the final product?
A3:
-
Recrystallization: This is a powerful technique for purifying solid organic compounds.[5][6][7] Experiment with different solvents (e.g., ethanol, isopropanol, or a mixture like ethyl acetate/hexanes) to find the best one for your product.
-
Column Chromatography: If recrystallization does not provide the desired purity, column chromatography is an excellent alternative.[8] A silica gel stationary phase is typically used, with a mobile phase of intermediate polarity, such as a mixture of ethyl acetate and hexanes. The optimal mobile phase composition can be determined by running TLC plates with different solvent ratios.
Q4: How do I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Spot the reaction mixture alongside the starting material on a TLC plate. The disappearance of the starting material spot and the appearance of a new, more polar product spot (due to the alcohol group) indicates that the reaction is proceeding. The product, being an alcohol, will have a lower Rf value than the starting aldehyde.
Experimental Protocols
Optimized Synthesis of this compound
This protocol is a general guideline. You may need to optimize it for your specific laboratory conditions.
Materials:
-
4-Fluoro-3-nitrobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Ethanol (or Methanol)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Fluoro-3-nitrobenzaldehyde (1.0 eq) in ethanol (10-15 mL per gram of aldehyde).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.1-1.5 eq) portion-wise over 10-15 minutes, ensuring the temperature remains below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture for 1-3 hours, monitoring the progress by TLC (e.g., using a 3:1 mixture of hexanes:ethyl acetate as the eluent).
-
Once the starting material is consumed, cool the reaction mixture back to 0°C and slowly quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography.
Data Presentation: Solvent Selection for Recrystallization
| Solvent/Solvent System | Solubility at Room Temp. | Solubility when Hot | Crystal Formation on Cooling |
| Water | Insoluble | Insoluble | N/A |
| Ethanol | Sparingly Soluble | Soluble | Good |
| Isopropanol | Sparingly Soluble | Soluble | Good |
| Ethyl Acetate/Hexanes | Sparingly Soluble | Soluble | Very Good |
| Dichloromethane | Soluble | Soluble | Poor |
Visualization of Experimental Workflow
References
- 1. studylib.net [studylib.net]
- 2. Sodium Borohydride [commonorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. www1.chem.umn.edu [www1.chem.umn.edu]
- 5. Home Page [chem.ualberta.ca]
- 6. mt.com [mt.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
chemoselectivity of borane reduction with nitro and fluoro groups present
Topic: Chemoselectivity of Borane Reduction with Nitro and Fluoro Groups Present For: Researchers, Scientists, and Drug Development Professionals From: Your Senior Application Scientist
Welcome to the technical support center. This guide is designed to provide in-depth insights and practical solutions for navigating the complexities of chemoselective reductions using borane (BH₃), specifically in molecules containing both nitro and fluoro functional groups. Our goal is to move beyond simple protocols and explain the causality behind the chemistry, enabling you to troubleshoot and optimize your reactions effectively.
Introduction: The Challenge of Selectivity
The selective reduction of a nitro group to an amine is a cornerstone transformation in organic synthesis, particularly in the development of pharmaceuticals and fine chemicals. However, when the substrate contains other potentially reducible functional groups, such as halogens, achieving the desired chemoselectivity can be a significant challenge. While catalytic hydrogenation is a common method for nitro reduction, it often leads to undesired side reactions like dehalogenation, especially with chloro, bromo, and iodo substituents.[1] Fluoro groups are generally more robust, but selectivity remains a key consideration.
Borane (BH₃) and its complexes (e.g., BH₃·THF, BH₃·SMe₂) offer a unique reactivity profile that can be exploited to overcome these challenges. Unlike nucleophilic hydride reagents such as sodium borohydride (NaBH₄), borane is an electrophilic reducing agent.[2][3] This fundamental difference dictates its reactivity and is the key to understanding its chemoselectivity.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the use of borane for reducing substrates with nitro and fluoro groups.
Q1: Why is borane (BH₃) typically unreactive towards nitro groups?
A1: The unreactivity stems from borane's nature as an electrophile, or Lewis acid.[2] It seeks out and reacts fastest with electron-rich centers. A nitro group (–NO₂) is strongly electron-withdrawing, which deactivates the nitrogen and oxygen atoms towards attack by electrophilic borane. Therefore, under standard conditions, boranes are generally inert towards nitro groups and require some form of activation to proceed.[4]
Q2: Can BH₃ selectively reduce a nitro group without cleaving a carbon-fluorine (C-F) bond?
A2: Absolutely. The aromatic C-F bond is exceptionally strong and is not susceptible to reduction by borane or its common complexes. This makes borane-based methods a potentially superior choice over other reductive strategies, like catalytic hydrogenation with Pd/C, where dehalogenation can be a competing reaction pathway.[1]
Q3: What specific conditions or substrate features are required to reduce a nitro group with borane?
A3: While borane itself is inert, reduction can be achieved under specific circumstances:
-
Transition Metal Catalysis: The use of transition metal salts can activate borane or borohydride reagents to promote nitro group reduction.[4]
-
Amine-Borane Complexes: Reagents like ammonia-borane (NH₃BH₃) can reduce nitroarenes, often in the presence of a catalyst such as supported gold nanoparticles.[5][6][7]
-
Intramolecular Directing Groups: The most elegant and highly chemoselective method involves the use of a directing group on the substrate itself. A recent study demonstrated that a phenolic hydroxyl group positioned ortho to a nitro group can direct the reduction with simple BH₃-THF.[4] The hydroxyl group first reacts with borane to form an oxyborane intermediate, which then facilitates an intramolecular hydride transfer to the adjacent nitro group through a cyclic transition state.[4]
Q4: How does the reactivity of borane (BH₃) differ from sodium borohydride (NaBH₄) in this context?
A4: The difference is profound and rooted in their electronic nature.
-
Borane (BH₃): An electrophilic reagent that reduces electron-rich functional groups. Its general reactivity order is: Carboxylic Acids > Aldehydes > Ketones. It is generally unreactive with esters and nitro groups unless activated.[2][8][9]
-
Sodium Borohydride (NaBH₄): A nucleophilic hydride (H⁻) donor that reduces electron-poor functional groups. Its reactivity order is: Aldehydes > Ketones. It is unreactive with carboxylic acids, esters, and nitro groups under standard conditions.[2][10] To reduce a nitro group, NaBH₄ requires activation with catalysts like FeCl₂ or Ni(PPh₃)₄.[10][11]
Table 1: Comparative Selectivity of Common Reducing Agents
| Reagent | Target: Aromatic Nitro Group | Aromatic C-F Bond | Ester Group | Carboxylic Acid |
| BH₃·THF | Generally Unreactive (Reactive with ortho-OH direction)[4] | Inert | Inert | Highly Reactive [12] |
| NaBH₄ | Generally Unreactive (Requires catalyst)[10][11] | Inert | Slowly Reactive [10] | Inert (Reacts with proton)[2] |
| H₂ / Pd-C | Highly Reactive [13] | Risk of Dehalogenation [1] | Reducible | Reducible |
Troubleshooting Guide
Encountering issues in the lab is part of the research process. This section provides a logical framework for diagnosing and solving common problems.
Problem: No reaction or very slow conversion of the nitro group.
This is the most common issue, given the inherent inertness of the nitro group towards borane.
Key Mechanistic Insight: The Role of a Directing Group
The chemoselective reduction of ortho-nitrophenols with BH₃-THF is a powerful reaction that hinges on a specific mechanism. Understanding this pathway is crucial for predicting its success with your substrate.
-
Oxyborane Formation: The acidic phenolic proton reacts with the first equivalent of borane to form an ortho-nitroaryloxyborane intermediate.
-
Intramolecular Hydride Transfer: This intermediate positions the borane moiety in close proximity to the nitro group, facilitating the transfer of a hydride (H⁻) from the boron to the nitrogen atom through a stable six-membered cyclic transition state.
-
Further Reduction & Hydrolysis: Subsequent steps involving additional borane equivalents and eventual aqueous workup lead to the final aniline product.
Experimental Protocols
This section provides a representative protocol for the selective reduction of a fluorinated ortho-nitrophenol.
Protocol 1: Chemoselective Reduction of 4-Fluoro-2-nitrophenol
Disclaimer: This protocol is based on established procedures.[4] All reactions should be performed by trained personnel in a well-ventilated fume hood, using appropriate personal protective equipment (PPE).
Materials:
-
4-Fluoro-2-nitrophenol
-
Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF
-
Dry Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add 4-fluoro-2-nitrophenol (1.0 equiv). Dissolve the starting material in dry THF (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add the 1.0 M solution of BH₃·THF (3.0–5.0 equiv.) dropwise to the stirred solution over 15-20 minutes. Vigorous gas evolution (H₂) will be observed initially.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–8 hours, monitoring the progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:EtOAc mobile phase).
-
Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of methanol until gas evolution ceases. This will destroy any excess borane.
-
Acidification & Extraction: Add 1 M HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers and wash sequentially with water and saturated NaHCO₃ solution. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 2-amino-4-fluorophenol.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. m.youtube.com [m.youtube.com]
- 4. jrfglobal.com [jrfglobal.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. jsynthchem.com [jsynthchem.com]
- 11. thieme-connect.com [thieme-connect.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
stability of 4-Fluoro-3-nitrobenzyl alcohol under acidic or basic conditions
Welcome to the technical support center for 4-Fluoro-3-nitrobenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, you will find answers to frequently asked questions and robust protocols to assess its stability under various conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common questions and potential issues encountered when working with this compound, with a focus on its stability in acidic and basic media.
Question 1: What are the primary stability concerns for this compound in acidic solutions?
When subjected to acidic conditions, particularly at elevated temperatures, the primary points of reactivity for this compound are the benzylic alcohol and the nitro group.
-
Benzylic Alcohol: The hydroxyl group can be protonated by a strong acid, forming a good leaving group (water). This can lead to the formation of a benzylic carbocation, which is destabilized by the electron-withdrawing nitro group.[1] While this destabilization makes SN1-type reactions less favorable than for unsubstituted benzyl alcohol, it doesn't entirely preclude reactivity.[2] Possible subsequent reactions include:
-
Etherification: In an alcoholic solvent or in the presence of another alcohol molecule, acid-catalyzed dehydration can lead to the formation of a dibenzyl ether.[3]
-
Substitution: If a strong nucleophile is present in the acidic medium (e.g., chloride from HCl), nucleophilic substitution can occur to form the corresponding benzyl halide.[3]
-
-
Nitro Group: Aromatic nitro groups are generally stable in acidic conditions. However, under strongly reducing acidic conditions (e.g., using metals like zinc, iron, or tin in acid), the nitro group can be reduced to an amino group.[4] This is a common synthetic transformation and should be a consideration if such reagents are present.[4]
Troubleshooting Acidic Condition Instability:
| Observation | Potential Cause | Recommended Action |
| Appearance of a new, less polar spot on TLC. | Formation of a dibenzyl ether or benzyl halide. | Confirm the identity of the new compound using LC-MS or NMR. If undesired, consider using a less acidic catalyst, lower reaction temperatures, or a shorter reaction time. |
| Appearance of a new, more polar spot on TLC. | Reduction of the nitro group to an amine (if reducing agents are present). | Verify the presence of any reducing agents. If reduction is unintentional, ensure all reagents are free from such contaminants. |
| General decomposition (multiple new spots on TLC). | Harsh acidic conditions (high temperature, strong acid concentration). | Reduce the acid concentration and/or the reaction temperature. Perform a time-course study to find the optimal reaction time before significant degradation occurs. |
Question 2: How does this compound behave in the presence of bases?
The primary concern in basic media is the potential for reactions involving the nitro group and the benzylic alcohol.
-
Nitro Group: While the nitro group itself is relatively stable, its strong electron-withdrawing nature can influence the reactivity of the aromatic ring. In the presence of very strong bases and nucleophiles, nucleophilic aromatic substitution (SNAr) could theoretically occur, though this is generally less common for fluorine compared to other halogens unless the ring is highly activated.
-
Benzylic Alcohol: The benzylic alcohol proton is weakly acidic and can be deprotonated by a strong base to form an alkoxide. This can increase its nucleophilicity. More significantly, in the presence of an oxidizing agent, the benzylic alcohol can be oxidized to the corresponding aldehyde and further to a carboxylic acid.[5] While not a direct stability issue with the base itself, many reaction conditions involving bases might also be oxidative.
-
Salt Formation: Aromatic nitro compounds can form salts in the presence of a base, although this is more pronounced for nitroalkanes with acidic α-hydrogens.[6][7]
Troubleshooting Basic Condition Instability:
| Observation | Potential Cause | Recommended Action |
| Formation of colored byproducts. | Potential reactions involving the nitro group, such as the formation of azoxy or azo compounds under certain reducing basic conditions.[6] | Characterize the byproducts. If these reactions are problematic, consider performing the reaction under an inert atmosphere to minimize oxidative side reactions. |
| Oxidation to aldehyde or carboxylic acid. | Presence of an oxidizing agent in the basic medium. | Ensure the reaction is performed under an inert atmosphere if oxidation is not desired. Use deoxygenated solvents. |
| No reaction or slow reaction. | Insufficient base strength to deprotonate the alcohol for subsequent reactions. | Consider using a stronger base or a different solvent system to enhance reactivity. |
Question 3: Is the C-F bond stable under typical acidic or basic experimental conditions?
The carbon-fluorine bond on an aromatic ring is exceptionally strong and generally very stable under a wide range of acidic and basic conditions.[8] The addition of fluorine atoms to an aromatic ring can enhance its thermal and chemical resistance.[8][9] Therefore, cleavage of the C-F bond is not a common degradation pathway under typical laboratory conditions.
Experimental Protocols
The following protocols provide a framework for assessing the stability of this compound under user-defined acidic and basic conditions.
Protocol 1: Acidic Stability Assessment
Objective: To determine the stability of this compound in the presence of a specific acid over time.
Materials:
-
This compound
-
Selected acid (e.g., 1M HCl, Trifluoroacetic acid)
-
An appropriate solvent (e.g., Methanol, Acetonitrile)
-
Thin Layer Chromatography (TLC) plates and chamber
-
LC-MS system for analysis
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in the chosen solvent (e.g., 1 mg/mL).
-
Reaction Setup: In a clean vial, add a known volume of the stock solution and the selected acid to achieve the desired final concentration.
-
Time-Course Monitoring:
-
Immediately take a time-zero (t=0) aliquot for analysis.
-
Incubate the reaction mixture at the desired temperature (e.g., room temperature, 50 °C).
-
Take aliquots at regular intervals (e.g., 1, 2, 4, 8, 24 hours).
-
Neutralize each aliquot with a suitable base (e.g., saturated sodium bicarbonate) before analysis.
-
-
Analysis:
-
Spot each neutralized aliquot on a TLC plate and develop it in an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexane) to visually monitor for the appearance of new spots.
-
Analyze each aliquot by LC-MS to quantify the remaining parent compound and identify any potential degradation products.
-
Protocol 2: Basic Stability Assessment
Objective: To evaluate the stability of this compound in the presence of a specific base over time.
Materials:
-
This compound
-
Selected base (e.g., 1M NaOH, Triethylamine)
-
An appropriate solvent (e.g., Methanol, Tetrahydrofuran)
-
TLC plates and chamber
-
LC-MS system for analysis
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in the chosen solvent (e.g., 1 mg/mL).
-
Reaction Setup: In a clean vial, add a known volume of the stock solution and the selected base to achieve the desired final concentration.
-
Time-Course Monitoring:
-
Take a time-zero (t=0) aliquot for analysis.
-
Incubate the reaction mixture at the desired temperature.
-
Take aliquots at regular intervals.
-
Neutralize each aliquot with a suitable acid (e.g., 1M HCl) before analysis.
-
-
Analysis:
-
Monitor the reaction progress by TLC.
-
Quantify the parent compound and identify degradation products using LC-MS.
-
Visualizing Potential Degradation Pathways
The following diagrams illustrate potential degradation pathways for this compound under specific conditions.
Caption: Potential reactions of this compound under acidic conditions.
Caption: Potential reactions of this compound under basic conditions.
Summary of Stability Profile
| Condition | Functional Group | Potential Reaction | Relative Stability |
| Acidic | Benzylic Alcohol | Etherification, Substitution | Moderate; sensitive to strong acids and heat. |
| Nitro Group | Reduction (with reducing agents) | High (in non-reducing acids). | |
| Fluoro Group | - | Very High.[8][9] | |
| Basic | Benzylic Alcohol | Oxidation (with oxidants) | Moderate; sensitive to oxidative conditions. |
| Nitro Group | - | High. | |
| Fluoro Group | - | Very High.[8][9] |
References
- 1. benchchem.com [benchchem.com]
- 2. Alcohol Reactivity [www2.chemistry.msu.edu]
- 3. Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. Benzoic acid - Wikipedia [en.wikipedia.org]
- 6. nowgonggirlscollege.co.in [nowgonggirlscollege.co.in]
- 7. jogamayadevicollege.ac.in [jogamayadevicollege.ac.in]
- 8. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
challenges in scaling up the synthesis of 4-Fluoro-3-nitrobenzyl alcohol
Technical Support Center: Synthesis of 4-Fluoro-3-nitrobenzyl alcohol
Welcome to the technical support center for the synthesis of this compound (FNBA). This guide is designed for researchers, chemists, and process development professionals to navigate the complexities associated with scaling up the synthesis of this important chemical intermediate. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven insights.
Part 1: Troubleshooting Guide - Common Scale-Up Issues
Scaling up any chemical synthesis introduces challenges not always apparent at the bench scale. Below are specific issues encountered during the synthesis of this compound, presented in a question-and-answer format to directly address your experimental hurdles.
Q1: My reduction of 4-Fluoro-3-nitrobenzoic acid to the corresponding alcohol is sluggish and gives a low yield. What are the likely causes and solutions?
This is a common bottleneck. The reduction of an electron-deficient carboxylic acid like 4-fluoro-3-nitrobenzoic acid can be challenging. The issue often stems from one of three areas: the reducing agent, reaction conditions, or the starting material itself.
Potential Causes & Recommended Solutions
| Problem Area | Potential Cause | Recommended Solution & Scientific Rationale |
| Reducing Agent | Decomposition of Sodium Borohydride (NaBH₄): NaBH₄ can hydrolyze in protic solvents, especially under neutral or acidic conditions, releasing hydrogen gas and losing its reductive power.[1] | 1. Use a Stabilized Solution: Prepare NaBH₄ solutions in cold, dilute (e.g., 0.1M) sodium hydroxide to significantly slow the rate of hydrolysis.[1] 2. Handle Under Inert Atmosphere: Handle solid NaBH₄ under an inert gas like nitrogen or argon to prevent degradation from atmospheric moisture.[2] |
| Insufficient Activation: Carboxylic acids are generally less reactive towards NaBH₄ compared to aldehydes or ketones. | 1. Use an Activating Agent: Consider a mixed anhydride system. One effective, solvent-free method involves the in-situ activation of the carboxylic acid with 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) prior to the addition of NaBH₄.[3] This forms a highly reactive intermediate that is readily reduced. 2. Alternative Reductants: For large-scale operations, consider borane complexes like Borane-THF (BH₃·THF), which are more reactive towards carboxylic acids. However, these require stringent handling protocols. | |
| Reaction Conditions | Low Temperature: While initial cooling is necessary to control the exotherm, maintaining too low a temperature can significantly slow down the reaction rate. | 1. Controlled Temperature Ramp: After the initial controlled addition of the reducing agent at a low temperature (e.g., 0-5 °C), allow the reaction to slowly warm to room temperature and stir for several hours to ensure completion. Monitor progress by TLC or HPLC. |
| Poor Solubility: The starting material or its salts may have limited solubility in the reaction solvent, leading to a heterogeneous mixture and slow reaction. | 1. Solvent Screening: While THF is common, explore other ethereal solvents or solvent mixtures to improve solubility. 2. Phase Transfer Catalyst: For certain systems, a phase transfer catalyst can enhance the reaction rate if multiple phases are present. | |
| Starting Material | Impurity Profile: Impurities in the 4-fluoro-3-nitrobenzoic acid starting material can interfere with the reduction. | 1. Purity Analysis: Ensure the starting material is of high purity (>98%) using techniques like NMR and melting point analysis.[4] Recrystallize if necessary. |
Q2: I'm observing significant byproduct formation, primarily a compound with a different retention factor on TLC. How can I improve selectivity?
Byproduct formation is a major challenge in scaling up, impacting both yield and purification costs. In this synthesis, the most likely byproduct is from the reduction of the nitro group.
Primary Suspect: Reduction of the Nitro Group The nitro group is susceptible to reduction, especially with stronger reducing agents or under harsh conditions (e.g., elevated temperatures, presence of certain catalysts). Sodium borohydride is generally selective for carbonyls over nitro groups, but this selectivity can decrease under non-optimal conditions.
Mitigation Strategies:
-
Strict Temperature Control: Maintain a low reaction temperature (0-10 °C) throughout the addition of the reducing agent. The reduction of the nitro group often has a higher activation energy.
-
Stoichiometry Control: Use a minimal excess of the reducing agent (e.g., 1.5-2.0 equivalents for a carboxylic acid). A large excess can promote over-reduction.
-
pH Control During Work-up: During the aqueous quench, ensure the pH remains neutral or slightly basic. Acidic conditions can sometimes promote side reactions.
-
Confirm Byproduct Identity: Isolate and characterize the byproduct. If it is the corresponding aniline derivative (4-fluoro-3-aminobenzyl alcohol), it confirms that the nitro group is being reduced.
Q3: The final product, this compound, is difficult to purify by crystallization and turns yellow upon storage. What are the best practices for purification and handling?
Achieving high purity is critical, and product stability is paramount for storage and downstream use.
Purification Strategy:
-
Primary Purification (Crystallization):
-
Solvent Screening: The key is finding a solvent system where the product is soluble at elevated temperatures but sparingly soluble at room or lower temperatures, while impurities remain in the mother liquor. A common and effective system is an isopropanol/water or ethanol/water mixture.
-
Procedure: Dissolve the crude product in a minimal amount of hot alcohol. Slowly add hot water until the solution becomes slightly turbid. Add a small amount of alcohol to redissolve the solid, then allow the solution to cool slowly. This promotes the formation of well-defined crystals.
-
-
Secondary Purification (Chromatography):
-
If crystallization fails to provide the desired purity, column chromatography on silica gel is effective.
-
Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and gradually increasing to 40:60) is typically effective for separating the alcohol from less polar starting materials and more polar byproducts.[5]
-
Stability and Storage:
-
Discoloration: Nitroaromatic compounds, including nitrobenzyl alcohols, are often light-sensitive and can degrade over time, leading to a yellow or brownish appearance.[6][7] This is likely due to photo-initiated oxidation or decomposition pathways.[8]
-
Optimal Storage: Store the purified solid in an amber glass bottle to protect it from light.[8] For long-term storage, flushing the container with an inert gas (argon or nitrogen) and storing it in a cool, dry place is recommended.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary safety hazards to consider when scaling up the synthesis of this compound?
Scaling this process requires a rigorous safety assessment focusing on two key areas: the nitration reaction (if starting from a non-nitrated precursor) and the reduction step.
Key Hazards & Mitigation
| Hazard Area | Specific Risk | Mitigation & Best Practices |
| Nitration Reaction | Thermal Runaway: Nitration with mixed acids (sulfuric and nitric acid) is highly exothermic. A loss of cooling can lead to a rapid temperature and pressure increase, potentially causing an explosion.[9][10] | 1. Reaction Calorimetry: Use a reaction calorimeter (e.g., RC1) to measure the heat of reaction and determine the maximum temperature of the synthesis reaction (MTSR) before scaling up.[9] 2. Controlled Addition: Add the nitrating agent slowly and sub-surface to the substrate solution with efficient stirring and cooling. 3. Continuous Flow Chemistry: For industrial scale, consider using microreactors or continuous flow reactors, which offer superior heat transfer and minimize the volume of hazardous reaction mixture at any given time, enhancing safety.[11][12] |
| Reduction with NaBH₄ | Hydrogen Gas Evolution: NaBH₄ reacts with water and other protic solvents to release flammable hydrogen gas.[1] In a large, enclosed vessel, this can create an explosive atmosphere. | 1. Adequate Ventilation: Perform the reaction in a well-ventilated fume hood or reactor bay with appropriate gas scrubbing. 2. Controlled Quenching: Quench the reaction by slowly adding the reaction mixture to a cooled, stirred aqueous solution. Never add water quickly to a large volume of unreacted NaBH₄. |
| Exothermic Hydrolysis: The hydrolysis of NaBH₄ is also highly exothermic and can lead to a runaway reaction if not controlled.[1] | 1. Stabilized Solutions: Use a caustic-stabilized NaBH₄ solution to minimize background hydrolysis.[13] 2. Robust Cooling: Ensure the reactor's cooling system can handle the heat load from both the desired reduction and any potential hydrolysis. | |
| Product Stability | Thermal Decomposition: Nitroaromatic compounds can decompose exothermically at elevated temperatures.[7][10] | 1. Thermal Analysis: Perform Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) on the final product to determine its onset of decomposition.[7] 2. Avoid High Temperatures: Do not exceed safe temperature limits during drying or subsequent processing steps. |
Q2: What is a reliable, step-by-step protocol for the lab-scale reduction of 4-fluoro-3-nitrobenzoic acid?
This protocol provides a robust method for the reduction at a laboratory scale, which can serve as a baseline for process development.
Protocol: Reduction of 4-Fluoro-3-nitrobenzoic acid
Materials:
-
4-Fluoro-3-nitrobenzoic acid (1.0 eq)
-
Sodium borohydride (NaBH₄) (2.0 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Boron trifluoride etherate (BF₃·OEt₂) (1.2 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 4-fluoro-3-nitrobenzoic acid (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of NaBH₄: Add sodium borohydride (2.0 eq) portion-wise to the stirred solution, ensuring the temperature does not exceed 5 °C.
-
Activation: Slowly add boron trifluoride etherate (1.2 eq) dropwise via syringe over 30-45 minutes, maintaining the internal temperature below 10 °C. The in-situ generation of diborane is the active reducing species.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 30% Ethyl Acetate in Hexanes. The product alcohol will have a higher Rf than the starting carboxylic acid.
-
Quenching: Once the starting material is consumed, cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an isopropanol/water mixture.
Q3: Which analytical techniques are best for monitoring reaction progress and final product purity?
A combination of techniques is recommended for robust process control.
-
Thin Layer Chromatography (TLC): Ideal for rapid, qualitative in-process checks. A mobile phase of 30-40% ethyl acetate in hexanes on silica plates will effectively separate the starting acid (baseline), the product alcohol (mid-Rf), and less polar intermediates.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis of reaction progress and final purity. A reverse-phase C18 column with a water/acetonitrile gradient mobile phase and UV detection (e.g., at 254 nm) provides excellent resolution and accurate quantification of the product and any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product and for identifying any byproducts in the crude or purified material. The disappearance of the carboxylic acid proton (~10-12 ppm) and the appearance of the benzylic CH₂ protons (~4.8 ppm) and the alcohol proton are key markers in ¹H NMR.
-
Gas Chromatography (GC): Can be used if the compound is thermally stable enough for volatilization. It is particularly useful for detecting residual solvents.
Part 3: Visualizations & Workflows
Diagrams
A clear understanding of the process flow and decision-making logic is crucial for successful scale-up.
Caption: General synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. icheme.org [icheme.org]
- 2. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 3. rsc.org [rsc.org]
- 4. 4-Fluoro-3-nitrobenzoic acid 98 453-71-4 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. icheme.org [icheme.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Fluoro-3-nitrobenzyl alcohol and 4-Chloro-3-nitrobenzyl alcohol in Nucleophilic Aromatic Substitution
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate starting materials is a critical decision that profoundly influences the efficiency and outcome of a synthetic route. In the realm of nucleophilic aromatic substitution (SNAr), the choice of halogen in an activated aromatic system is not merely a matter of atomic weight, but a nuanced decision with significant implications for reaction kinetics. This guide provides an in-depth, objective comparison of the reactivity of two key building blocks: 4-fluoro-3-nitrobenzyl alcohol and 4-chloro-3-nitrobenzyl alcohol. By delving into the underlying mechanistic principles and providing supporting experimental data and protocols, this document aims to equip scientists with the knowledge to make informed decisions in their synthetic endeavors.
The Decisive Role of the Halogen in SNAr Reactivity
Nucleophilic aromatic substitution is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[1] The presence of strong electron-withdrawing groups, such as the nitro group (-NO₂) ortho or para to the leaving group, is crucial for activating the ring towards nucleophilic attack.[1]
A common misconception, arising from knowledge of aliphatic nucleophilic substitution (SN1 and SN2), is that the reactivity of halogens as leaving groups follows the trend of bond strength, with iodide being the most reactive and fluoride the least. However, in SNAr reactions, the opposite is often true, with a general reactivity order of F > Cl > Br > I.[2] This "element effect" is a direct consequence of the reaction mechanism.
The rate-determining step in most SNAr reactions is the initial attack of the nucleophile to form the Meisenheimer complex.[2] The highly electronegative fluorine atom exerts a powerful inductive electron-withdrawing effect, stabilizing the developing negative charge in the transition state leading to the Meisenheimer complex. This stabilization lowers the activation energy of the rate-determining step, thereby increasing the overall reaction rate. While the carbon-fluorine bond is stronger than the carbon-chlorine bond, its cleavage occurs in the fast, second step of the reaction and therefore does not influence the overall rate.
Physicochemical Properties: A Side-by-Side Comparison
A fundamental understanding of the physical properties of these reagents is essential for their effective use in the laboratory. The following table summarizes key physicochemical data for this compound and 4-chloro-3-nitrobenzyl alcohol.
| Property | This compound | 4-Chloro-3-nitrobenzyl alcohol |
| CAS Number | 20274-69-5[3] | 55912-20-4[4] |
| Molecular Formula | C₇H₆FNO₃[3] | C₇H₆ClNO₃[4] |
| Molecular Weight | 171.13 g/mol [3] | 187.58 g/mol [4] |
| Melting Point | Not specified | 59-67 °C[4] |
| Appearance | Solid[5] | Off-white to light brown powder[4] |
Experimental Comparison: A Protocol for Reactivity Assessment
To provide a tangible comparison of the reactivity of these two compounds, a detailed experimental protocol for a representative SNAr reaction is presented below. This protocol describes the reaction of this compound and 4-chloro-3-nitrobenzyl alcohol with a common nucleophile, ammonia, to form 4-amino-3-nitrobenzyl alcohol. This experiment can be readily adapted for kinetic monitoring to quantify the difference in reaction rates.
Objective:
To compare the reactivity of this compound and 4-chloro-3-nitrobenzyl alcohol in a nucleophilic aromatic substitution reaction with ammonia.
Reaction Scheme:
Caption: SNAr reaction of 4-halo-3-nitrobenzyl alcohols with ammonia.
Materials:
-
This compound
-
4-Chloro-3-nitrobenzyl alcohol
-
Methanol
-
Liquid ammonia
-
Autoclave
-
Rotary evaporator
-
Ether
-
2-B ethanol
-
Ethyl acetate
-
Thin-layer chromatography (TLC) plates (silica gel)
-
UV lamp
Procedure:
This protocol is adapted from the synthesis of 4-amino-3-nitrobenzyl alcohol from the chloro- derivative.[6]
-
Reaction Setup: In two separate, appropriately sized cold autoclaves, place 0.1 mol of either this compound or 4-chloro-3-nitrobenzyl alcohol.
-
Solvent and Reagent Addition: To each autoclave, add 100 mL of methanol and 80 mL of liquid ammonia.
-
Reaction Conditions: Seal the autoclaves and heat them to 150 °C. Maintain this temperature for 6 hours.
-
Work-up: After cooling the autoclaves to room temperature, carefully vent them. Evaporate the reaction mixtures to dryness in vacuo.
-
Extraction: Take up the residues in ether and filter the solutions to remove any ammonium halide salts.
-
Isolation: Evaporate the ether filtrates in vacuo to yield the solid product, 4-amino-3-nitrobenzyl alcohol.
-
Purification: Recrystallize the crude product from a mixture of 2-B ethanol and ethyl acetate.
-
Analysis: Determine the yield and melting point of the purified product from both reactions. Monitor the progress of the reactions at various time points using TLC to qualitatively assess the relative reaction rates.
Expected Outcome:
Based on the principles of SNAr, it is expected that the reaction with this compound will proceed at a significantly faster rate than the reaction with 4-chloro-3-nitrobenzyl alcohol. This should be observable through TLC analysis, where the starting material spot for the fluoro- compound will disappear more rapidly. Consequently, under identical reaction times, the yield of 4-amino-3-nitrobenzyl alcohol is anticipated to be higher from the fluoro- starting material.
Mechanistic Insight: Visualizing the SNAr Pathway
The difference in reactivity can be best understood by examining the mechanism of the SNAr reaction. The following diagrams illustrate the key steps and the stabilizing effect of the halogen substituent.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Caption: Experimental workflow for the comparative SNAr reaction.
Conclusion and Practical Implications
The comparative analysis of this compound and 4-chloro-3-nitrobenzyl alcohol unequivocally demonstrates the superior reactivity of the fluoro- derivative in nucleophilic aromatic substitution reactions. This enhanced reactivity is a direct consequence of the high electronegativity of fluorine, which stabilizes the intermediate Meisenheimer complex and accelerates the rate-determining step of the reaction.
For researchers and drug development professionals, this has several practical implications:
-
Milder Reaction Conditions: The higher reactivity of this compound may allow for the use of milder reaction conditions (e.g., lower temperatures, shorter reaction times), which can lead to improved energy efficiency and reduced formation of byproducts.
-
Increased Yields: Under identical conditions, the use of the fluoro- analogue is likely to result in higher yields of the desired product.
-
Broader Substrate Scope: The enhanced reactivity may enable reactions with weaker nucleophiles that are unreactive towards the chloro- analogue.
References
A Senior Application Scientist's Guide to Fluoro-Nitrobenzyl Alcohol Isomers: A Comparative Analysis
For researchers and professionals in drug development and synthetic chemistry, the subtle shift of a functional group on an aromatic ring is anything but trivial. This guide delves into the nuanced yet critical differences between 4-Fluoro-3-nitrobenzyl alcohol and its positional isomers. The placement of the electron-withdrawing fluorine and nitro groups dramatically alters the molecule's physicochemical properties, spectral signatures, and chemical reactivity. Understanding these differences is paramount for rational design in synthesis, predicting biological activity, and developing novel materials. This document provides a comparative analysis grounded in experimental data and mechanistic principles to guide your research and application development.
Physicochemical Properties: The Isomeric Effect
The position of the substituents directly influences intermolecular forces, crystal lattice packing, and polarity, leading to distinct physical properties. While all isomers share the same molecular formula (C₇H₆FNO₃) and molecular weight (approx. 171.13 g/mol ), their melting points and physical states can vary significantly, impacting handling, solubility, and formulation.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) |
| This compound | 20274-69-5 | C₇H₆FNO₃ | 171.127 | Solid | Not specified |
| 2-Fluoro-5-nitrobenzyl alcohol | 63878-73-9 | C₇H₆FNO₃ | 171.13 | Light yellow solid | 68-71 |
| 3-Fluoro-4-nitrobenzyl alcohol | 503315-74-0 | C₇H₆FNO₃ | 171.13 | Not specified | Not specified |
| 4-Fluoro-2-nitrobenzyl alcohol | 1043416-40-5 | C₇H₆FNO₃ | 171.13 | Off-white solid | Not specified |
| 5-Fluoro-2-nitrobenzyl alcohol | Not available | C₇H₆FNO₃ | 171.13 | Solid | Not specified |
Data compiled from multiple chemical supplier and database sources.[1][2][3][4][5][6]
Spectroscopic Characterization: Deciphering Isomeric Signatures
Spectroscopy is the cornerstone of structural elucidation. For these isomers, NMR and IR spectroscopy provide unique fingerprints that allow for unambiguous identification.
¹H NMR Spectroscopy
The chemical shift and splitting patterns of the aromatic protons are highly diagnostic. The strong electron-withdrawing effects of both the nitro (-NO₂) and fluoro (-F) groups deshield adjacent protons, shifting them downfield.
-
Benzylic Protons (-CH₂OH): Typically appear as a singlet or a doublet (if coupled to the hydroxyl proton) between δ 4.5 and 4.9 ppm. The precise shift is influenced by the overall electronic environment of the ring.
-
Aromatic Protons (Ar-H): Appear between δ 7.0 and 8.5 ppm. The key to differentiation lies in the multiplicity and coupling constants (J-values), which are dictated by the relative positions of the protons and substituents. For instance, in 2-Fluoro-5-nitrobenzyl alcohol, the proton at C6 is a doublet of doublets due to coupling with both the C4 proton and the fluorine atom.[2]
-
Hydroxyl Proton (-OH): A broad singlet whose chemical shift is concentration and solvent-dependent.
FT-IR Spectroscopy
Infrared spectroscopy is invaluable for confirming the presence of key functional groups. All isomers will exhibit characteristic absorption bands:
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the alcohol hydroxyl group.
-
C-H Stretch: Aromatic C-H stretches appear just above 3000 cm⁻¹, while the benzylic C-H stretches are found between 2850-2960 cm⁻¹.
-
N-O Stretch (Nitro Group): Two strong, sharp bands are the hallmark of the nitro group: an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.
-
C-F Stretch: A strong band in the 1000-1400 cm⁻¹ region.
-
C=O Stretch (of Ester Product): In reactions like acetylation, the appearance of a strong carbonyl (C=O) stretch between 1650-1750 cm⁻¹ confirms product formation.[7]
Chemical Reactivity: A Tale of Electronic Effects
The true divergence between these isomers is revealed in their chemical reactivity. The interplay between the inductive (-I) and resonance (-R) effects of the fluoro and nitro substituents governs the electron density at the benzylic carbon and on the aromatic ring, dictating their behavior in chemical transformations.
Caption: Dominant electronic effects of nitro and fluoro substituents.
Oxidation of the Benzylic Alcohol
The conversion of the benzyl alcohol to the corresponding benzaldehyde is a fundamental reaction. The rate of this oxidation is highly sensitive to the electron density at the benzylic carbon.
-
Causality: A more electron-deficient benzylic carbon will be less susceptible to oxidation. The combined electron-withdrawing strength of the substituents, particularly when their effects are additive at the benzylic position (e.g., a nitro group para to the alcohol), will slow the reaction down.
-
Comparative Prediction: Isomers like 3-Fluoro-4-nitrobenzyl alcohol, where the powerful -R effect of the nitro group is directed at the benzylic carbon, are expected to be oxidized more slowly than isomers like this compound, where the nitro group is meta and only exerts a -I effect on the benzylic position. This principle has been demonstrated in comparisons between 3-nitrobenzyl alcohol and 4-nitrobenzyl alcohol, with the latter reacting slower.[8]
Nucleophilic Aromatic Substitution (SₙAr)
The fluorine atom can act as a leaving group in SₙAr reactions. This reaction is highly dependent on the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.
-
Causality: An ortho or para nitro group is essential to stabilize the negatively charged Meisenheimer complex intermediate through resonance, thereby lowering the activation energy of the reaction. A meta nitro group cannot provide this resonance stabilization.
-
Comparative Prediction:
-
High Reactivity: 4-Fluoro-2-nitrobenzyl alcohol (ortho-nitro) and 3-Fluoro-4-nitrobenzyl alcohol (para-nitro) will be highly reactive towards nucleophiles.
-
Low Reactivity: this compound (meta-nitro) will be significantly less reactive, likely requiring harsh conditions for substitution to occur.
-
Applications in Research & Development
These isomers are not just academic curiosities; they are valuable building blocks in several advanced applications.
-
Synthetic Intermediates: The functional groups offer multiple handles for further chemical modification. The nitro group can be readily reduced to an amine, opening pathways to a vast array of pharmaceuticals and complex molecules.[9]
-
Photolabile Protecting Groups (PPGs): Isomers containing the ortho-nitrobenzyl alcohol motif are of particular importance in materials science and chemical biology.[10] This structural unit can be cleaved upon exposure to UV light, allowing for spatiotemporal control over the release of a protected functional group (e.g., a carboxylic acid).[11] This property is exploited in photodegradable hydrogels for tissue engineering, light-patternable thin films, and "caged" biological compounds.[10][12]
Caption: General mechanism for photocleavage of o-nitrobenzyl esters.
Experimental Protocols
To provide a practical framework for comparing these isomers, the following self-validating protocols are described.
Protocol: Comparative Oxidation using PCC
This protocol compares the oxidation rates of two isomers (e.g., 3-Fluoro-4-nitrobenzyl alcohol vs. This compound). The slower reaction of the para-nitro isomer is anticipated.
Workflow Diagram:
Caption: Workflow for the comparative oxidation experiment.
Methodology:
-
Preparation: In two separate round-bottom flasks, dissolve 1 mmol of Isomer A (e.g., 3-Fluoro-4-nitrobenzyl alcohol) and 1 mmol of Isomer B (e.g., this compound) in 10 mL of dichloromethane (DCM).
-
Oxidant Addition: To each flask, add 1.5 mmol of pyridinium chlorochromate (PCC) in one portion.
-
Reaction & Monitoring: Stir both reactions vigorously at room temperature. At regular intervals (e.g., 15, 30, 60, and 120 minutes), take an aliquot from each reaction mixture and spot on a TLC plate. Elute with a 3:1 mixture of hexane and ethyl acetate.
-
Analysis: Visualize the spots under UV light. The progress is determined by the disappearance of the starting alcohol spot and the appearance of the more nonpolar aldehyde spot. The reaction with 3-Fluoro-4-nitrobenzyl alcohol is expected to proceed more slowly.[8]
-
Workup: Upon completion (or after a set time), dilute the reaction mixture with 20 mL of diethyl ether and pass it through a short plug of silica gel to remove chromium salts. Concentrate the filtrate under reduced pressure to obtain the crude aldehyde.
Conclusion
The positional isomerism of fluoro- and nitro- groups on a benzyl alcohol scaffold is a powerful modulator of molecular properties and reactivity. Key distinctions arise from the electronic interplay of these substituents:
-
Physicochemical Properties: Melting points and solubility are altered due to changes in crystal packing and polarity.
-
Reactivity: The oxidation of the benzylic alcohol is hindered by strong electron-withdrawing effects at the para position. Conversely, nucleophilic aromatic substitution of the fluorine atom is dramatically accelerated by an ortho or para nitro group.
-
Applications: The ortho-nitrobenzyl isomers are particularly valuable as photolabile protecting groups.
This guide provides the foundational principles and experimental frameworks for researchers to select the appropriate isomer and predict its behavior, enabling more efficient and rational design in their scientific endeavors.
References
- 1. 4-Fluoro-3-nitro-benzyl alcohol | CymitQuimica [cymitquimica.com]
- 2. 2-FLUORO-5-NITROBENZYL ALCOHOL 96 CAS#: 63878-73-9 [m.chemicalbook.com]
- 3. CAS 1043416-40-5: 4-Fluoro-2-nitrobenzyl alcohol [cymitquimica.com]
- 4. 3-Fluoro-4-nitrobenzyl alcohol | C7H6FNO3 | CID 2774658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. chemuniverse.com [chemuniverse.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phototriggered labeling and crosslinking by 2-nitrobenzyl alcohol derivatives with amine selectivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Synthesis of 2-Fluoro-5-nitrobenzyl Alcohol and 4-Fluoro-3-nitrobenzyl Alcohol
Introduction
Fluoro-nitro substituted aromatic compounds are cornerstone building blocks in contemporary drug discovery and materials science. The specific positioning of electron-withdrawing nitro groups and electronegative fluorine atoms on a benzyl scaffold can profoundly influence molecular properties, including binding affinity to biological targets, metabolic stability, and pharmacokinetic profiles. This guide provides an in-depth comparative analysis of the synthetic routes to two structurally related, yet distinct, isomers: 2-fluoro-5-nitrobenzyl alcohol and 4-fluoro-3-nitrobenzyl alcohol.
We will dissect the prevalent synthetic strategies, focusing on the causality behind experimental choices, the challenges of regioselectivity, and the performance of key transformations. This document is intended for researchers and process chemists who require a nuanced understanding of how substituent placement dictates the optimal synthetic pathway.
Retrosynthetic Analysis: A Common Pathway Diverged by Precursors
The most direct and efficient synthetic route to both target alcohols involves the selective reduction of the corresponding benzaldehyde precursors. This strategy is favored due to the commercial availability of powerful and chemoselective reducing agents that can reduce an aldehyde in the presence of a nitro group.
The primary divergence in the synthesis of these two isomers, therefore, lies not in the final reduction step, but in the acquisition and synthesis of the precursor aldehydes: 2-fluoro-5-nitrobenzaldehyde and 4-fluoro-3-nitrobenzaldehyde . The electronic and directing effects of the substituents on the aromatic ring dictate the strategy for their respective syntheses, particularly during the critical nitration step.
Caption: Retrosynthetic overview for both target alcohols.
Synthesis of 2-Fluoro-5-nitrobenzyl Alcohol
The synthesis of this isomer is exceptionally straightforward, primarily due to a highly efficient and high-yielding final reduction step from its corresponding aldehyde.
Core Reaction: Aldehyde Reduction
The conversion of 2-fluoro-5-nitrobenzaldehyde to 2-fluoro-5-nitrobenzyl alcohol is typically achieved via reduction with sodium borohydride (NaBH₄) in a protic solvent like methanol.
Causality of Reagent Choice: Sodium borohydride is the reagent of choice for this transformation due to its excellent chemoselectivity. It is a mild reducing agent, potent enough to reduce aldehydes and ketones, but generally unreactive towards less electrophilic functional groups such as nitro groups and esters under standard conditions. This selectivity prevents the undesired reduction of the nitro group to an amine, which would require a more potent reducing agent like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.[1] The reaction is typically performed at a reduced temperature (0 °C) to control the exothermic reaction rate and enhance selectivity, leading to near-quantitative yields.[2]
References
A Spectroscopic Guide to Differentiating Nitrobenzyl Alcohol Isomers
In the landscape of pharmaceutical development and organic synthesis, the precise identification of isomeric compounds is a cornerstone of quality control and mechanistic understanding. The nitrobenzyl alcohols, existing as ortho (2-), meta (3-), and para (4-) isomers, present a classic case study in how the positional variation of a substituent dramatically influences the electronic environment of a molecule. This guide provides a comprehensive spectroscopic comparison of these three isomers, leveraging Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to provide a robust framework for their differentiation. We will delve into the theoretical underpinnings of the observed spectral differences, rooted in the electronic effects of the nitro group, and provide practical, step-by-step protocols for data acquisition.
The Decisive Role of the Nitro Group's Position
The nitro group (-NO₂) is a potent electron-withdrawing group, exerting its influence through both the inductive (-I) and resonance (-R) effects. The position of this group on the benzene ring relative to the hydroxymethyl group (-CH₂OH) creates distinct electronic environments for the protons and carbons in each isomer, leading to unique spectroscopic signatures.
-
Ortho (2-) and Para (4-) Isomers: In these isomers, the nitro group's strong -R effect significantly withdraws electron density from the aromatic ring, particularly at the ortho and para positions. This leads to a pronounced deshielding of the aromatic protons and carbons.
-
Meta (3-) Isomer: In the meta position, the nitro group's -R effect does not extend to the other positions on the ring. Its electron-withdrawing nature is primarily due to the -I effect, which is weaker than the combined -I and -R effects in the ortho and para isomers.[1] This results in a comparatively less deshielded aromatic system.
This fundamental difference in electronic distribution is the key to differentiating these isomers using NMR and IR spectroscopy.
Comparative ¹H NMR Analysis
The ¹H NMR spectra of the nitrobenzyl alcohol isomers are most distinguishable in the aromatic region. The chemical shifts of the benzylic protons (-CH₂OH) also provide valuable diagnostic information.
| Proton | 2-Nitrobenzyl Alcohol (δ, ppm) | 3-Nitrobenzyl Alcohol (δ, ppm) | 4-Nitrobenzyl Alcohol (δ, ppm) |
| -CH₂ | ~4.8-5.0 | ~4.8 | ~4.6-4.8 |
| -OH | Variable (typically ~2.5-5.5) | Variable (typically ~2.4) | Variable (typically ~3.6) |
| Aromatic H | ~7.4-8.1 | ~7.5-8.2 | ~7.6 & 8.2 (two doublets) |
Analysis of ¹H NMR Data:
-
Benzylic Protons (-CH₂): The benzylic protons of the 2-nitrobenzyl alcohol are the most deshielded (highest chemical shift) due to the strong anisotropic and inductive effects of the adjacent nitro group. The 4-nitrobenzyl alcohol shows a downfield shift compared to unsubstituted benzyl alcohol due to the electron-withdrawing nature of the para-nitro group. The benzylic protons of the 3-nitrobenzyl alcohol are the least deshielded of the three isomers, appearing at a chemical shift closer to that of benzyl alcohol itself.[2]
-
Aromatic Protons: The aromatic region of the 4-nitrobenzyl alcohol spectrum is the most straightforward to interpret, typically showing two distinct doublets corresponding to the two sets of equivalent aromatic protons.[3] The spectra of the 2-nitrobenzyl and 3-nitrobenzyl alcohols are more complex due to the lower symmetry, resulting in four distinct aromatic signals with characteristic splitting patterns (doublets, triplets, and doublet of doublets). The protons ortho to the nitro group in all isomers are the most deshielded and appear at the highest chemical shifts.
Comparative ¹³C NMR Analysis
The effect of the nitro group's position is even more pronounced in the ¹³C NMR spectra, providing a definitive method for isomer identification.
| Carbon | 2-Nitrobenzyl Alcohol (δ, ppm) | 3-Nitrobenzyl Alcohol (δ, ppm) | 4-Nitrobenzyl Alcohol (δ, ppm) |
| -CH₂ | ~61-62 | ~63-64 | ~64-65 |
| C-NO₂ (ipso) | ~147-148 | ~148 | ~147-148 |
| C-CH₂OH (ipso) | ~135-136 | ~143 | ~149-150 |
| Aromatic C | ~124-134 | ~121-135 | ~123-128 |
Analysis of ¹³C NMR Data:
-
Benzylic Carbon (-CH₂): In contrast to the proton shifts, the benzylic carbon of 4-nitrobenzyl alcohol is the most deshielded. This is because the resonance effect of the para-nitro group strongly withdraws electron density from the ipso-carbon, which in turn inductively deshields the attached benzylic carbon.
-
Ipso-Carbons: The chemical shift of the carbon atom attached to the hydroxymethyl group (C-CH₂OH) is highly diagnostic. In the 4-nitrobenzyl alcohol , this carbon is significantly deshielded due to the direct para relationship with the powerful electron-withdrawing nitro group.[3] In the 3-nitrobenzyl alcohol , this carbon is less affected by the nitro group's resonance effect and thus appears at a lower chemical shift.[2] For the 2-nitrobenzyl alcohol , steric hindrance between the adjacent substituents can cause some distortion from planarity, influencing the chemical shifts of the ipso-carbons.
-
Aromatic Carbons: The carbons ortho and para to the nitro group in the 2- and 4-nitrobenzyl alcohol isomers are the most deshielded due to the strong resonance effect. In the 3-nitrobenzyl alcohol , the carbons ortho and para to the nitro group are also deshielded, but to a lesser extent.
Comparative IR Spectroscopy Analysis
Infrared spectroscopy provides valuable information about the functional groups present in the nitrobenzyl alcohol isomers. While the spectra share many common features, subtle differences in the fingerprint region can aid in their differentiation.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Observations for Nitrobenzyl Alcohols |
| O-H | Stretching | 3500 - 3200 (broad) | A strong, broad absorption in this region confirms the presence of the alcohol group in all three isomers. |
| C-H (aromatic) | Stretching | 3100 - 3000 | Present in all three isomers. |
| C-H (aliphatic) | Stretching | 3000 - 2850 | Present in all three isomers, corresponding to the -CH₂ group. |
| N-O (nitro) | Asymmetric Stretching | 1550 - 1475 | A strong absorption in this region is characteristic of the nitro group. |
| N-O (nitro) | Symmetric Stretching | 1360 - 1290 | A strong absorption, often appearing as a sharp band. |
| C=C (aromatic) | Stretching | 1600 - 1450 | Multiple bands are observed in this region for all isomers. |
| C-O | Stretching | 1260 - 1000 | A strong C-O stretching band is present in all three isomers. |
| C-H (out-of-plane bend) | Bending | 900 - 675 | The pattern of these bands in the fingerprint region is highly diagnostic of the substitution pattern on the benzene ring. |
Analysis of IR Data:
The most significant and readily identifiable peaks in the IR spectra of all three isomers are the broad O-H stretch of the alcohol, the strong asymmetric and symmetric N-O stretches of the nitro group, and the C-O stretch. However, the key to distinguishing the isomers lies in the fingerprint region, specifically the C-H out-of-plane bending vibrations. The substitution pattern on the benzene ring gives rise to characteristic absorption bands:
-
Ortho-disubstituted: Typically shows a strong band around 750 cm⁻¹.
-
Meta-disubstituted: Often shows two bands, one around 780-740 cm⁻¹ and another around 880-810 cm⁻¹.
-
Para-disubstituted: Usually exhibits a single strong band in the range of 840-810 cm⁻¹.
By carefully examining this region, one can confidently assign the isomeric structure.[4]
Experimental Protocols
NMR Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of the nitrobenzyl alcohol isomers.
Materials:
-
2-Nitrobenzyl alcohol
-
3-Nitrobenzyl alcohol
-
4-Nitrobenzyl alcohol
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes
-
NMR spectrometer (300 MHz or higher recommended)
Procedure:
-
Sample Preparation: Weigh approximately 5-10 mg of the nitrobenzyl alcohol isomer and dissolve it in ~0.6 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
Tune the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H NMR spectrum.
-
Set the spectral width to cover the range of approximately 0-10 ppm.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 8-16 scans).
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the range of approximately 0-160 ppm.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (typically several hundred to a few thousand scans).
-
Process the data similarly to the ¹H spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).
-
Infrared Spectroscopy
Objective: To obtain the FT-IR spectra of the nitrobenzyl alcohol isomers.
Materials:
-
2-Nitrobenzyl alcohol
-
3-Nitrobenzyl alcohol
-
4-Nitrobenzyl alcohol
-
Potassium bromide (KBr) for solid samples, or a suitable solvent (e.g., chloroform) for solution-state measurements.
-
FT-IR spectrometer with a suitable sample holder (e.g., ATR, KBr pellet press).
Procedure (using ATR):
-
Background Spectrum: Ensure the ATR crystal is clean. Collect a background spectrum of the empty ATR accessory.
-
Sample Application: Place a small amount of the solid nitrobenzyl alcohol isomer directly onto the ATR crystal.
-
Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal.
-
Data Collection: Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
Data Processing: The spectrum is typically displayed in terms of transmittance or absorbance. No further processing is usually required.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after each measurement.
Visualization of Workflow and Concepts
Isomeric Structures
Caption: The three positional isomers of nitrobenzyl alcohol.
Spectroscopic Analysis Workflow
Caption: General workflow for spectroscopic identification.
Conclusion
The spectroscopic differentiation of 2-, 3-, and 4-nitrobenzyl alcohol is a clear demonstration of how subtle changes in molecular structure have a profound impact on spectral properties. By leveraging the distinct electronic effects of the nitro group at the ortho, meta, and para positions, ¹H NMR, ¹³C NMR, and IR spectroscopy provide a powerful and complementary toolkit for unambiguous isomer identification. A thorough understanding of the principles outlined in this guide, combined with careful experimental technique, will enable researchers to confidently characterize these and other substituted aromatic compounds.
References
The Positional Impact of Fluorine on the Biological Activity of Nitrobenzyl Compounds: A Comparative Guide
Introduction: The Strategic Role of Fluorine in Drug Design
In the landscape of modern medicinal chemistry, the incorporation of fluorine into bioactive molecules is a cornerstone strategy for optimizing pharmacological profiles. The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This guide provides an in-depth analysis of how the seemingly subtle change of fluorine's position on the nitrobenzyl ring can lead to significant variations in biological activity, with a focus on anticancer and antimicrobial applications. Understanding this structure-activity relationship (SAR) is paramount for researchers in the rational design of more effective and selective therapeutic agents.
Nitrobenzyl compounds are of particular interest as they often function as prodrugs.[3] Their nitro group can be reduced by specific enzymes, such as nitroreductases, which are found in hypoxic tumor environments and certain bacteria, to generate cytotoxic species.[4] This targeted activation mechanism offers a promising avenue for selective therapies. Herein, we will explore how the placement of a fluorine atom at the ortho-, meta-, or para- position of the nitrobenzyl moiety modulates this activation and the resulting biological effects.
Mechanism of Action: Nitroreductase-Mediated Activation
The biological activity of many nitrobenzyl compounds is contingent on the enzymatic reduction of the nitro group to a hydroxylamine or amine, which are highly reactive and can induce cell death.[2][4] This bioactivation is often carried out by nitroreductase enzymes, which are overexpressed in many cancer cells and are present in various bacterial species.
The general mechanism can be visualized as a two-step process:
-
Enzymatic Reduction: The nitroreductase enzyme, using a cofactor like NADH or NADPH, reduces the nitro group (-NO2) on the nitrobenzyl compound.
-
Generation of Cytotoxic Species: This reduction forms reactive intermediates, such as nitroso, hydroxylamino, and amino derivatives, which can cross-link DNA and other macromolecules, leading to cellular apoptosis or growth inhibition.
The efficiency of this process, and therefore the potency of the compound, is heavily influenced by the electronic environment of the nitro group. The position of the fluorine atom, with its strong electron-withdrawing nature, can significantly alter the susceptibility of the nitro group to reduction.
Figure 1: General mechanism of nitroreductase-mediated activation of nitrobenzyl prodrugs.
Comparative Analysis of Fluorine Positional Isomers
While direct comparative studies on simple ortho-, meta-, and para-fluoronitrobenzyl compounds are not abundant in publicly accessible literature, we can extrapolate from research on more complex molecules containing these moieties and from fundamental principles of organic chemistry. The position of the fluorine atom influences the electronic properties of the nitrobenzyl ring through inductive and resonance effects, which in turn affects the rate of nitroreduction and interaction with target enzymes.
Anticancer Activity
In the context of cancer therapy, the goal is to have a prodrug that is selectively activated in the hypoxic environment of tumors. The electron-withdrawing nature of fluorine is expected to facilitate the initial reduction of the nitro group, a key step in the activation of these prodrugs.
| Compound | Fluorine Position | Expected Effect on Nitroreduction | Hypothesized Cytotoxicity | Supporting Rationale |
| 2-Fluoronitrobenzyl Derivative | Ortho | Moderately enhanced | Moderate to High | The ortho-fluoro substituent can sterically hinder the approach of the nitroreductase enzyme, potentially slowing the reduction. However, its strong inductive electron withdrawal will still facilitate the reduction. |
| 3-Fluoronitrobenzyl Derivative | Meta | Significantly enhanced | High | The meta-fluoro substituent exerts a strong inductive electron-withdrawing effect, making the nitro group more electrophilic and thus more susceptible to reduction, without the steric hindrance of the ortho position.[5] |
| 4-Fluoronitrobenzyl Derivative | Para | Enhanced | Moderate to High | The para-fluoro substituent also exerts a strong electron-withdrawing effect through induction and a weaker electron-donating effect through resonance. The net effect is an enhancement of nitroreduction. |
A study on fluorinated hydrazone derivatives bearing an aromatic nitro moiety found that a fluorinated-substituted compound showed significant cytotoxic activity against a human chondrosarcoma cell line, with an IC50 value of 9.45 ± 2.14 μM, which was more potent than the reference drug cisplatin (IC50 = 11.9 ± 0.95 μM).[3] While this study did not compare positional isomers, it highlights the potential of fluorinated nitroaromatics in anticancer drug design.
Antimicrobial Activity
The principle of nitroreductase-mediated activation also applies to the antimicrobial activity of nitrobenzyl compounds against certain bacteria. The selective toxicity towards bacteria possessing the necessary nitroreductase enzymes makes these compounds attractive as potential antibiotics.
Research on isoamphipathic antibacterial molecules has demonstrated that positional isomerism can significantly regulate antibacterial activity and toxicity.[6] Although not involving nitrobenzyl compounds specifically, this work underscores the importance of substituent positioning in determining the therapeutic index of a drug. In one study, ortho-, meta-, and para-isomers exhibited similar minimum inhibitory concentrations (MICs) against several bacterial strains, but their hemolytic activity (a measure of toxicity to red blood cells) varied significantly, with the ortho-isomer showing the most favorable selectivity.[6]
| Compound | Fluorine Position | Expected Effect on Nitroreduction in Bacteria | Hypothesized Antimicrobial Potency (MIC) |
| 2-Fluoronitrobenzyl Derivative | Ortho | Moderately enhanced | Potentially high, with possible favorable selectivity |
| 3-Fluoronitrobenzyl Derivative | Meta | Significantly enhanced | Potentially the highest potency |
| 4-Fluoronitrobenzyl Derivative | Para | Enhanced | Potentially high potency |
Note: This table is a hypothesis based on chemical principles and related studies. Experimental determination of MIC values is necessary for validation.
Experimental Protocols
To empirically determine and compare the biological activities of fluoronitrobenzyl positional isomers, standardized in vitro assays are essential.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the ortho-, meta-, and para-fluoronitrobenzyl compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) for each isomer.
Figure 2: Workflow for the MTT cytotoxicity assay.
Broth Microdilution for Antimicrobial Susceptibility Testing
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.
Step-by-Step Methodology:
-
Compound Preparation: Prepare serial two-fold dilutions of the ortho-, meta-, and para-fluoronitrobenzyl compounds in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland turbidity standard.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).
Figure 3: Workflow for the broth microdilution MIC assay.
Conclusion and Future Perspectives
The strategic placement of a fluorine atom on the nitrobenzyl ring is a critical determinant of its biological activity. Based on fundamental chemical principles, the meta- and para-isomers are predicted to exhibit higher potency due to more favorable electronic effects on the nitro group, leading to more efficient activation by nitroreductases. However, the ortho-isomer may offer a better therapeutic window due to a potential balance between activation and steric hindrance, which could translate to improved selectivity.
It is imperative for the drug discovery community to conduct direct, side-by-side comparative studies of these simple positional isomers to generate the foundational data needed for the rational design of next-generation nitroaromatic prodrugs. Such studies, employing the standardized protocols outlined in this guide, will provide invaluable insights into the nuanced structure-activity relationships and pave the way for the development of more effective and safer anticancer and antimicrobial therapies.
References
- 1. Synthesis and Biological Evaluation of Fluorinated 3-Phenylcoumarin-7-O-Sulfamate Derivatives as Steroid Sulfatase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 4. Synthesis and biological evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Biological Evaluation and Machine Learning Prediction Model for Fluorinated Cinchona Alkaloid-Based Derivatives as Cholinesterase Inhibitors | MDPI [mdpi.com]
- 6. Isoamphipathic antibacterial molecules regulating activity and toxicity through positional isomerism - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Resolving Halogenated Nitrobenzyl Alcohol Isomers by HPLC
For researchers and professionals in drug development, the precise separation and quantification of isomeric impurities are paramount for ensuring product safety and efficacy. Halogenated nitrobenzyl alcohols, a class of compounds often encountered as intermediates or impurities in pharmaceutical synthesis, present a significant analytical challenge. Their positional isomers exhibit nearly identical physicochemical properties, making their separation by conventional chromatographic techniques a formidable task. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for resolving these challenging isomers, grounded in experimental insights and established separation science.
The Challenge of Isomeric Similarity
Positional isomers of halogenated nitrobenzyl alcohols share the same molecular weight and often have very similar polarities and pKa values. In traditional reversed-phase HPLC, where separation is primarily driven by hydrophobic interactions with a C18 stationary phase, these subtle differences are often insufficient to achieve baseline resolution. This guide will explore how leveraging alternative stationary phase chemistries, specifically those offering multiple interaction modes, can overcome this challenge.
Principles of Separation: Beyond Hydrophobicity
While C18 columns are the workhorse of reversed-phase chromatography, their reliance on hydrophobicity limits their effectiveness for separating isomers with minor structural differences.[1] To achieve the necessary selectivity, a stationary phase that can exploit subtle differences in electron distribution and molecular shape is required.
Pentafluorophenyl (PFP) stationary phases have emerged as a powerful tool for this purpose.[2][3][4] The electron-withdrawing fluorine atoms on the phenyl ring of the stationary phase create a unique electronic environment that can engage in multiple types of interactions with analyte molecules, including:
-
π-π interactions: The electron-deficient PFP ring can interact with the electron-rich aromatic ring of the nitrobenzyl alcohol isomers.
-
Dipole-dipole interactions: The permanent dipoles of both the PFP stationary phase and the polar nitro and hydroxyl groups on the analytes can interact, providing an additional mechanism for separation.
-
Ion-exchange interactions: Depending on the mobile phase pH, both the stationary phase and the analytes can possess some degree of charge, leading to weak ion-exchange interactions.[5]
These additional interaction mechanisms, which are largely absent in C18 phases, provide the enhanced selectivity needed to resolve closely related isomers.[6]
Experimental Design and Methodology
To illustrate the comparative performance of C18 and PFP columns, we will consider a hypothetical but representative separation of three positional isomers of chloronitrobenzyl alcohol.
Experimental Workflow
References
A Guide to the Structural Validation of 4-Fluoro-3-nitrobenzyl Alcohol Using Spectroscopic Data
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and fine chemical synthesis, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the spectral data expected for 4-Fluoro-3-nitrobenzyl alcohol, offering a robust framework for its structural validation. By delving into the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, we will illustrate how these techniques synergistically provide a comprehensive and definitive structural fingerprint of the target molecule.
The Molecular Blueprint: this compound
Before dissecting its spectral characteristics, let us first visualize the structure of this compound. This substituted aromatic alcohol, with the molecular formula C₇H₆FNO₃ and a molecular weight of 171.13 g/mol , presents a unique arrangement of functional groups that will manifest in distinct ways across different spectroscopic methods.[1]
Figure 1. Structure of this compound.
¹H NMR Spectroscopy: A Proton's Perspective
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. For this compound, we anticipate a spectrum characterized by distinct signals for the aromatic protons, the benzylic protons, and the hydroxyl proton.
Predicted ¹H NMR Spectral Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |
| Ar-H (H-2) | ~8.2 | Doublet of doublets (dd) | 1H | Deshielded by the adjacent electron-withdrawing nitro group. Coupled to H-6 and H-5. |
| Ar-H (H-5) | ~7.8 | Doublet of doublets (dd) | 1H | Influenced by the ortho-fluoro and para-nitro groups. Coupled to H-6 and H-2. |
| Ar-H (H-6) | ~7.4 | Triplet of doublets (td) or multiplet (m) | 1H | Coupled to the ortho-fluoro group and the adjacent aromatic protons. |
| -CH₂- | ~4.8 | Singlet (s) or Doublet (d) | 2H | Benzylic protons adjacent to an electronegative oxygen atom. May show coupling to the -OH proton depending on the solvent and concentration. |
| -OH | Variable (e.g., 2-4) | Broad singlet (br s) | 1H | Chemical shift is concentration and solvent dependent. The signal may be broad due to hydrogen bonding and exchange.[2] |
Causality Behind Experimental Choices: The choice of a deuterated solvent like CDCl₃ or DMSO-d₆ is critical. In an aprotic solvent like CDCl₃, coupling between the -OH and -CH₂- protons might be observed. In a protic solvent like DMSO-d₆, this coupling is often absent due to rapid proton exchange with the solvent. The addition of a drop of D₂O would cause the -OH signal to disappear, confirming its assignment.[2]
Figure 2. Workflow for ¹H NMR analysis.
¹³C NMR Spectroscopy: The Carbon Skeleton Unveiled
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides insights into the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed to simplify the spectrum and enhance signal intensity, resulting in a spectrum where each unique carbon atom appears as a single line.
Predicted ¹³C NMR Spectral Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-4 (C-F) | ~155 (d, ¹JCF ≈ 250 Hz) | Directly attached to the highly electronegative fluorine atom, resulting in a significant downfield shift and a large one-bond coupling constant. |
| C-3 (C-NO₂) | ~140 | Attached to the electron-withdrawing nitro group. |
| C-1 (C-CH₂OH) | ~135 | The ipso-carbon bearing the benzyl alcohol group. |
| C-5 | ~128 | Aromatic carbon. |
| C-2 | ~125 | Aromatic carbon. |
| C-6 | ~118 (d, ²JCF ≈ 20 Hz) | Shielded by the para-hydroxyl group and coupled to the fluorine atom over two bonds. |
| -CH₂OH | ~64 | Benzylic carbon attached to an oxygen atom. |
Expertise in Interpretation: The presence of a fluorine atom introduces carbon-fluorine coupling, which is a powerful diagnostic tool. The carbon directly bonded to fluorine (C-4) will appear as a doublet with a large coupling constant (¹JCF), while other nearby carbons will also exhibit smaller couplings (²JCF, ³JCF), providing further confirmation of the substitution pattern. For instance, the signal for C-6 is expected to be a doublet due to two-bond coupling with the fluorine atom.
Infrared (IR) Spectroscopy: Vibrational Fingerprints of Functional Groups
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. This technique is particularly useful for identifying the presence of specific functional groups.
Predicted Characteristic IR Absorptions:
| Functional Group | Absorption Range (cm⁻¹) | Intensity | Vibrational Mode |
| O-H (Alcohol) | 3500 - 3200 | Strong, Broad | Stretching |
| C-H (Aromatic) | 3100 - 3000 | Medium | Stretching |
| C-H (Aliphatic) | 3000 - 2850 | Medium | Stretching |
| N-O (Nitro) | 1550 - 1475 | Strong | Asymmetric Stretching |
| N-O (Nitro) | 1360 - 1290 | Strong | Symmetric Stretching |
| C=C (Aromatic) | 1600 - 1450 | Medium to Weak | Stretching |
| C-O (Alcohol) | 1260 - 1000 | Strong | Stretching |
| C-F | 1400 - 1000 | Strong | Stretching |
Trustworthiness of the Data: The broadness of the O-H stretching band is a hallmark of hydrogen bonding, a characteristic feature of alcohols.[3] The two strong absorptions for the nitro group are also highly diagnostic.[4] The combination of these characteristic bands provides strong evidence for the presence of both the alcohol and nitro functionalities.
Mass Spectrometry: Deciphering the Molecular Weight and Fragmentation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.
Predicted Mass Spectrometry Data (Electron Ionization - EI):
| m/z | Proposed Fragment | Rationale |
| 171 | [M]⁺ | Molecular ion peak. |
| 154 | [M - OH]⁺ | Loss of a hydroxyl radical. |
| 153 | [M - H₂O]⁺ | Loss of a water molecule. |
| 141 | [M - NO]⁺ | Loss of nitric oxide. |
| 125 | [M - NO₂]⁺ | Loss of a nitro group. |
| 124 | [M - H₂O - F]⁺ | Subsequent loss of fluorine from the dehydrated ion. |
| 107 | [C₇H₆O]⁺ | Tropylium or related ion. |
| 77 | [C₆H₅]⁺ | Phenyl cation. |
Authoritative Grounding in Fragmentation Mechanisms: The fragmentation of benzyl alcohols often proceeds through characteristic pathways. The loss of a hydroxyl radical or a water molecule is a common initial fragmentation step for alcohols.[5] The stability of the resulting benzylic carbocation drives this process. The presence of the nitro and fluoro substituents will also influence the fragmentation pathways, leading to the characteristic losses observed.
Figure 3. Proposed key fragmentation pathways for this compound.
Conclusion: A Symphony of Spectral Data
The structural validation of this compound is a process of assembling a puzzle where each piece of spectral data provides a unique and complementary clue. The ¹H NMR spectrum reveals the number and connectivity of protons, the ¹³C NMR spectrum maps out the carbon skeleton, the IR spectrum identifies the key functional groups, and the mass spectrum confirms the molecular weight and provides insights into the molecule's stability and fragmentation. The convergence of these predicted spectral data with experimentally obtained spectra would provide an unassailable confirmation of the structure of this compound, underscoring the power of a multi-technique spectroscopic approach in modern chemical analysis.
References
A Comprehensive Guide to the Purity Assessment of 4-Fluoro-3-nitrobenzyl Alcohol Against a Certified Reference Standard
In the landscape of pharmaceutical research and fine chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is the foundation upon which the safety, efficacy, and reproducibility of the final product are built. 4-Fluoro-3-nitrobenzyl alcohol (CAS No. 20274-69-5) is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity directly influences reaction yields, impurity profiles of subsequent intermediates, and ultimately, the quality of the final API.
This guide provides an in-depth, objective comparison of a test sample of this compound against a Certified Reference Material (CRM). We will delve into the causality behind the selection of analytical techniques, provide detailed experimental protocols, and present a logical framework for data interpretation, empowering researchers, scientists, and drug development professionals to conduct robust and reliable purity assessments.
Section 1: The Imperative of a Certified Reference Standard
Before any analysis can begin, a benchmark of unimpeachable quality is required. A Certified Reference Material (CRM) or Reference Standard (RS) serves this purpose. Unlike a simple reagent, a CRM is a highly characterized and authenticated material with a certified value for its purity, accompanied by a statement of uncertainty.[1][2] It provides a metrologically traceable point of comparison, ensuring that the analytical measurements are accurate, consistent, and reliable across different laboratories and instruments.[3][4]
For this guide, we will consider a hypothetical CRM of this compound with a certified purity of ≥99.8%. This CRM acts as our "ground truth" for all comparative analyses.
Section 2: A Multi-Modal Analytical Strategy
No single analytical technique can provide a complete picture of a compound's purity.[5] A robust assessment relies on a multi-modal approach, where orthogonal methods are used to corroborate findings and investigate different types of impurities. Our strategy employs three core techniques:
-
High-Performance Liquid Chromatography (HPLC): The workhorse for assessing the purity of non-volatile organic compounds. It excels at separating the main component from structurally similar impurities and degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for structural confirmation and for identifying and quantifying impurities, often without the need for a specific reference standard for each impurity.[6][7]
-
Gas Chromatography (GC): The preferred methodology for the analysis of volatile impurities, particularly residual solvents from the manufacturing process, which are a critical concern in pharmaceutical production.[8][9]
This combination ensures that we assess the purity with respect to related substances, confirm the identity of the main component, and quantify potentially harmful volatile residues.
Section 3: Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)
Rationale: Reverse-phase HPLC is selected for its versatility and high resolving power for moderately polar aromatic compounds like this compound. A C18 column provides a non-polar stationary phase that effectively retains the analyte and separates it from potential impurities based on differences in hydrophobicity. A UV detector is chosen because the aromatic nitro-group provides a strong chromophore, ensuring high sensitivity.
Experimental Protocol: HPLC Purity Assessment
-
Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 25 cm x 4.6 mm, 5 µm particle size).[10]
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (containing 0.1% Trifluoroacetic Acid) in a 60:40 v/v ratio. The acid is added to ensure sharp peak shapes by suppressing the ionization of any acidic or basic functional groups.
-
Flow Rate: 1.0 mL/min.[11]
-
Detection Wavelength: 273 nm, a wavelength where nitroaromatic compounds typically show strong absorbance.[11]
-
Column Temperature: 30°C to ensure reproducible retention times.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Reference Standard (CRM) Solution: Accurately weigh and dissolve the CRM in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
Test Sample Solution: Prepare the test sample in the same manner as the CRM.
-
-
Analysis Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Perform a blank injection (mobile phase only) to ensure no system peaks interfere.
-
Inject the Reference Standard solution six times to establish system suitability (RSD of peak area ≤ 2.0%).
-
Inject the Test Sample solution in duplicate.
-
-
Data Analysis: Calculate the purity of the test sample using the area percent method. The purity is expressed as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Caption: Workflow for HPLC Purity Assessment.
Comparative Data Presentation: HPLC
| Sample ID | Retention Time (min) | Peak Area | % Area (Purity) | Impurity 1 Area % | Impurity 2 Area % |
| CRM Standard | 4.52 | 2,548,120 | 99.91% | 0.09% | - |
| Test Sample | 4.51 | 2,499,540 | 98.80% | 0.75% | 0.45% |
Interpretation of HPLC Results: The test sample shows a purity of 98.80% by area percent, which is lower than the CRM's certified purity. Two significant impurities are detected that are not present at these levels in the reference standard. The close retention time of the main peak between the two samples provides confidence in its identification.
Section 4: Structural Confirmation and Purity by NMR Spectroscopy
Rationale: While HPLC separates components, NMR spectroscopy provides detailed structural information.[6] Proton NMR (¹H NMR) can confirm the identity of the this compound by its characteristic chemical shifts and splitting patterns. Furthermore, quantitative NMR (qNMR) can be used to determine purity by integrating the signals of the analyte against those of a certified internal standard, offering an orthogonal purity value.[12][13] This method is particularly powerful as it does not rely on the response factor of impurities, which is a limitation of HPLC area percent calculations.
Experimental Protocol: ¹H NMR Analysis
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard (for qNMR): Maleic anhydride (certified purity).
-
Sample Preparation:
-
Identity Test: Dissolve ~10 mg of the Test Sample in ~0.7 mL of deuterated solvent.
-
Purity (qNMR): Accurately weigh ~15 mg of the Test Sample and ~10 mg of the internal standard into the same vial. Dissolve in ~0.7 mL of deuterated solvent.
-
-
Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient relaxation delay (e.g., D1 = 30s) to ensure accurate signal integration for quantitative analysis.
-
Data Analysis:
-
Identity: Compare the chemical shifts and coupling constants of the Test Sample spectrum with the known spectrum of this compound.
-
Purity: Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = Integral, N = Number of protons, MW = Molecular Weight, m = mass, P = Purity of standard.
-
Caption: Workflow for Quantitative NMR (qNMR) Purity Analysis.
Interpretation of NMR Results: The ¹H NMR spectrum of the test sample matched the characteristic signals expected for this compound, confirming its structural identity. The qNMR analysis yielded a purity value of 98.6% w/w. This result is orthogonal to and corroborates the purity value obtained by HPLC, strengthening the confidence in the assessment. Small, unidentified signals in the baseline were consistent with the impurity levels seen in the chromatogram.
Section 5: Analysis of Volatile Impurities by Gas Chromatography (GC)
Rationale: The synthesis of this compound likely involves organic solvents. Residual amounts of these solvents do not provide a therapeutic benefit and can be toxic.[14] Headspace Gas Chromatography (HS-GC) is the industry-standard technique for analyzing these volatile organic impurities (OVIs) with high sensitivity and specificity.[8][15] A Flame Ionization Detector (FID) is used for its excellent response to a wide range of organic compounds.
Experimental Protocol: GC Residual Solvent Analysis
-
Instrumentation: Headspace Gas Chromatograph with a Flame Ionization Detector (FID).
-
Column: DB-624 or equivalent phase suitable for solvent analysis (e.g., 30 m x 0.32 mm, 1.8 µm film thickness).[15]
-
Carrier Gas: Helium or Nitrogen.[15]
-
Oven Program: Initial temperature 40°C for 5 minutes, ramp at 10°C/min to 240°C, hold for 5 minutes.
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80°C.
-
Vial Equilibration Time: 15 minutes.
-
-
Sample Preparation: Accurately weigh ~100 mg of the Test Sample into a headspace vial. Add 1 mL of a suitable high-boiling solvent like Dimethyl Sulfoxide (DMSO).[14]
-
Analysis Procedure: Run the sample and compare any detected peaks against a standard containing known solvents to identify and quantify them.
Comparative Data Presentation: GC
| Compound | Specification Limit (ICH) | Test Sample Result |
| Toluene | < 890 ppm | 150 ppm |
| Dichloromethane | < 600 ppm | Not Detected |
| Methanol | < 3000 ppm | 450 ppm |
Interpretation of GC Results: The test sample contains residual amounts of Toluene and Methanol, likely from synthesis and purification steps. The levels are well below the safety limits stipulated by the International Council for Harmonisation (ICH) Q3C guidelines. This data is crucial for determining the material's suitability for use in a regulated manufacturing process.[9]
Section 6: Synthesis and Conclusion
This multi-modal purity assessment provides a comprehensive and trustworthy evaluation of the this compound test sample.
-
Purity: The chromatographic purity determined by HPLC (98.80%) is well-supported by the orthogonal quantitative NMR analysis (98.6% w/w) . This concordance between two independent methods provides high confidence in the result.
-
Identity: The structural identity was unequivocally confirmed by ¹H NMR .
-
Volatile Impurities: Residual solvent levels were quantified by GC and found to be within acceptable pharmaceutical limits.
Final Assessment: The test sample of this compound has a confirmed identity and an assayed purity of approximately 98.6-98.8%. It contains two primary non-volatile impurities totaling ~1.2% and acceptable levels of residual solvents.
Recommendation: For researchers in drug development, this guide underscores the necessity of a rigorous, multi-faceted approach to qualifying critical raw materials. Relying on a single technique can lead to an incomplete and potentially misleading purity profile. The use of a certified reference standard is non-negotiable for establishing the accuracy and validity of the results, forming the bedrock of scientific integrity and regulatory compliance. All analytical procedures should be properly validated according to guidelines such as ICH Q2(R1) to ensure they are fit for their intended purpose.[16][17][18]
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. gbjpl.com.au [gbjpl.com.au]
- 3. Why Analytical Reference Standards are Critical in Pharma Research [aquigenbio.com]
- 4. The Crucial Role of Standard and Certified Reference Materials (CRMs) in Chemical Testing Laboratories: A Comprehensive Guide. - Quality Pathshala [blog.quality-pathshala.com]
- 5. azooptics.com [azooptics.com]
- 6. Nmr Spectroscopy In Pharmaceutical Analysis [unidesktesting.motion.ac.in]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. Residual solvent testing: a review of gas-chromatographic and alternative techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. shimadzu.com [shimadzu.com]
- 10. benchchem.com [benchchem.com]
- 11. jetir.org [jetir.org]
- 12. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. rroij.com [rroij.com]
- 15. Gas Chromatographic Method for Identification and Quantification of Commonly Used Residual Solvents in Pharmaceuticals Products [scirp.org]
- 16. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 17. starodub.nl [starodub.nl]
- 18. altabrisagroup.com [altabrisagroup.com]
literature review of the synthetic utility of different fluoronitrobenzyl alcohols
In the landscape of modern organic synthesis, the demand for precise and versatile chemical tools is ever-present. Among these, photolabile protecting groups (PPGs) have emerged as indispensable assets, offering spatiotemporal control over chemical reactions, a feature of paramount importance in fields ranging from materials science to drug delivery. This guide provides a comprehensive comparison of various fluoronitrobenzyl alcohols, elucidating their synthetic utility as PPGs and as synthons for heterocyclic compounds. We will delve into the mechanistic underpinnings of their reactivity, present comparative experimental data, and provide detailed protocols to empower researchers in their synthetic endeavors.
The o-Nitrobenzyl Moiety: A Cornerstone of Photolabile Protecting Group Chemistry
The efficacy of o-nitrobenzyl derivatives as PPGs is rooted in their unique photochemical rearrangement upon UV irradiation.[1] This process, known as a Norrish Type II reaction, involves an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon, leading to the formation of an aci-nitro intermediate. Subsequent rearrangement and cleavage release the protected functional group and a nitrosobenzaldehyde byproduct. This intramolecular pathway is crucial for the high efficiency of o-nitrobenzyl PPGs. In contrast, p-nitrobenzyl analogues lack the necessary ortho-positioning of the nitro group for this efficient intramolecular rearrangement, rendering them significantly less photolabile under typical conditions.[1]
The Influence of Fluorine Substitution: A Comparative Analysis
The introduction of a fluorine atom to the nitrobenzyl scaffold can significantly modulate its electronic properties and, consequently, its reactivity and photolytic efficiency. The strong electron-withdrawing nature of fluorine can influence the rate of both the protection and deprotection steps, as well as the utility of the alcohol as a synthon in various reactions. Here, we compare the most commonly encountered isomers: 2-fluoro-5-nitrobenzyl alcohol and 4-fluoro-3-nitrobenzyl alcohol.
Photolabile Protecting Group Efficiency: A Head-to-Head Comparison
Generally, electron-donating groups on the aromatic ring of o-nitrobenzyl esters have been shown to increase the rate of photolytic cleavage.[2] Conversely, electron-withdrawing groups can have a more complex effect. While a comprehensive kinetic analysis of various substituted o-nitrobenzyl esters has shown no simple linear correlation with Hammett parameters, the acidity of the leaving group plays a critical role, with more acidic leaving groups leading to faster decomposition.[2]
Table 1: Physicochemical Properties of Key Fluoronitrobenzyl Alcohols
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 2-Fluoro-5-nitrobenzyl alcohol | 63878-73-9 | C₇H₆FNO₃ | 171.13 | Yellow to brown solid |
| This compound | 20274-69-5 | C₇H₆FNO₃ | 171.13 | Solid |
Synthetic Accessibility and Precursor Synthesis
The utility of a building block is also determined by its ease of synthesis. Both 2-fluoro-5-nitrobenzyl alcohol and this compound are commercially available. For researchers opting for in-house synthesis, the corresponding fluoronitrobenzoic acids or fluoronitrotoluenes serve as common starting materials.
For instance, 2-fluoro-5-nitroaniline can be synthesized from 2,4-dinitrofluorobenzene by selective reduction of the nitro group at the 2-position using iron in the presence of an acid. This aniline can then be further functionalized to the corresponding benzyl alcohol. Similarly, the synthesis of p-nitrobenzyl bromide from p-nitrotoluene is a well-established procedure involving bromination with N-bromosuccinimide (NBS) or bromine under radical conditions.[4] A similar approach can be envisioned for the synthesis of fluoronitrobenzyl bromides from their corresponding toluenes.
Application as Photolabile Protecting Groups: Experimental Protocols
The primary application of fluoronitrobenzyl alcohols in this context is their conversion to the corresponding bromides, which are then used as alkylating agents to protect various functional groups.
Synthesis of Fluoronitrobenzyl Bromides
A general and effective method for the conversion of benzyl alcohols to benzyl bromides is the Appel reaction, using reagents like triphenylphosphine and N-bromosuccinimide.
Experimental Protocol: Synthesis of 3-Fluoro-4-nitrobenzyl Bromide [5]
-
Dissolve (3-fluoro-4-nitrophenyl)methanol (1.24 g, 7.25 mmol) in dichloromethane (25 mL).
-
Add triphenylphosphine (2.281 g, 8.70 mmol) followed by N-bromosuccinimide (1.548 g, 8.70 mmol).
-
Stir the mixture at room temperature for 2 hours.
-
Add water (50 mL) and dichloromethane (40 mL).
-
Separate the organic layer and dry it over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Concentrate the solution under vacuum and purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate (e.g., 5:1 v/v) to yield the title compound.
This protocol can be adapted for other fluoronitrobenzyl alcohol isomers.
Protection of Functional Groups
The resulting fluoronitrobenzyl bromides are versatile reagents for the protection of alcohols, phenols, carboxylic acids, and amines.
Experimental Protocol: Protection of a Phenol with a Fluoronitrobenzyl Bromide
-
To a solution of the phenol (1.0 eq) in a suitable solvent (e.g., DMF, acetone, or acetonitrile), add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or cesium carbonate (Cs₂CO₃, 1.2 eq).
-
Stir the mixture at room temperature for 15-30 minutes to generate the phenoxide.
-
Add the fluoronitrobenzyl bromide (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) until completion, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over a drying agent, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Photolytic Deprotection
The key advantage of these protecting groups is their removal under mild, neutral conditions using UV light.
Experimental Protocol: Photolytic Cleavage of a Fluoronitrobenzyl Ether
-
Dissolve the protected compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water). The concentration should be low enough to allow for efficient light penetration (typically in the micromolar to low millimolar range).
-
Place the solution in a quartz reaction vessel or a borosilicate glass vessel if the wavelength of interest is above 300 nm.
-
Irradiate the solution with a UV lamp, typically a medium-pressure mercury lamp, with a wavelength around 350-365 nm.[6][7] The irradiation time will depend on the specific substrate, concentration, and lamp intensity, and should be optimized by monitoring the reaction progress by TLC or HPLC.
-
Upon completion of the cleavage, concentrate the reaction mixture and purify the deprotected product by standard chromatographic techniques to remove the nitrosobenzaldehyde byproduct.
Diagram: Photolytic Cleavage Workflow
Caption: Workflow for the photolytic deprotection of a fluoronitrobenzyl-protected compound.
Utility in the Synthesis of Heterocyclic Compounds
Beyond their role as PPGs, fluoronitrobenzyl alcohols and their derivatives are valuable synthons for the construction of heterocyclic frameworks, particularly those containing nitrogen. The presence of both a reactive benzyl alcohol (or bromide) and a nitro group that can be reduced to an amine provides a versatile handle for cyclization reactions.
Synthesis of Quinazolinones
Quinazolinones are a class of heterocyclic compounds with a broad range of biological activities.[8][9] One synthetic approach involves the condensation of an anthranilic acid derivative with a suitable carbonyl compound or its equivalent. Fluoronitrobenzyl alcohols can serve as precursors to the necessary ortho-aminobenzyl alcohol derivatives.
Diagram: Synthetic Pathway to Quinazolinones
Caption: General synthetic route to quinazolinones from fluoronitrobenzyl alcohols.
Synthesis of Benzodiazepines
Benzodiazepines are another important class of nitrogen-containing heterocycles with significant therapeutic applications.[10] The synthesis of benzodiazepine derivatives often involves the use of ortho-aminobenzophenones as key intermediates.[11] While not a direct application of the alcohol functionality, the fluoronitrobenzene core, accessible from fluoronitrobenzyl alcohol, is a key structural element. For example, 2-amino-2'-fluoro-5-nitrobenzophenone is a crucial precursor for the synthesis of fluorinated benzodiazepines.[11][12]
Conclusion and Future Outlook
Fluoronitrobenzyl alcohols are versatile synthetic building blocks with significant utility as photolabile protecting groups and as precursors for heterocyclic synthesis. The strategic placement of the fluorine atom can influence their reactivity and photolytic properties, although a more systematic, data-driven comparison of the different isomers is warranted to fully elucidate their relative advantages. The experimental protocols provided in this guide offer a starting point for researchers to harness the potential of these valuable reagents in their own synthetic endeavors. Future research in this area should focus on quantifying the photophysical parameters of different fluoronitrobenzyl ethers and esters to enable a more rational design of photolabile systems with tailored properties.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 3-FLUORO-4-NITROBENZYL BROMIDE synthesis - chemicalbook [chemicalbook.com]
- 6. Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. seas.upenn.edu [seas.upenn.edu]
- 8. mdpi.com [mdpi.com]
- 9. Quinazolinone derivatives: Synthesis and comparison of inhibitory mechanisms on α-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
